molecular formula C9H9BrN2 B8674662 3-Bromo-2-ethyl-2H-indazole

3-Bromo-2-ethyl-2H-indazole

Cat. No.: B8674662
M. Wt: 225.08 g/mol
InChI Key: AQYJMBCKYQIBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-ethyl-2H-indazole (CAS 313485-67-5) is a brominated indazole derivative of significant interest in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its presence in a broad spectrum of biologically active molecules and approved drugs . This specific compound, with its ethyl substituent at the N-2 position and a bromine atom at the C-3 position, serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers utilize this and similar indazole derivatives to develop novel therapeutic agents due to the scaffold's demonstrated potential in various applications. These include acting as kinase inhibitors in oncology drugs (e.g., Pazopanib and Axitinib), anti-inflammatory agents, and antimicrobial compounds . Furthermore, indazole-based ligands are valuable in coordination chemistry for constructing metal complexes with potential applications in catalysis and as metallopharmaceuticals . The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for library synthesis . The product has a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol . For handling and stability, it is recommended to store the compound at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2-ethylindazole

InChI

InChI=1S/C9H9BrN2/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3

InChI Key

AQYJMBCKYQIBOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC=CC2=N1)Br

Origin of Product

United States

Foundational & Exploratory

3-Bromo-2-ethyl-2H-indazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-2-ethyl-2H-indazole (CAS: 313485-67-5) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PARP) and antimicrobial agents.[1][2] Unlike its thermodynamically stable 1H-isomer, the 2H-indazole scaffold offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration. This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and reactivity profile, serving as a reference for drug discovery workflows.

Chemical Identity & Structural Analysis[3][4]

The 2H-indazole core is distinguished by a "quinoid-like" electronic contribution, which impacts its solubility and reactivity profile compared to the 1H-tautomer. The introduction of a bromine atom at the C3 position creates a versatile electrophilic handle for palladium-catalyzed cross-coupling, while the N2-ethyl group locks the tautomeric state, preventing proton transfer.

Physicochemical Profile[2][5][6][7][8][9][10][11]
PropertyDataNote
IUPAC Name This compound
CAS Number 313485-67-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
SMILES CCN1C(Br)=C2C(C=CC=C2)=N1
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, CH₂Cl₂, EtOAc; Low in H₂OLipophilic scaffold
Storage 2–8°C, Inert atmosphereLight sensitive (C-Br bond)
Structural Visualization

The 2H-indazole system fixes the double bond between N1 and C7a, distinct from the 1H-form. The C3-Br bond lies in the plane of the aromatic system, available for oxidative addition by transition metals.

Synthetic Pathways & Protocols

Achieving high purity this compound requires overcoming the inherent N1 vs. N2 regioselectivity challenge of the indazole scaffold. Two primary strategies are presented: the Classical Alkylation Route (often requiring separation) and the De Novo Cyclization Route (highly N2-selective).

Strategy A: De Novo Cyclization (Recommended)

This route avoids the formation of the 1H-isomer byproduct by constructing the N2-ethyl bond during ring formation.

Mechanism: Copper-catalyzed three-component coupling of 2-bromobenzaldehyde, ethylamine, and sodium azide. Protocol:

  • Condensation: 2-Bromobenzaldehyde (1.0 eq) + Ethylamine (1.2 eq) → Imine intermediate.

  • Cyclization: Add NaN₃ (1.5 eq), CuI (5 mol%), and Ligand (e.g., L-proline or DMEDA) in DMSO. Heat to 80-100°C.

  • Result: Formation of 2-ethyl-2H-indazole .

  • Bromination: Electrophilic bromination at C3.

Strategy B: Direct Alkylation & Bromination (Stepwise)

Useful when starting from commercially available indazole, though it requires chromatographic separation.

Step 1: Regioselective Alkylation
  • Reagents: Indazole, Ethyl Iodide (EtI), Base (Cs₂CO₃ or NaH).

  • Conditions: DMF or CH₃CN, 60°C.

  • Selectivity Note: Alkylation under thermodynamic control (high temp) or using hard electrophiles often favors N1. However, using Trimethyloxonium tetrafluoroborate (Meerwein's salt) or specific solvent effects can enhance N2 yields. The mixture (N1-Et and N2-Et) must be separated by column chromatography (N2 isomers are typically less polar).

Step 2: C3-Bromination (Optimized Protocol)

Standard bromination with Br₂ can be harsh. The use of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation is a superior, green method.

Experimental Protocol (Self-Validating):

  • Charge: Dissolve 2-ethyl-2H-indazole (1.0 mmol) in Ethanol (5 mL) or CH₃CN.

  • Add: Add DBDMH (0.55 eq, providing 1.1 eq active Br).

  • Activate: Sonicate the mixture at 40°C for 30 minutes.

  • Monitor: TLC should show consumption of starting material (Rf ~0.4) and appearance of a less polar product.

  • Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Extract with EtOAc.

  • Yield: Typically >85% isolated yield.

Synthesis Logic Diagram

SynthesisPathways Start1 2-Bromobenzaldehyde Step1_A Condensation + Cyclization (Ethylamine, NaN3, Cu-cat) Start1->Step1_A One-Pot Start2 1H-Indazole Step1_B Alkylation (Et-I, Base) Generates N1/N2 Mixture Start2->Step1_B Classical Route Inter 2-Ethyl-2H-indazole Step1_A->Inter High N2 Selectivity Separation Chromatographic Separation (Remove N1 isomer) Step1_B->Separation Bromination C3-Bromination (DBDMH, Ultrasound) Inter->Bromination Electrophilic Sub. Separation->Inter Isolated N2 Final This compound Bromination->Final

Figure 1: Comparative synthetic pathways. The cyclization route (top) minimizes isomer byproducts compared to direct alkylation (bottom).

Reactivity & Applications

The C3-Br bond is the functional "warhead" of this molecule. In 2H-indazoles, the C3 position is electron-rich, but the presence of bromine allows for facile oxidative addition by Palladium(0).

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Application: Biaryl synthesis for kinase inhibitors (e.g., extending the scaffold to interact with the ATP-binding pocket).

  • Buchwald-Hartwig Amination:

    • Partners: Primary/Secondary amines.

    • Catalyst: Pd₂dba₃ + Xantphos/BINAP.

    • Application: Introduction of solubilizing amine tails.

  • Heck Reaction:

    • Partners: Acrylates or Styrenes.

    • Application: Creating vinyl-linked derivatives.

Pharmacophore Significance

In medicinal chemistry, the 2-ethyl-2H-indazole motif serves as a bioisostere for indole or naphthalene but with higher polarity and hydrogen-bond accepting capability (N1). The 2-ethyl group often fits into hydrophobic pockets (e.g., the "gatekeeper" region of kinases), while substituents at C3 (derived from the bromo precursor) extend into the solvent-exposed region.

Reactivity Logic Diagram

Reactivity Core This compound (Electrophilic Handle) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Forms: C3-Aryl Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) Forms: C3-Amine Core->Buchwald Lithiation Lithiation (n-BuLi) (Halogen-Metal Exchange) Forms: C3-Li Nucleophile Core->Lithiation Target1 Kinase Inhibitors (Biaryl Scaffolds) Suzuki->Target1 Buchwald->Target1 Target2 Fluorescent Probes (Donor-Acceptor Systems) Lithiation->Target2

Figure 2: Divergent synthesis capabilities starting from the 3-bromo precursor.

Safety & Handling

  • Hazards: As an organobromide, it may act as an alkylating agent (though less reactive than alkyl halides). It is likely an irritant to eyes, skin, and respiratory tract.

  • GHS Classification (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Dispose of as halogenated organic waste.

References

  • Regioselective Synthesis of 2H-Indazoles

    • Title: "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles
    • Source: Organic Letters, 2011, 13(13), 3542–3545.[3]

    • URL: [Link]

  • Bromination Protocol

    • Title: "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin"
    • Source: RSC Advances, 2023, 13, 581-585.[4]

    • URL: [Link]

  • Medicinal Chemistry Applications

    • Title: "Indazole derivatives as potent inhibitors of VEGFR tyrosine kinases"
    • Source: Bioorganic & Medicinal Chemistry Letters, 2005, 15(10), 2611-2615.
    • URL: [Link]

  • Product Data & CAS Verification

    • Source: PubChem & BLD Pharm C
    • URL: [Link]

Sources

Navigating the Synthesis and Application of 3-Bromo-2-ethyl-2H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical overview of 3-Bromo-2-ethyl-2H-indazole, a compound of interest in medicinal chemistry. Due to its likely novelty, direct commercial availability is limited. Therefore, this document focuses on a proposed synthetic pathway, analytical characterization, and the potential applications of this molecule, grounded in established chemical principles and supported by relevant literature.

Compound Identification and Sourcing

A thorough search of chemical databases and supplier catalogs indicates that This compound is not a readily available stock item and does not have a registered CAS number at the time of this publication. The closest commercially available analogs include 3-Bromo-2H-indazole (CAS: 457891-24-6) and various N-substituted indazole derivatives.[1] This suggests that for research and development purposes, this compound must be synthesized in the laboratory. The following sections provide a comprehensive guide to its synthesis and characterization.

Proposed Synthetic Strategy

The synthesis of this compound can be approached through a two-step process: N-ethylation of a suitable indazole precursor followed by bromination. A plausible and efficient route is outlined below, based on established methodologies for the synthesis of substituted 2H-indazoles.[2][3]

Synthesis Workflow

The proposed synthetic pathway begins with the readily available 1H-indazole, proceeds through N-ethylation to form 2-ethyl-2H-indazole, and concludes with selective bromination at the C3 position.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Bromination 1H_indazole 1H-Indazole reaction1 N-Ethylation 1H_indazole->reaction1 ethyl_iodide Ethyl Iodide ethyl_iodide->reaction1 base Base (e.g., NaH, K2CO3) base->reaction1 solvent1 Solvent (e.g., DMF, CH3CN) solvent1->reaction1 2_ethyl_2H_indazole 2-Ethyl-2H-indazole reaction2 Bromination 2_ethyl_2H_indazole->reaction2 reaction1->2_ethyl_2H_indazole brominating_agent Brominating Agent (e.g., NBS, Br2) brominating_agent->reaction2 solvent2 Solvent (e.g., CCl4, CH2Cl2) solvent2->reaction2 3_bromo_2_ethyl_2H_indazole This compound reaction2->3_bromo_2_ethyl_2H_indazole

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2H-indazole

This procedure is adapted from established methods for the N-alkylation of indazoles.[2] The regioselectivity of N-alkylation can be influenced by the choice of base and solvent, but ethylation often favors the N2 position.

  • Materials:

    • 1H-Indazole

    • Ethyl iodide

    • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of 1H-indazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-ethyl-2H-indazole.

Step 2: Synthesis of this compound

The bromination of the C3 position of the indazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective choice.

  • Materials:

    • 2-Ethyl-2H-indazole

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

    • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (optional, for radical initiation)

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve 2-ethyl-2H-indazole (1.0 eq) in CCl4 or CH2Cl2 in a round-bottom flask.

    • Add N-Bromosuccinimide (1.1 eq) to the solution. A radical initiator such as AIBN or benzoyl peroxide can be added to facilitate the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques:

Analytical Method Expected Observations
¹H NMR Appearance of a triplet and a quartet corresponding to the ethyl group protons. Shifts in the aromatic protons compared to the starting material.
¹³C NMR Appearance of two new signals corresponding to the ethyl group carbons. A downfield shift of the C3 carbon signal upon bromination.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C9H9BrN2. The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the ethyl and aromatic groups. C-N and C=N stretching vibrations characteristic of the indazole ring.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating the purity of the final compound.

Potential Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Bromo-substituted indazoles serve as versatile intermediates for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the introduction of a wide range of substituents at the C3 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The 2H-indazole motif is present in various bioactive molecules with diverse therapeutic applications, including antimicrobial and anti-inflammatory agents.[6] The introduction of a bromine atom at the C3 position and an ethyl group at the N2 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profiles.[7]

Logical Pathway for Application

G start This compound ccr Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) start->ccr library Library of C3-Substituted 2-ethyl-2H-indazoles ccr->library screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for the utilization of this compound in drug discovery.

Safety and Handling

As a novel chemical compound, this compound should be handled with care. All synthetic and handling procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. A comprehensive safety assessment should be performed before scaling up the synthesis.

References

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • Zhang, D., et al. (2013). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry.
  • ResearchGate. One‐pot synthesis of 3‐bromo‐2H‐indazole 6. [Link]

  • Rivera, G., et al. (2017).
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. [Link]

  • American Chemical Society. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • Boron Molecular. 3-Bromo-9-ethyl-9H-carbazole. [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • Royal Society of Chemistry. (2019). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry.
  • ResearchGate. Substrate Scope of 2H‐indazoles. Reaction conditions: 1 (0.2 mmol), 2 a.... [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. (a) Representative drugs containing indazoles. Previous works (b) and.... [Link]

  • National Center for Biotechnology Information. (2017).
  • ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

Sources

Indazole Tautomerism & Reactivity: A Strategic Guide to N1 vs. N2 Selectivity and C3 Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole (benzo[c]pyrazole) represents a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and purine systems.[1] Its utility, however, is frequently bottlenecked by the challenge of regiocontrol. The scaffold exists in a tautomeric equilibrium between the


-indazole (benzenoid) and 

-indazole (quinoid) forms.[2]

While the


-isomer is thermodynamically dominant, the 

-isomer is pharmacologically critical.[3] FDA-approved kinase inhibitors like Pazopanib (

-substituted) and Axitinib (

-substituted) demonstrate that biological efficacy is strictly tied to specific regioisomerism. This guide dissects the thermodynamic and kinetic drivers of indazole reactivity, providing reproducible protocols to target the

,

, and

positions with high fidelity.

Part 1: Thermodynamics & Tautomeric Equilibrium

Understanding the electronic difference between the tautomers is the prerequisite for controlling reactivity.

The Stability Gap

Indazole is a 10


-electron aromatic system.[2][4]
  • 
    -Indazole:  Possesses a fully aromatic benzene ring fused to a pyrazole. This "benzenoid" character confers high thermodynamic stability.[4]
    
  • 
    -Indazole:  The fusion imposes an ortho-quinoid structure on the benzene ring, disrupting local aromaticity.
    

Thermodynamic Reality: Calculated energy profiles (DFT B3LYP/6-31G*) indicate the


-tautomer is approximately 2.1 to 4.5 kcal/mol more stable  than the 

-tautomer in the gas phase and non-polar solvents. However, this energy gap is narrow enough that solvent polarity and substituents can significantly shift the equilibrium or the reactivity of the intermediate anion.
Visualization of Electronic States

The following diagram illustrates the resonance contribution that renders the


-form the thermodynamic sink.

IndazoleTautomerism cluster_0 Thermodynamic Product (Benzenoid) cluster_1 Kinetic/High-Energy Product (Quinoid) N1 1H-Indazole (High Stability) Full Benzene Aromaticity N2 2H-Indazole (Lower Stability) Quinoid Character N1->N2 Tautomeric Shift (+ ~3.4 kcal/mol)

Figure 1: Tautomeric equilibrium favoring the benzenoid 1H-form over the quinoid 2H-form.

Part 2: N-Functionalization Strategies (N1 vs. N2)

The most common synthetic hurdle is alkylating the nitrogen. Under basic conditions, indazole forms an ambident anion (


). The site of reaction is determined by the interplay of electrostatics (Charge Control)  and orbital overlap (Frontier Orbital Control) .
The N1-Selective Pathway (Thermodynamic Control)

To exclusively target


, one must allow the system to equilibrate or utilize the "Soft-Soft" interaction principle.
  • Mechanism: Under reversible conditions or high temperatures, the reaction funnels to the most stable product (

    
    ).
    
  • The Cesium Effect: Using Cesium Carbonate (

    
    ) often enhances 
    
    
    
    selectivity. Mechanistic studies suggest a specific "N2-Cs-O" chelation in the transition state that directs the electrophile to
    
    
    .
  • Protocol Driver: Strong bases (NaH) in polar aprotic solvents (DMF) promote full deprotonation. The resulting anion, while delocalized, reacts at

    
     to restore the benzenoid system.
    
The N2-Selective Pathway (Kinetic Control)

Targeting


 requires overcoming the thermodynamic sink. This is achieved by:
  • Steric Hindrance: Bulky substituents at

    
     block 
    
    
    
    , forcing reaction at
    
    
    .
  • Kinetic Trapping: Using highly reactive electrophiles (e.g., Meerwein salts) or specific acid-catalyzed conditions.

  • Trichloroacetimidates: A breakthrough method involves acid-catalyzed alkylation using alkyl trichloroacetimidates. The protonated imide activates the electrophile, and the neutral indazole attacks via

    
     (the most nucleophilic neutral nitrogen) rather than the anion.
    
Decision Matrix for N-Alkylation

N_Selectivity Start Indazole N-Alkylation Target Decision Desired Regioisomer? Start->Decision N1_Path Target: N1-Alkyl (Thermodynamic) Decision->N1_Path Stability N2_Path Target: N2-Alkyl (Kinetic) Decision->N2_Path Bioactivity Cond_N1 Conditions: Base: NaH or Cs2CO3 Solvent: DMF or THF Temp: 60-100°C N1_Path->Cond_N1 Cond_N2 Conditions: Reagent: Alkyl Trichloroacetimidate Catalyst: BF3·OEt2 or TMSOTf Solvent: DCM/THF N2_Path->Cond_N2 Mech_N1 Mechanism: Anionic Attack Restores Benzenoid Ring Cond_N1->Mech_N1 Mech_N2 Mechanism: Neutral Attack via N2 Lone Pair Avoids C7 Sterics Cond_N2->Mech_N2

Figure 2: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Part 3: C3-Functionalization (C-H Activation)

The


 position is electronically similar to the 

of indole but significantly less nucleophilic. Direct electrophilic aromatic substitution (EAS) is difficult without activation.
Reactivity Profile[3]
  • Electrophilic Attack: Difficult on the neutral ring. Requires halogenation (Iodination) followed by cross-coupling.

  • Lithiation: Direct lithiation at

    
     is possible but requires 
    
    
    
    -protection (e.g., THP, SEM, or Boc) to direct the base and prevent N-deprotonation.
  • C-H Activation: Pd-catalyzed C-H arylation is emerging as a powerful tool. The choice of

    
    -protecting group dictates the directing effect.
    
Key Data: C3-Arylation Efficiency
EntrySubstrate (N-R)Catalyst SystemYield (%)Mechanism
1

-Methyl
Pd(OAc)2 / Cu(OAc)278%Oxidative C-H Coupling
2

-THP
n-BuLi / ZnCl2 / Pd(PPh3)492%Lithiation -> Negishi
3

-H (Free)
Pd/C (Heterogeneous)<15%Catalyst Poisoning
4

-Alkyl
Pd(OAc)2 / Ag2CO365%Direct C-H Activation

Part 4: Experimental Protocols

Standardized methodologies for high-fidelity synthesis.

Protocol A: Thermodynamic N1-Alkylation (General)

Objective: Synthesis of 1-methyl-1H-indazole.

  • Setup: Charge a dry flask with 1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be vigorous.
    
  • Equilibration: Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.

  • Reaction: Warm to RT. Stir for 2-4 hours. Monitor by LCMS.[1]

  • Workup: Quench with water. Extract with EtOAc. The

    
     isomer is typically less polar than the 
    
    
    
    isomer on silica gel.
    • Note: If

      
       product is observed, heating the reaction mixture to 80°C often promotes thermodynamic rearrangement to 
      
      
      
      .
Protocol B: Kinetic N2-Alkylation (Trichloroacetimidate Method)

Objective: Selective synthesis of N2-substituted indazoles (avoiding N1).

  • Reagent Prep: Synthesize the alkyl trichloroacetimidate from the corresponding alcohol and trichloroacetonitrile (NaH, cat.).

  • Setup: Dissolve 1H-indazole (1.0 equiv) and Alkyl-Trichloroacetimidate (1.2 equiv) in anhydrous THF/DCM (1:1).

  • Catalysis: Add catalytic TMSOTf (0.1 equiv) or

    
     at 0°C.
    
  • Reaction: Stir at RT for 12 hours.

  • Mechanism Check: This proceeds via the protonated imidate.[5] The lone pair on

    
     of the neutral indazole is the nucleophile.
    
  • Purification: Neutralize with

    
     before concentration to prevent acid-mediated decomposition.
    
Protocol C: C3-Arylation via Suzuki-Miyaura

Objective: Installing an aryl group at C3.

  • Halogenation: Treat 1H-indazole with

    
     and KOH in DMF to yield 3-iodo-1H-indazole (Yields >90%).
    
  • Protection: Protect

    
     with THP (Dihydropyran/PPTS).
    
  • Coupling:

    • Mix 3-iodo-1-(THP)-indazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 M aq).
      
    • Solvent: Dioxane (degassed).

  • Conditions: Heat to 90°C for 4 hours under Argon.

  • Deprotection: Remove THP with HCl/MeOH to recover the free NH-indazole.

References

  • Gaul, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2][6][7][8][9] Beilstein Journal of Organic Chemistry.

  • Lovering, F. et al. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole.[5] WuXi Biology / Pfizer.

  • Meanwell, N. A. (2024).[10] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. NIH / PubMed Central.

  • Wang, J. et al. (2024).[1] Development of a selective and scalable N1-indazole alkylation. RSC Advances.

  • Yang, Z. et al. (2022). Recent advances in C–H functionalization of 2H-indazoles.[3][11][12] Organic & Biomolecular Chemistry.[3][4][8][9][11]

Sources

A Technical Guide to the Electronic Properties of 2-Substituted 3-Bromoindazoles: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of 2-substituted 3-bromoindazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just a recitation of facts, but a cohesive narrative that explains the underlying principles governing the synthesis, electronic behavior, and reactivity of these molecules. We will delve into the "why" behind experimental choices and theoretical models, providing a framework for predictable manipulation of this versatile scaffold.

The Indazole Core: A Privileged Scaffold with Tunable Electronics

Indazole, a bicyclic aromatic heterocycle, is a cornerstone in the design of biologically active molecules.[1] Its structure, a fusion of benzene and pyrazole rings, imparts a unique electronic character that is amenable to fine-tuning through substitution. The indazole ring system can exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[2] The strategic placement of substituents allows for the modulation of the molecule's electron density, impacting its reactivity and interaction with biological targets.

The focus of this guide, the 2-substituted 3-bromoindazole framework, offers two key points for modulating electronic properties: the substituent at the N-2 position and the bromine atom at the C-3 position. The N-2 substituent directly influences the electron density of the pyrazole ring, while the C-3 bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[3] Understanding the interplay of these two features is paramount for the rational design of novel indazole-based compounds.

Synthesis of 2-Substituted 3-Bromoindazoles: Navigating Regioselectivity

The synthesis of 2-substituted 3-bromoindazoles typically involves a two-step process: the bromination of an indazole core followed by N-alkylation or N-arylation, or the N-substitution of a pre-brominated indazole. A primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the N-functionalization, as reactions can often yield a mixture of N-1 and N-2 isomers.[4]

Regioselective N-2 Functionalization

Achieving regioselective N-2 substitution is crucial for controlling the electronic properties of the final compound. Several strategies have been developed to favor the formation of the 2H-indazole isomer. The choice of solvent, base, and electrophile can significantly influence the N-1/N-2 ratio.[5] For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N-2 position can direct regioselective C-3 lithiation, allowing for subsequent functionalization at that position.[6]

Below is a generalized protocol for the regioselective N-2 alkylation of 3-bromoindazole. The causality behind the choice of reagents lies in creating conditions that favor attack at the more sterically accessible N-2 position.

Experimental Protocol: Regioselective N-2 Alkylation of 3-Bromoindazole

  • Dissolution: Dissolve 3-bromo-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a mild base, such as cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir at room temperature for 30 minutes to deprotonate the indazole. The choice of a mild base is to avoid potential side reactions.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the 2-substituted 3-bromoindazole.

G cluster_synthesis Regioselective N-2 Alkylation start 3-Bromo-1H-indazole deprotonation Deprotonation (Cs₂CO₃, DMF) start->deprotonation Step 1 alkylation Alkylation (R-X) deprotonation->alkylation Step 2 product 2-Substituted-3-bromoindazole alkylation->product Step 3

Caption: Workflow for the regioselective N-2 alkylation of 3-bromoindazole.

Probing the Electronic Landscape: Experimental and Computational Approaches

The electronic properties of 2-substituted 3-bromoindazoles can be investigated through a combination of experimental techniques and computational modeling. This dual approach provides a comprehensive understanding of the molecule's electronic structure and its implications for reactivity.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. By systematically varying the N-2 substituent, one can observe shifts in these potentials, providing a quantitative measure of the substituent's electronic influence.

Experimental Protocol: Cyclic Voltammetry of 2-Substituted 3-Bromoindazoles

  • Solution Preparation: Prepare a 1 mM solution of the 2-substituted 3-bromoindazole in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the oxidation and reduction peak potentials from the resulting voltammogram. These can be used to estimate the HOMO and LUMO energy levels.

G cluster_cv Cyclic Voltammetry Workflow solution Prepare Analyte Solution (1 mM in electrolyte) cell Assemble 3-Electrode Cell solution->cell purge Deoxygenate with Inert Gas cell->purge scan Scan Potential and Record Current purge->scan analysis Analyze Voltammogram (Determine E_ox and E_red) scan->analysis

Caption: Experimental workflow for cyclic voltammetry analysis.

Spectroscopic Analysis: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often the HOMO to LUMO transition. Shifts in λmax upon changing the N-2 substituent can be correlated with changes in the HOMO-LUMO energy gap. Electron-donating groups at the N-2 position are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption spectrum. Conversely, electron-withdrawing groups will lower the HOMO energy, resulting in a larger gap and a blue-shift (shorter wavelength).

Computational Modeling: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[7] By performing DFT calculations, one can obtain valuable information such as:

  • Optimized Geometries: The most stable three-dimensional structure of the molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy and spatial distribution of these key orbitals, which are crucial for understanding reactivity.[8]

  • Molecular Electrostatic Potential (MEP): A map of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Simulated Spectroscopic Data: Theoretical UV-Vis and IR spectra that can be compared with experimental results for validation.

G cluster_dft DFT Computational Workflow input Input Molecular Structure optimization Geometry Optimization input->optimization fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis optimization->fmo mep Molecular Electrostatic Potential (MEP) Mapping optimization->mep spectra Simulate Spectra (UV-Vis, IR) optimization->spectra

Caption: A typical workflow for DFT analysis of molecular electronic properties.

Reactivity of 2-Substituted 3-Bromoindazoles: A Gateway to Molecular Diversity

The C-3 bromine atom in 2-substituted 3-bromoindazoles is a key functional group that enables a wide range of chemical transformations, providing access to a diverse array of more complex molecules. The electronic nature of the N-2 substituent plays a significant role in modulating the reactivity of this position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making them invaluable tools in drug discovery and materials science.

The electronic effect of the N-2 substituent can influence the efficiency of these reactions. Electron-donating groups at the N-2 position increase the electron density of the indazole ring, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. Conversely, electron-withdrawing groups may retard this step.

Table 1: Influence of N-2 Substituent on Reactivity in Cross-Coupling Reactions

N-2 Substituent (R)Electronic EffectExpected Impact on Oxidative Addition
Alkyl (e.g., -CH₃)Electron-donatingFavorable
PhenylWeakly electron-withdrawingModerate
p-MethoxyphenylElectron-donatingFavorable
p-NitrophenylElectron-withdrawingUnfavorable
Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur at the C-3 position of the indazole ring, particularly if the ring is activated by electron-withdrawing groups.[10][11] The N-2 substituent can also influence the susceptibility of the C-3 position to nucleophilic attack. An electron-withdrawing group at N-2 would further decrease the electron density at C-3, making it more electrophilic and thus more prone to attack by a nucleophile.

Structure-Property Relationships and Applications

The ability to systematically tune the electronic properties of 2-substituted 3-bromoindazoles has profound implications for their application in drug discovery and materials science.

In medicinal chemistry, the electronic properties of a molecule are critical for its pharmacokinetic and pharmacodynamic profiles. For example, modifying the electron density of the indazole ring can affect its ability to interact with a biological target, its metabolic stability, and its solubility. The structure-activity relationship (SAR) of indazole-based drugs often reveals a strong correlation between the electronic nature of substituents and biological activity.[1][12]

In materials science, the HOMO-LUMO gap of a molecule is a key determinant of its optical and electronic properties. By tuning this gap through substitution, it is possible to design molecules with specific absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Conclusion

The 2-substituted 3-bromoindazole scaffold represents a versatile platform for the development of novel functional molecules. A thorough understanding of the interplay between the N-2 substituent and the C-3 bromine atom is essential for the rational design of compounds with desired electronic properties and reactivity. The combination of regioselective synthesis, experimental characterization through electrochemical and spectroscopic techniques, and computational modeling provides a powerful toolkit for researchers to explore the rich chemical space offered by this privileged heterocyclic system. This guide serves as a foundational resource to empower scientists and professionals in their pursuit of innovative solutions in drug discovery and materials science.

References

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Elgemeie, G. H., & Zaghary, W. A. (2014). Synthesis and reactions of 3-bromoindazoles. Journal of Heterocyclic Chemistry, 51(1), 1-15.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Halides. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.
  • Bard, A. J., & Faulkner, L. R. (2000).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1836-1845. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2012). The Tautomerism of Heterocycles: A Topic of General Interest in Chemistry. In Advances in Heterocyclic Chemistry (Vol. 106, pp. 1-125). Academic Press.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Talele, T. T. (2016). The “Privileged” Indazole Scaffold: A Glimpse into its Versatility in Modern Drug Discovery. Journal of Medicinal Chemistry, 59(18), 8497-8545. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Terrier, F. (1991).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Bar-Ziv, R., & Kost, D. (2019). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 17(33), 7734-7741. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Gande, S. L., & Kumar, A. (2022). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-Indazole Functionalization: A Review. Molecules, 24(12), 2296.
  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]

Sources

Medicinal Chemistry of 3-Bromo-2H-Indazoles: Scaffold Design & Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic accessibility, and structural advantages of 3-bromo-2H-indazole scaffolds.

Executive Summary

The 3-bromo-2H-indazole scaffold represents a distinct and increasingly valuable pharmacophore in modern drug discovery. Unlike its thermodynamically more stable 1H-tautomer, the 2H-indazole (specifically when N2-substituted) offers a unique vector orientation for substituents, altered dipole moments, and specific hydrogen-bonding capabilities that mimic purine bases. This guide focuses on the 3-bromo derivative as a versatile "linchpin" intermediate, allowing medicinal chemists to lock the bioactive 2H-conformation via N2-functionalization while preserving the C3-position for late-stage divergent cross-coupling (SAR exploration).

Structural Dynamics: The 1H vs. 2H Dichotomy

Understanding the tautomeric equilibrium is the prerequisite for utilizing this scaffold.

  • Thermodynamics: The 1H-indazole is aromatic (10

    
    -electrons) and thermodynamically favored by ~2-4 kcal/mol over the 2H-form (quinoid-like character).
    
  • Medicinal Implication: In solution, free indazoles exist predominantly as 1H. However, biological targets (e.g., Kinases, GPCRs) often select for the 2H-tautomer.

  • The "Locking" Strategy: To exploit the 2H-geometry, chemists must covalently substitute the N2-position. The 3-bromo-2H-indazole scaffold serves as a pre-functionalized core where the bromine atom allows for modular attachment of "warheads" or hydrophobic tails after the N2-position has been locked.

Diagram 1: Tautomerism & Regioselectivity Logic

The following diagram illustrates the equilibrium and the synthetic divergence required to access the 2H-scaffold.

Indazole_Tautomerism Start 3-Bromo-1H-Indazole (Starting Material) Equilibrium Tautomeric Equilibrium (1H favored) Start->Equilibrium N1_Path N1-Alkylation (Thermodynamic Product) Equilibrium->N1_Path Base/RX (Standard) N2_Path N2-Alkylation (Kinetic/Directed Product) *Target Scaffold* Equilibrium->N2_Path Meerwein Salt or Transient Directing Groups App_1H Application: Standard GPCR Ligands N1_Path->App_1H App_2H Application: Kinase Inhibitors (e.g., Pazopanib) Bioisosteres of Purines N2_Path->App_2H

Caption: Divergent synthesis pathways from the 3-bromo precursor. N2-alkylation requires specific kinetic control or directing groups to overcome thermodynamic preference for N1.

Synthetic Access & Regiocontrol

The primary challenge in working with 2H-indazoles is achieving high regioselectivity during N-alkylation. The 3-bromo group exerts electronic and steric effects that must be managed.[1]

Strategy A: Direct N2-Alkylation (The Meerwein Route)

While basic alkylation (NaH/R-X) favors N1, the use of "hard" alkylating agents or specific solvent effects can shift selectivity to N2.

  • Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's salt).

  • Mechanism: Reacts via a kinetic pathway. The N2 lone pair, though less available in the ground state 1H-form, is more accessible in the transient 2H-species or via specific dipole interactions in polar aprotic solvents (EtOAc/DCM).

  • Selectivity: Can achieve N2:N1 ratios of >3:1, separable by chromatography.

Strategy B: The 3-Bromo "Divergent" Protocol

This workflow allows a chemist to generate a library of C3-analogs from a single N2-fixed precursor.

  • Bromination: Start with Indazole

    
     3-Bromoindazole (Br2/NaOH).
    
  • N2-Locking: Alkylate N2 (e.g., Methyl, Ethyl, SEM).[2]

  • C3-Diversification: Palladium-catalyzed cross-coupling.

Diagram 2: The 3-Bromo Divergent Workflow

Synthesis_Workflow Step1 Precursor: Indazole Step2 Bromination (C3) (Br2, NaOH, DMF) Step1->Step2 Step3 Intermediate: 3-Bromo-1H-indazole Step2->Step3 Branch Regioselective Alkylation Step3->Branch Prod_N2 SCAFFOLD: 3-Bromo-2-alkyl-2H-indazole Branch->Prod_N2 Me3OBF4 (Meerwein) or SEM-Cl Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Prod_N2->Suzuki Sonogashira Sonogashira (Terminal Alkyne, CuI) Prod_N2->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd2(dba)3) Prod_N2->Buchwald Final Library of 2H-Indazole Drugs Suzuki->Final Sonogashira->Final Buchwald->Final

Caption: The "Divergent Synthesis" model. The 3-bromo-2H-indazole serves as the stable hub for late-stage diversification via cross-coupling reactions.

Medicinal Chemistry Case Study: Kinase Inhibition

The most prominent application of the 2H-indazole scaffold is in Tyrosine Kinase Inhibitors (TKIs).

Case Study: Pazopanib (Votrient)[3]
  • Target: VEGFR, PDGFR, c-Kit.

  • Structure: Contains a 2,3-dimethyl-2H-indazole core.[3][4][5][6]

  • Role of the Scaffold:

    • The N2-methyl group locks the tautomer, ensuring the N1 (lone pair) is positioned to accept a hydrogen bond from the kinase hinge region (or solvent network).

    • The C3-methyl group (in Pazopanib) fills a hydrophobic pocket (gatekeeper region).

  • 3-Bromo Application: In the discovery phase of such drugs, the 3-bromo-2-methyl-2H-indazole is the ideal tool compound. It allows the chemist to swap the C3-methyl for larger groups (Ethyl, Isopropyl, Phenyl) to probe the steric tolerance of the ATP-binding pocket.

Comparative Data: 1H vs 2H Properties

Property1H-Indazole (N1-R)2H-Indazole (N2-R)Med Chem Significance
Dipole Moment ~1.6 D~3.4 D2H is more polar; affects solubility and permeability.
Basicity (pKa) Weakly basicMore basicN1 in 2H-indazoles is a better H-bond acceptor.
Shape "Banana" shapeLinear/Extended2H mimics the purine core of ATP more closely.
Metabolism N2-dealkylation possibleGenerally stableN2-methyl is a validated, metabolically robust motif.

Experimental Protocols

These protocols are designed for self-validation. Regiochemistry should always be confirmed via NOESY NMR (NOE observed between N-Methyl and C3-H or C7-H distinguishes isomers).

Protocol 1: Synthesis of 3-Bromo-1H-indazole

Standard halogenation of the parent heterocycle.

  • Dissolve indazole (10 mmol) in DMF (20 mL).

  • Add KOH pellets (2.2 eq) followed by dropwise addition of Bromine (

    
    , 1.1 eq) at 0°C.
    
  • Stir at RT for 2 hours.

  • Quench with 10%

    
     (aq).
    
  • Precipitate: The product usually precipitates as a solid. Filter, wash with water, and dry.

  • Yield: Typically >85%.

Protocol 2: Regioselective N2-Methylation (Meerwein Salt Method)

Targeting the 2H-scaffold.

  • Suspend 3-bromo-1H-indazole (5 mmol) in anhydrous EtOAc (15 mL).

  • Add Trimethyloxonium tetrafluoroborate (

    
    , 1.2 eq) under Argon.
    
  • Stir at RT for 4-12 hours. (Monitor via TLC; 2H-isomer is often more polar).

  • Workup: Wash with sat.

    
     and brine.
    
  • Purification: Silica gel chromatography. The N2-methyl isomer (3-bromo-2-methyl-2H-indazole) typically elutes after the N1-isomer in EtOAc/Hexane systems due to higher polarity.

  • Validation: 1H NMR: N-Me peak for 2H-isomer is usually downfield (~4.1 ppm) compared to N1-isomer (~4.0 ppm). Crucial: NOE correlation between N-Me and C3-substituent (or lack thereof) confirms regiochemistry.

Protocol 3: Suzuki Coupling at C3

Functionalizing the scaffold.

  • Combine 3-bromo-2-methyl-2H-indazole (1.0 eq), Aryl-Boronic Acid (1.5 eq), and

    
     (3.0 eq) in 1,4-Dioxane/Water (4:1).
    
  • Degas with Argon for 10 min.

  • Add Catalyst:

    
     (5 mol%).
    
  • Heat to 90°C for 4-12 hours.

  • Filter through Celite and concentrate.

  • Note: The N2-methyl group is stable under these conditions.

References

  • Regioselective Synthesis of 2H-Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Pazopanib Synthesis & Indazole Core

    • Title: An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[4][6][7]

    • Source: MDPI (Molbank).
    • URL:[Link][8][9][10]

  • Suzuki Coupling on Indazoles

    • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[9][11]

    • Source: ResearchG
    • URL:[Link]

  • General Indazole Medicinal Chemistry

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[12]

    • Source: RSC Medicinal Chemistry.
    • URL:[Link]

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Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-2-ethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical drivers, and solvent selection strategies for 3-Bromo-2-ethyl-2H-indazole . This guide is structured to support researchers in optimizing reaction conditions (particularly cross-coupling) and purification workflows.

Executive Summary & Compound Significance

This compound is a critical halogenated heterocyclic intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C3 position.

Unlike its 1H-indazole tautomer, the 2H-indazole core possesses distinct electronic properties due to the fixed alkylation at the N2 position, which disrupts the specific hydrogen-bonding networks often seen in 1H-indazoles. This results in a higher lipophilicity profile and improved solubility in aprotic organic solvents, a key advantage for process chemistry scaling.

Physicochemical Drivers of Solubility

To understand the solubility behavior, we must analyze the structural determinants:

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~225.09 g/mol Low MW facilitates dissolution in diverse organic solvents.
LogP (Octanol/Water) 2.8 – 3.2Lipophilic. High affinity for non-polar and moderately polar solvents.
H-Bond Donors (HBD) 0Aprotic. Cannot donate H-bonds; poor solubility in water/protic media without co-solvents.
H-Bond Acceptors (HBA) 2 (N2, N1)Can accept H-bonds, aiding solubility in alcohols and wet solvents.
Dipole Moment ModerateThe C-Br bond and N-N motif create a dipole, favoring polar aprotic solvents (DMSO, DMF).

Solubility Profile Matrix

Data derived from structural analysis (SPR), standard synthesis protocols, and homologous series comparison.

Class A: High Solubility (Primary Reaction Solvents)

Best for: Stock solutions, homogenous catalysis, and liquid-liquid extraction.

SolventSolubility RatingMechanistic Insight
Dichloromethane (DCM) Excellent (>100 mg/mL)The high lipophilicity of the ethyl-indazole core aligns perfectly with chlorinated solvents. Ideal for extraction.
Tetrahydrofuran (THF) Excellent Ethereal oxygen interacts with the electron-deficient aromatic system. Standard solvent for Grignard/Lithiation of this substrate.
Ethyl Acetate (EtOAc) Good to Excellent Effective for chromatography and extraction. Solvates the dipole effectively without H-bonding interference.
DMSO / DMF Excellent High dielectric constants stabilize the polarizable C-Br bond. Preferred for nucleophilic aromatic substitution (SNAr) or high-temp couplings.
Class B: Temperature-Dependent Solubility (Crystallization Solvents)

Best for: Purification via recrystallization and antisolvent precipitation.

SolventCold SolubilityHot SolubilityUsage Protocol
Acetonitrile (MeCN) ModerateHighTop Choice. Often used in bromination reactions; cooling induces precipitation.
Ethanol (EtOH) LowHighExcellent for recrystallization. The ethyl group disrupts packing, requiring heating to disrupt the lattice.
Methanol (MeOH) ModerateHighSimilar to EtOH but higher solubility due to polarity. Often used with water as an antisolvent.
Toluene ModerateHighCritical for non-polar Pd-catalyzed couplings. Heating is often required to achieve saturation.
Class C: Antisolvents (Precipitation Media)

Best for: Crashing out products from reaction mixtures.

  • Water: Practically insoluble (<0.1 mg/mL). Used to quench reactions in DMF/DMSO and precipitate the product.

  • Hexanes/Heptane: Low solubility. Used to lower the polarity of EtOAc during column chromatography or to induce precipitation from Toluene/DCM mixtures.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Self-Validating)

Use this protocol to generate exact quantitative data (g/L) for your specific lot.

  • Preparation: Weigh approx. 50 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration:

    • Seal and vortex for 30 seconds.

    • Place in a thermomixer at 25°C at 800 RPM for 24 hours.

    • Validation Check: Ensure solid remains visible. If fully dissolved, add more solid until saturation is visually confirmed.

  • Sampling:

    • Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved solids.

    • Carefully pipette the supernatant (avoiding the pellet).

    • Dilute the supernatant 100x with Acetonitrile.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Solvent Selection for Suzuki Coupling

Decision framework for optimizing reaction yield based on solubility.

SolventSelection Fig 1. Solvent selection logic for Pd-catalyzed coupling of this compound. Start Start: Select Solvent for Suzuki Coupling of 3-Br-Indazole TempCheck Reaction Temperature? Start->TempCheck PolarityCheck Base Solubility Required? TempCheck->PolarityCheck > 80°C THF THF / Water (Low Temp < 70°C) TempCheck->THF < 70°C Dioxane 1,4-Dioxane / Water (4:1) (Standard) PolarityCheck->Dioxane Inorganic Base (K2CO3) Toluene Toluene / Water (For Lipophilic Boronic Acids) PolarityCheck->Toluene Organic Base / Phase Transfer DMF DMF or DMSO (High Temp / Difficult Substrates) PolarityCheck->DMF High Solubility Needed

Critical Application: Purification Strategy

Because this compound is highly soluble in chlorinated solvents but insoluble in water, the most efficient purification workflow following synthesis (e.g., bromination of 2-ethylindazole) is:

  • Quench: Pour reaction mixture (usually MeCN or DMF) into Ice Water .

  • Filter/Extract:

    • If solid precipitates:[1] Filter and wash with cold water.

    • If oil forms: Extract with DCM or EtOAc .

  • Recrystallization:

    • Dissolve crude solid in minimum hot Ethanol (60°C) .

    • Add warm Water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Result: High purity crystals (>98%) due to the steep solubility curve in EtOH/Water systems.

References

  • PubChem. (2025).[2][3] Compound Summary: 3-Bromo-2-ethylbutanamide (Analogous Structure Analysis). National Library of Medicine. [Link]

  • Zhang, C., et al. (2023).[4] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

Sources

Stability of 3-bromo-2-alkyl-2H-indazoles under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of 3-Bromo-2-Alkyl-2H-Indazoles

Executive Summary

3-Bromo-2-alkyl-2H-indazoles represent a kinetically stable but thermodynamically less favored class of indazole derivatives compared to their 1H-isomers. While the 1H-indazole tautomer is thermodynamically dominant (typically by ~3–5 kcal/mol), the 2-alkyl-2H-indazole scaffold is sufficiently stable for isolation, storage, and handling under ambient conditions, provided specific precautions are met.

This guide details the physicochemical stability profile of this scaffold, emphasizing its resistance to spontaneous thermal rearrangement at room temperature, its hydrolytic robustness, and its susceptibility to photochemical degradation. It provides actionable protocols for storage, analytical validation, and handling to ensure integrity during drug development workflows.

Physicochemical Stability Profile

The stability of 3-bromo-2-alkyl-2H-indazoles is governed by the interplay between the quinonoid character of the 2H-ring system and the steric/electronic effects of the 3-bromo and 2-alkyl substituents.

Thermodynamic vs. Kinetic Stability
  • Thermodynamics: The 2H-indazole system possesses a quinonoid resonance structure, which disrupts the full benzenoid aromaticity found in the 1H-isomer. Consequently, 2-alkyl-2H-indazoles are thermodynamically less stable than their 1-alkyl-1H counterparts.

  • Kinetics: Despite this energy penalty, the activation energy required for the alkyl group to migrate from N2 to N1 (intermolecularly or intramolecularly) is high. Under ambient conditions (20–25°C), the 2-alkyl-2H-isomer is kinetically trapped and does not spontaneously rearrange to the 1-isomer.

  • Impact of 3-Bromo Substituent: The electron-withdrawing nature of the bromine atom at C3 reduces the electron density of the pyrazole ring. This can slightly enhance the electrophilicity of the system but does not compromise the kinetic stability of the N2-alkyl bond under neutral conditions.

Environmental Stress Factors
Stress FactorStability VerdictMechanism / Notes
Temperature (Ambient) Stable No rearrangement observed < 100°C. Thermal rearrangement to 1-alkyl isomer typically requires T > 150°C or Lewis acid catalysis.
Hydrolysis (Moisture) Stable The C-Br and N-Alkyl bonds are resistant to hydrolysis at neutral pH. Stable to aqueous workups.[1]
Oxidation (Air) Stable Resistant to auto-oxidation under ambient air.
Photolysis (Light) Vulnerable The 2H-indazole chromophore absorbs in the UV-Vis region. Prolonged exposure to UV light can induce radical formation or rearrangement.
Solvent Compatibility High Stable in CDCl₃, DMSO-d₆, MeOH, and non-nucleophilic organic solvents.

Mechanistic Insights: The Rearrangement Risk

Understanding the failure mode is critical for process safety. The primary degradation pathway is the thermal rearrangement to the thermodynamically favored 1-alkyl isomer.

RearrangementMechanism cluster_conditions Ambient Conditions Node2H 3-Bromo-2-alkyl-2H-indazole (Kinetically Stable Solid/Oil) TS Transition State (Intermolecular Alkyl Transfer) Node2H->TS  Heat (>150°C) or Lewis Acid   Node1H 3-Bromo-1-alkyl-1H-indazole (Thermodynamic Sink) TS->Node1H  Irreversible  

Figure 1: Thermal rearrangement pathway.[2] Under ambient conditions, the barrier to the Transition State (TS) is too high to overcome, maintaining the integrity of the 2H-isomer.

Experimental Protocols for Validation

To ensure the integrity of 3-bromo-2-alkyl-2H-indazoles, researchers must validate the regiochemistry and purity using the following self-validating protocols.

Regiochemical Assignment (1H vs. 2H)

Differentiation between the 1-alkyl and 2-alkyl isomers is the most critical analytical challenge.

  • Protocol: 1D NOE or 2D NOESY NMR Spectroscopy.

  • Rationale:

    • 2-Alkyl Isomer: Strong NOE correlation between the N2-Alkyl protons and the C3-substituent (if non-bromo) or lack thereof. Crucially, for 3-bromo derivatives, look for NOE between N2-Alkyl protons and H7 (if alkyl is bulky/flexible) or lack of NOE to H7 compared to the 1-alkyl isomer.

    • Definitive Marker: The 1-Alkyl isomer will show a strong NOE between the N1-Alkyl protons and the C7-H proton of the benzene ring. The 2-Alkyl isomer lacks this specific proximity to C7-H.

  • Carbon NMR Shift: The C3 carbon in 2H-indazoles typically resonates upfield relative to the 1H-isomer.

Purity & Stability Assessment Workflow

StabilityWorkflow Start Sample: 3-Bromo-2-alkyl-2H-indazole Visual 1. Visual Inspection (Color change: Yellowing indicates degradation) Start->Visual UPLC 2. UPLC-MS Analysis (Check for m/z identity & single peak) Visual->UPLC IsomerCheck 3. Isomer Check (Detect 1-alkyl impurity) UPLC->IsomerCheck Pass PASS: >98% Purity <0.5% 1-isomer IsomerCheck->Pass No 1-isomer Fail FAIL: Rearrangement Detected IsomerCheck->Fail 1-isomer present

Figure 2: Routine stability testing workflow. UPLC is preferred over HPLC for better resolution of regioisomers.

Handling and Storage Recommendations

Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended:

  • Storage Container:

    • Requirement: Amber glass vials with Teflon-lined caps.

    • Reasoning: Blocks UV light to prevent photolytic degradation; Teflon prevents leaching of plasticizers which can contaminate the lipophilic indazole.

  • Temperature:

    • Requirement: Store at 2–8°C (Refrigerated) for long-term (>1 month); Ambient (20–25°C) is acceptable for short-term active use.

    • Reasoning: While stable at room temperature, refrigeration minimizes the kinetic probability of rearrangement over extended periods.

  • Synthesis & Isolation:

    • Chromatography: Stable to silica gel. Use neutral solvents (Hexane/EtOAc). Avoid highly acidic mobile phases during purification to prevent protonation-assisted rearrangement mechanisms.

    • Drying: Vacuum dry at < 40°C. Avoid high-temperature oven drying.

References

  • Regioselective Synthesis of 2H-Indazoles

    • Title: Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles.[3]

    • Source: Organic & Biomolecular Chemistry, 2015, 13, 11376-11381.[4]

    • URL:[Link]

  • Thermodynamic Stability of Indazole Tautomers

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
    • Source: Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954.
    • URL:[Link]

  • Photostability Standards

    • Title: ICH Q1B Photostability testing of new active substances and medicinal products.
    • Source: European Medicines Agency / ICH Guidelines.
    • URL:[Link]

  • Thermal Rearrangement Mechanisms

    • Title: Thermal rearrangement of 2-substituted indazoles.
    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

Sources

The Strategic Role of 3-Halo-2-Alkylindazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Significance of 3-Halo-2-Alkyl Substitution

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to mimic the interactions of endogenous ligands with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Among the various substituted indazoles, the 3-halo-2-alkylindazole framework has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. The strategic placement of a halogen atom at the 3-position and an alkyl group at the 2-position provides a unique combination of chemical reactivity and biological activity, making these derivatives highly sought after in drug discovery programs.

The alkyl group at the N2 position is crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also play a direct role in binding to the target protein. More importantly, the halogen atom at the C3 position serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through various cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR). This technical guide provides an in-depth review of the synthesis, chemical properties, and biological applications of 3-halo-2-alkylindazole derivatives, aimed at researchers, scientists, and drug development professionals.

I. Synthesis of 3-Halo-2-Alkylindazole Derivatives

The synthesis of 3-halo-2-alkylindazoles can be approached through two main strategies: direct halogenation of a pre-formed 2-alkylindazole core or construction of the indazole ring with the halogen already in place.

Regioselective Halogenation of 2-Alkylindazoles

A straightforward and efficient method for the preparation of 3-halo-2-alkylindazoles involves the direct and regioselective halogenation of 2-alkylindazoles. This approach is advantageous as it allows for the late-stage introduction of the halogen, providing flexibility in the synthetic design.

Key Reagents and Conditions:

  • Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination at the C3 position of 2-alkylindazoles. The reaction is typically carried out in a suitable organic solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) at room temperature or with gentle heating.

  • Chlorination: N-Chlorosuccinimide (NCS) is the reagent of choice for the chlorination of 2-alkylindazoles at the C3 position. Similar to bromination, the reaction is generally performed in an appropriate solvent like acetonitrile.

Experimental Protocol: Regioselective Bromination of a 2-Alkylindazole

  • Dissolution: Dissolve the starting 2-alkylindazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-bromo-2-alkylindazole.

G cluster_synthesis Regioselective Halogenation 2-Alkylindazole 2-Alkylindazole 3-Halo-2-Alkylindazole 3-Halo-2-Alkylindazole 2-Alkylindazole->3-Halo-2-Alkylindazole NBS or NCS Solvent (e.g., CH3CN) Room Temperature

Caption: Regioselective halogenation of 2-alkylindazoles.

De Novo Synthesis of the Indazole Ring

Alternatively, the 3-halo-2-alkylindazole scaffold can be constructed from acyclic precursors. One notable method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[3] This approach allows for the direct formation of the N-N bond and the indazole ring system.

II. Chemical Reactivity of the 3-Halo Group

The halogen atom at the 3-position of the 2-alkylindazole ring is a key functional group that enables a wide range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This versatility is instrumental in the generation of diverse libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][4][5] In the context of 3-halo-2-alkylindazoles, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-2-Alkylindazole [1]

  • Reaction Setup: In a reaction vessel, combine the 3-bromo-2-alkylindazole (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dimethoxyethane (DME) and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and maintain it under an inert atmosphere.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

G cluster_reactivity Key Cross-Coupling Reactions 3-Halo-2-Alkylindazole 3-Halo-2-Alkylindazole 3-Aryl/Vinyl-2-Alkylindazole 3-Aryl/Vinyl-2-Alkylindazole 3-Halo-2-Alkylindazole->3-Aryl/Vinyl-2-Alkylindazole Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) 3-Amino-2-Alkylindazole 3-Amino-2-Alkylindazole 3-Halo-2-Alkylindazole->3-Amino-2-Alkylindazole Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base)

Caption: Versatile reactivity of the 3-halo substituent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly useful for synthesizing 3-amino-2-alkylindazole derivatives by coupling 3-halo-2-alkylindazoles with a wide range of primary and secondary amines.

General Reaction Conditions:

  • Catalyst: A palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous aprotic solvents like toluene or 1,4-dioxane.

III. Biological Activities and Medicinal Chemistry Applications

3-Halo-2-alkylindazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of new drugs. Their ability to be readily diversified allows for extensive exploration of structure-activity relationships.

Anticancer Activity

A significant area of research for 3-halo-2-alkylindazole derivatives is in the field of oncology. These compounds have been investigated as inhibitors of various protein kinases and as poly(ADP-ribose) polymerase (PARP) inhibitors.

3.1.1. Kinase Inhibitors

Many 3-substituted indazole derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 3-halo-2-alkylindazole scaffold serves as a crucial starting point for the synthesis of these inhibitors. For instance, the introduction of amides and heteroaryl groups at the C6 position of 3-(indol-2-yl)indazoles, which can be synthesized from a 3-halo precursor, has led to potent Chek1 kinase inhibitors.[2]

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
3-(Indol-2-yl)indazolesChek10.30[2]
2-Phenylbenzimidazoles (derived from indazoles)Multiple Cancer Cell Lines3.55 (µg/mL) against MDA-MB-231[8]

3.1.2. PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 2-phenyl-2H-indazole-7-carboxamide scaffold, which can be accessed from a 3-halo-2-alkylindazole intermediate, has been successfully developed into potent PARP inhibitors. A notable example is Niraparib (MK-4827), an orally available PARP1/2 inhibitor.[9][10]

CompoundTargetIC₅₀ (nM)Clinical StatusReference
MK-4827 (Niraparib)PARP13.8Approved[9][10]
MK-4827 (Niraparib)PARP22.1Approved[9][10]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and there is a continuous need for new and safer anti-inflammatory drugs. Indazole derivatives have shown promise in this therapeutic area. For example, certain N(2)-arylindazol-3(2H)-ones, synthesized via Chan-Evans-Lam coupling from N(1)-benzyl-indazol-3(2H)-ones, have demonstrated significant anti-inflammatory effects with low cytotoxicity.[11] The 3-halo precursor provides a route to such N-substituted indazolones.

Antiviral Activity

The broad biological activity of indazole derivatives also extends to antiviral applications. While specific examples of 3-halo-2-alkylindazoles as direct antiviral agents are less reported, the functionalization of the indazole core, often facilitated by the reactivity of a halo-substituent, has led to compounds with antiviral properties. For example, derivatives of imidazo[1,2-b]pyridazines, which can be conceptually linked to functionalized indazoles, have shown inhibitory activity against human cytomegalovirus and varicella-zoster virus.[12]

IV. Conclusion and Future Perspectives

The 3-halo-2-alkylindazole scaffold represents a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of the 3-halo substituent, provides an invaluable platform for the design and development of novel therapeutic agents. The demonstrated success of these derivatives as kinase and PARP inhibitors in oncology highlights their potential. Future research in this area will likely focus on exploring a wider range of biological targets, including those involved in neurodegenerative and infectious diseases. The continued development of novel and efficient synthetic methodologies for the derivatization of the 3-halo-2-alkylindazole core will undoubtedly accelerate the discovery of new and improved medicines.

V. References

  • Buchwald-Hartwig amination. Name-Reaction.com. Available from: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]

  • Bellina F, Carpita A, Rossi R. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Synthesis. 2004;(15):2419-2440.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Available from: [Link]

  • Galtier C, Mavel S, Snoeck R, et al. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antivir Chem Chemother. 2003;14(4):177-182.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

  • Chen YC, Chen YF, Chen YJ, et al. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. Molecules. 2023;28(18):6715.

  • Fraley ME, Steen JT, Brnardic EJ, et al. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorg Med Chem Lett. 2006;16(23):6049-6053.

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Jones P, Altamura S, Boueres JK, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009;52(22):7170-7185.

  • Kumar MR, Park A, Park N, Lee S. 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Org Lett. 2011;13(13):3542-3545.

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available from: [Link]

  • Dung HTK, Van TTH, Huong PTT, et al. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Adv. 2020;10(33):19561-19574.

Sources

Methodological & Application

Regioselective Synthesis of 3-Bromo-2-ethyl-2H-indazole via Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-042

Executive Summary

This application note details the optimized protocol for the regioselective C3-bromination of 2-ethyl-2H-indazole to yield 3-Bromo-2-ethyl-2H-indazole . Unlike 1H-indazoles, 2-substituted indazoles possess a unique "quinoid-like" electronic structure that significantly enhances nucleophilicity at the C3 position. This protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile (MeCN), offering a high-yielding (>85%), scalable, and operationally simple method suitable for generating intermediates for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Scientific Background & Mechanism[1][2][3][4][5][6]

The 2H-Indazole Scaffold

Indazoles are privileged pharmacophores in drug discovery (e.g., Pazopanib, Niraparib). The 2H-indazole isomer is distinct from the 1H-isomer; the fixed bond structure in the 2H-tautomer creates a localized electron-rich center at C3.

Reaction Mechanism: Electrophilic Aromatic Substitution ( )

While radical mechanisms exist for side-chain halogenations, the C3-bromination of 2-alkylindazoles with NBS in polar aprotic solvents proceeds primarily via an Electrophilic Aromatic Substitution (


)  pathway.
  • Activation: The polarized N-Br bond in NBS provides an electrophilic bromine source (

    
     equivalent).
    
  • Attack: The C3 carbon of the 2-ethylindazole attacks the electrophilic bromine, forming a cationic sigma complex (Wheland intermediate).

  • Restoration: Loss of a proton restores aromaticity, yielding the 3-bromo product.

Note: The N2-ethyl group directs substitution to C3 due to electronic donation and lack of steric interference, unlike bulky N1-protecting groups which can sometimes influence C7 selectivity.

ReactionMechanism cluster_conditions Conditions SM 2-Ethylindazole (Nucleophilic C3) Inter [Sigma Complex] Cationic Intermediate SM->Inter + Br+ (from NBS) NBS NBS (Electrophilic Br source) NBS->Inter Br transfer Prod This compound (Target) Inter->Prod - H+ Succ Succinimide (Byproduct) Inter->Succ Cond MeCN, 0°C to RT 1-2 Hours

Figure 1: Mechanistic pathway for the C3-bromination of 2-ethylindazole using NBS.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Ethyl-2H-indazole (Purity >98%)

    • N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded)

    • Acetonitrile (MeCN) (HPLC Grade, anhydrous preferred but not strictly required)

    • Sodium Thiosulfate (

      
      ) (sat. aq. solution)
      
    • Sodium Bicarbonate (

      
      ) (sat. aq. solution)
      
    • Ethyl Acetate (EtOAc) & Brine[1]

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Ice-water bath.

    • Rotary evaporator.

Step-by-Step Methodology

Step 1: Preparation of Starting Material Solution

  • Weigh 1.0 equivalent of 2-ethylindazole (e.g., 1.46 g, 10.0 mmol).

  • Dissolve in Acetonitrile (MeCN) [Concentration: 0.2 M, ~50 mL].

  • Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.

Step 2: Bromination Reaction [2]

  • Weigh 1.05 equivalents of NBS (e.g., 1.87 g, 10.5 mmol).

  • Add NBS portion-wise over 5 minutes to the stirred solution at 0°C.

    • Critical: Protect from direct bright light (wrap flask in foil) to minimize radical side reactions, though

      
       dominates.
      
  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Endpoint: Disappearance of SM (Rf ~0.4) and appearance of a less polar product (Rf ~0.6). Reaction typically completes in 1–2 hours .

Step 3: Quench and Workup

  • Quench the reaction by adding 10 mL of saturated

    
      (removes residual bromine/NBS). Stir for 10 mins.
    
  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL) .

  • Separate phases. Extract the aqueous layer once more with EtOAc (30 mL).

  • Wash combined organics with sat.

    
      (50 mL) followed by Brine  (50 mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Crude Purity: Often >90%.

  • Method: If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes) or recrystallization from Ethanol/Water.
    

Workflow Setup 1. Dissolve 2-ethylindazole in MeCN (0.2M) Cool 2. Cool to 0°C Setup->Cool Add 3. Add NBS (1.05 eq) Portion-wise Cool->Add React 4. Stir at RT (1-2 Hours) Add->React Quench 5. Quench with Na2S2O3 (Remove excess Br) React->Quench Workup 6. Extract (EtOAc) Wash (NaHCO3, Brine) Quench->Workup Isolate 7. Concentrate & Purify (Flash Column) Workup->Isolate

Figure 2: Operational workflow for the synthesis of this compound.[3]

Characterization & Quality Control

Expected Analytical Data
TechniqueParameterExpected Observation

-NMR
C3-H SignalDisappearance of the singlet typically found at

8.0–8.4 ppm.

-NMR
Ethyl GroupQuartet (~4.5 ppm) and Triplet (~1.6 ppm) remain, slight downfield shift possible.
LC-MS Mass SpectrumM+ and M+2 peaks of equal intensity (1:1 ratio) indicating one Bromine atom.
Appearance Physical StateOff-white to pale yellow solid.
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Old NBS (degraded to succinimide/Br2).

    • Fix: Recrystallize NBS from hot water or increase equivalents to 1.1–1.2 eq.

  • Issue: Poly-bromination (Ring bromination).

    • Cause: Temperature too high or large excess of NBS.

    • Fix: Keep reaction at 0°C for longer; strictly control stoichiometry (1.05 eq).

  • Issue: Regioisomer mixtures.

    • Note: Rare for 2-ethylindazole. If observed, verify starting material purity (ensure it is not a mixture of 1-ethyl and 2-ethyl isomers).

Safety & Handling (MSDS Summary)

  • This compound: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) required.

  • N-Bromosuccinimide (NBS): Corrosive and irritant. Causes skin and eye burns. Harmful if swallowed. Store in a refrigerator.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide). Handle in a well-ventilated fume hood.

References

  • Regioselective Halogenation of Indazoles: Zhang, C., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."[4] RSC Advances, 2023, 13 , 581-585.[5]

  • NBS Reactivity Profile: "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal.

  • Indazole Synthesis & Functionalization: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2010. (Contextual grounding for C3 reactivity).
  • Ultrasound Assisted Bromination: Li, H., et al. "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin."[5][2][6] RSC Advances, 2023.[5]

Sources

Application Note & Protocol: Regioselective N-Ethylation of 3-Bromoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents due to its versatile biological activity.[1][2] N-alkylated indazoles, in particular, are central to the development of drugs for oncology, inflammation, and neurological disorders.[2][3] However, the synthesis of specific N-alkyl indazole regioisomers presents a significant challenge. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer.[2][4]

This application note provides a detailed protocol for the regioselective N-ethylation of 3-bromoindazole, a versatile intermediate in pharmaceutical synthesis. We will explore the mechanistic principles governing regioselectivity and present two distinct, field-proven protocols to preferentially afford either the N1-ethyl or N2-ethyl isomer. This guide is intended for researchers, chemists, and professionals in drug development seeking robust and reproducible methods for synthesizing specific indazole derivatives.

Mechanistic Insights: The N1 vs. N2 Selectivity Challenge

The outcome of the N-alkylation of indazole is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the reaction conditions.[5]

  • Tautomerism and Anion Formation: 1H-indazole is generally the more thermodynamically stable tautomer compared to 2H-indazole.[1] Deprotonation with a base generates a mesomeric indazolide anion, with negative charge density on both N1 and N2. The subsequent alkylation can occur at either nitrogen.

  • Kinetic vs. Thermodynamic Control:

    • N2-Alkylation (Kinetic Product): The N2 position is often considered more sterically accessible, and its lone pair is more kinetically available for reaction.[5] Reactions that are rapid and irreversible, often conducted at lower temperatures, tend to favor the N2 isomer.[5]

    • N1-Alkylation (Thermodynamic Product): The N1-alkylated indazole is typically the more thermodynamically stable product.[1] Conditions that allow for equilibration, such as higher temperatures or the use of specific solvent/base combinations, can favor the formation of the N1 isomer.[4][6]

  • Influence of Reaction Parameters:

    • Base and Cation: The choice of base is critical. Strong hydride bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favor N1-alkylation.[1][7] It is hypothesized that the sodium cation can coordinate with the N2 nitrogen and the C3-substituent (if it has a lone pair, like the bromine atom), sterically hindering the approach of the electrophile to N2 and directing it to N1.[8] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) often give mixtures or favor the N2 product.[4][9]

    • Solvent: The solvent plays a crucial role in solvating the cation and influencing the reactivity of the indazolide anion. Polar aprotic solvents like DMF can solvate the cation effectively, leading to a "freer" anion and potentially less selectivity. Non-polar solvents like THF may promote the formation of tight ion pairs, enhancing the directing effect of the cation.[1]

    • Electrophile: The nature of the ethylating agent (e.g., ethyl bromide, ethyl iodide, ethyl tosylate) can also influence the reaction, though the base and solvent are generally the dominant factors.

Experimental Protocols

Protocol 1: Preferential Synthesis of 1-Ethyl-3-bromo-1H-indazole (N1-Ethylation)

This protocol is designed to favor the thermodynamically more stable N1 isomer by utilizing a strong base in a non-polar aprotic solvent.

Core Principle: This method leverages thermodynamic control. The use of sodium hydride in THF promotes the formation of a sodium-indazolide ion pair, which is believed to direct alkylation to the N1 position.[1][7]

Materials:

  • 3-Bromoindazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Ethyl bromide (EtBr) or Ethyl iodide (EtI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Argon or Nitrogen gas supply

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoindazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Slowly add the ethylating agent (EtBr or EtI, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers and other impurities. The N1 isomer is generally less polar than the N2 isomer.

Protocol 2: Preferential Synthesis of 2-Ethyl-3-bromo-2H-indazole (N2-Ethylation)

This protocol is designed to favor the kinetically preferred N2 isomer using a weaker base in a polar aprotic solvent.

Core Principle: This method operates under conditions that favor the kinetic product. The combination of K₂CO₃ and DMF is a standard condition that often provides higher proportions of the N2-alkylated product, although selectivity may not be as high as in the N1-selective protocol.[9]

Materials:

  • 3-Bromoindazole (1.0 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, 2.0-3.0 eq)

  • Ethyl bromide (EtBr) or Ethyl iodide (EtI) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-bromoindazole (1.0 eq) and finely powdered potassium carbonate (2.0-3.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to create a suspension (concentration typically 0.2-0.5 M). Add the ethylating agent (EtBr or EtI, 1.2 eq).

  • Reaction Progression: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3x). Note: This step is crucial for removing the high-boiling DMF solvent.

  • Washing: Combine the organic extracts and wash thoroughly with water (2-3x) and then with saturated brine to remove any residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The N2 isomer is generally more polar and will elute after the N1 isomer.

Data Summary and Visualization

Table 1: Comparison of N-Ethylation Protocols
ParameterProtocol 1: N1-SelectiveProtocol 2: N2-Selective
Target Product 1-Ethyl-3-bromo-1H-indazole2-Ethyl-3-bromo-2H-indazole
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature50-70 °C
Control Type ThermodynamicKinetic
Expected Major Isomer N1N2
Typical N1:N2 Ratio >95:5Variable, often favors N2
Workup Solvent Ethyl AcetateEthyl Acetate
Key Consideration Inert atmosphere required; careful quenching of NaH.Thorough removal of DMF with water washes is essential.
Diagrams

G cluster_start Starting Materials cluster_products Possible Products Start_Ind 3-Bromoindazole Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) Start_Ind->Base Start_Et Ethyl Halide (EtX) Start_Et->Base Prod_N1 1-Ethyl-3-bromo-1H-indazole (N1) Prod_N2 2-Ethyl-3-bromo-2H-indazole (N2) Base->Prod_N1  Thermodynamic  Control (Protocol 1) Base->Prod_N2  Kinetic  Control (Protocol 2)

Caption: General reaction scheme for the N-ethylation of 3-bromoindazole.

G A 1. Setup 3-Bromoindazole in Anhydrous THF under Inert Atmosphere B 2. Deprotonation Cool to 0 °C Add NaH (1.2 eq) A->B Inert Gas C 3. Alkylation Add Ethyl Bromide (1.2 eq) at 0 °C Warm to RT, Stir 12-24h B->C H₂ evolution D 4. Quench & Workup Cool to 0 °C, Add aq. NH₄Cl Extract with EtOAc, Wash C->D Monitor by TLC/LC-MS E 5. Purification Dry, Concentrate Flash Column Chromatography D->E F Final Product 1-Ethyl-3-bromo-1H-indazole E->F Isolate major isomer

Sources

Application Note: Precision C-N Coupling of 3-Bromo-2-ethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed amination of 3-Bromo-2-ethyl-2H-indazole . While 1H-indazoles are ubiquitous in medicinal chemistry (e.g., Axitinib), the 2H-indazole isomer represents a distinct, privileged scaffold found in specific kinase inhibitors and bioactive alkaloids.

The C3-position of the 2-alkylindazole core is electronically enriched compared to standard aryl halides, often requiring specialized ligand systems to facilitate oxidative addition. Furthermore, the N-ethyl group at position 2 provides steric bulk proximal to the reaction center, necessitating careful selection of the catalyst's steric profile. This guide provides a "Gold Standard" protocol using modern precatalysts, alongside a "Classic" alternative for cost-sensitive scaling.

Mechanistic Insight & Substrate Analysis[1]

Substrate Challenges
  • Electronic Deactivation: The pyrazole ring system is electron-rich, making the C3-Br bond less electrophilic than typical bromobenzenes. This slows the rate of Oxidative Addition (OA).

  • Steric Crowding: The ethyl group at

    
     projects towards the 
    
    
    
    reaction site. Bulky ligands must be chosen carefully to avoid steric clash during the amine coordination step.
  • Coordination Interference: Although the

    
     is alkylated, the 
    
    
    
    lone pair remains part of the aromatic system but can still weakly coordinate to palladium species, potentially leading to catalyst resting states off-cycle.
The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cross-coupling cycle. For this substrate, the Reductive Elimination (RE) step is often the rate-determining step (RDS) when using bulky amines, whereas Oxidative Addition (OA) can be RDS with electron-poor ligands.

BuchwaldCycle cluster_0 Critical Step for 2H-Indazoles Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Indazole-Pd(II)-Br) Pd0->OxAdd + 3-Br-2-Et-Indazole AmineBind Amine Coordination (Pd-Amine Complex) OxAdd->AmineBind + R-NH2 Deprot Deprotonation (Pd-Amido Species) AmineBind->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HBr RedElim->Pd0 Regenerate Catalyst Product 3-Amino-2-ethyl-2H-indazole (Product) RedElim->Product Release

Figure 1: Catalytic cycle highlighting the oxidative addition step, which is electronically challenged by the electron-rich indazole ring.

Experimental Strategy & Optimization

Ligand Selection Matrix

For 3-bromoindazoles, ligand choice is binary based on the amine class.

Amine ClassRecommended LigandCatalyst PrecursorRationale
Primary Amines (Anilines)BrettPhos BrettPhos Pd G4Prevents bis-arylation; highly active for difficult OA steps.
Primary Amines (Alkyl)tBuBrettPhos tBuBrettPhos Pd G3Optimized for aliphatic amines; resists

-hydride elimination.
Secondary Amines RuPhos RuPhos Pd G4Steric bulk promotes RE; prevents inhibition by secondary amines.
General / Cost-Effective Xantphos Pd2(dba)3Bidentate bite angle favors RE; robust for standard couplings.
Base & Solvent Effects[2]
  • Base: Cs₂CO₃ is the starting point for functional group tolerance (esters, nitriles). NaOtBu is superior for unfunctionalized substrates due to faster kinetics.

  • Solvent: 1,4-Dioxane or Toluene are standard. tAmylOH is excellent for polar substrates but requires higher temperatures.

Detailed Protocol: The "Gold Standard" Method

This protocol utilizes a Palladacycle Precatalyst (Gen 3/4) system. This eliminates the induction period associated with Pd(OAc)₂ reduction and ensures a strict 1:1 Pd:Ligand ratio.

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol, ~225 mg)

  • Nucleophile: Target Amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%) [Substitute RuPhos Pd G4 for secondary amines]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) [Use Cs₂CO₃ (2.0 equiv) if substrate has esters/ketones]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)

  • Inert Gas: Argon or Nitrogen (Grade 5.0)

Step-by-Step Procedure
  • Vessel Preparation:

    • Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

    • Cool under a stream of Argon.

  • Charge Solids:

    • Weigh this compound (1.0 mmol) and the Amine (if solid, 1.2 mmol) into the vial.

    • Add NaOtBu (1.4 mmol, 135 mg). Note: Handle NaOtBu in a glovebox or weigh rapidly in air as it is hygroscopic.

    • Add BrettPhos Pd G4 (0.02 mmol, ~18 mg).

  • Degassing & Solvation:

    • Seal the vial. Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

    • If the amine is liquid: Add it now via syringe.

  • Reaction:

    • Place the vial in a pre-heated heating block at 80°C .

    • Stir vigorously (800-1000 rpm).

    • Monitor by LC-MS or TLC at 1 hour. Most reactions complete within 2-4 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent Tip: 2H-indazoles are moderately polar. Start with 10% EtOAc/Hexanes and gradient to 40-50%.

Troubleshooting & Decision Tree

If the standard protocol fails (yield < 40%), follow this logic flow to diagnose the failure mode.

OptimizationTree Start Low Yield / No Reaction CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Intact (No Conv.) CheckSM->SM_Yes SM_No SM Consumed (Complex Mix) CheckSM->SM_No Temp Increase Temp to 110°C SM_Yes->Temp LigandSwitch Switch to Xantphos (Higher Thermal Stability) Temp->LigandSwitch Still Fails Protodehal Product is De-halogenated Indazole? SM_No->Protodehal Dehal_Yes Yes (Reduction) Protodehal->Dehal_Yes Dehal_No No (Black tar/Unknown) Protodehal->Dehal_No SolventSwitch Switch Solvent to Toluene (Avoid ethereal solvents) Dehal_Yes->SolventSwitch BaseSwitch Switch Base to K3PO4 or Cs2CO3 (Milder conditions) Dehal_No->BaseSwitch

Figure 2: Optimization logic for troubleshooting failed couplings.

References

  • General Mechanism & Review: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Indazole Functionalization: Giraud, F., et al. (2014). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Link

  • Modern Precatalysts: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science. Link

  • Heterocycle Specifics: Su, M., et al. (2014).[2] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Link (Note: While focusing on unprotected, the ligand logic applies to 2-alkyl systems).

  • Xantphos Utility: Guari, Y., et al. (2001). "Palladium-Catalyzed Amination of Aryl Bromides using Xantphos." Chemistry - A European Journal.[3] Link

Sources

Application Note: A Robust Palladium-Catalyzed Strategy for the Synthesis of 3-Aryl-2-Ethyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-aryl-2-ethyl-2H-indazoles, a scaffold of significant interest in medicinal chemistry and drug development. The described strategy employs a highly efficient and modular two-step sequence: (1) a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the C3-aryl bond, followed by (2) a regioselective N2-ethylation. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and critical parameters for optimization, designed for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the 2,3-Disubstituted 2H-Indazole Core

The indazole heterocycle is a prominent pharmacophore found in a wide array of biologically active compounds.[1] Specifically, the 2,3-disubstituted 2H-indazole isomer has emerged as a privileged scaffold in modern drug discovery, with derivatives exhibiting potent activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The precise control over substitution at the N-2 and C-3 positions is paramount for modulating pharmacological activity, making robust and flexible synthetic routes highly valuable.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent one of the most powerful tools for forming carbon-carbon bonds.[2][3] This guide leverages the efficiency of Pd-catalysis to first install the critical C3-aryl moiety, followed by a directed alkylation to furnish the final 2,3-disubstituted product.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach allows for modularity, where diverse aryl groups can be introduced in the first step, followed by the installation of the ethyl group in the second.

G cluster_0 Part 1: C-3 Arylation cluster_1 Part 2: N-2 Ethylation start 3-Iodo-1H-indazole step1 Suzuki-Miyaura Cross-Coupling start->step1 sm1 Arylboronic Acid sm1->step1 pd_cat Pd-Catalyst (e.g., PdCl2(dppf)) pd_cat->step1 product1 3-Aryl-1H-indazole step1->product1 step2 Regioselective N-Alkylation product1->step2 Intermediate Purification ethyl_reagent Ethyl Iodide / Bromide ethyl_reagent->step2 base Base (e.g., Cs2CO3) base->step2 final_product 3-Aryl-2-Ethyl-2H-Indazole step2->final_product

Caption: Overall workflow for the synthesis of 3-Aryl-2-Ethyl-2H-Indazoles.

Part 1: Pd-Catalyzed C-3 Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of this synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the indazole core and the desired aryl moiety with high efficiency and functional group tolerance.[3]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these steps is crucial for troubleshooting and optimization.[4][5]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of the 3-iodo-1H-indazole, forming a Pd(II) intermediate.

  • Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) activates the arylboronic acid to form a more nucleophilic boronate species. This species then transfers the aryl group to the Pd(II) center, displacing the halide.[4] This is often the rate-determining step.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-aryl-1H-indazole product and regenerating the active Pd(0) catalyst.[5]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_intermediate Ar'-Pd(II)L₂-I pd0->pd_intermediate Ar'-I transmetal Transmetalation diaryl_pd Ar'-Pd(II)L₂-Ar pd_intermediate->diaryl_pd [Ar-B(OH)₃]⁻ diaryl_pd->pd0 Ar'-Ar red_elim Reductive Elimination start_materials 3-Iodo-Indazole (Ar'-I) boronic_acid Ar-B(OH)₂ + Base product 3-Aryl-Indazole (Ar'-Ar)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole

This protocol is a representative example. Reagent quantities should be adjusted based on the specific arylboronic acid used.

Materials:

  • 3-Iodo-1H-indazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Procedure:

  • Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazole (1.0 equiv, e.g., 244 mg, 1.0 mmol).

  • Reagent Addition : Add phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol) and potassium carbonate (3.0 equiv, 414 mg, 3.0 mmol).

  • Catalyst Addition : Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv, 41 mg, 0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) species.

  • Solvent Addition : Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is a key parameter for optimization.

  • Reaction : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-phenyl-1H-indazole as a solid.

Reaction Scope and Optimization Parameters

The versatility of the Suzuki coupling allows for the use of a wide range of arylboronic acids.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst SystemBaseSolventYield (%)
1Phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O~85-95%
24-Methoxyphenylboronic acidPd(PPh₃)₄NaHCO₃DMF/H₂O~90%
34-Chlorophenylboronic acidPd(OAc)₂ / PPh₃Ag₂CO₃H₂O~87%[6]
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O~80-90%
53-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~75-85%

Expert Insights:

  • Catalyst Choice : While PdCl₂(dppf) is robust, other catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand can be effective.[6] The choice may depend on the electronic properties of the coupling partners.

  • Base Selection : The base is not merely a proton scavenger; it is essential for activating the boronic acid.[4] K₂CO₃ and Cs₂CO₃ are generally effective, with the latter being more soluble and often providing better results for challenging substrates.

  • Solvent System : A mixture of an organic solvent (Dioxane, DMF, Toluene) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Part 2: Regioselective N-2 Ethylation of 3-Aryl-1H-Indazole

Alkylation of the indazole core can occur at either the N-1 or N-2 position, often yielding a mixture of regioisomers. Achieving high selectivity for the desired N-2 isomer is a common challenge.[7]

Rationale for Regioselectivity

The outcome of indazole N-alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions:

  • Thermodynamic vs. Kinetic Control : The N-1 alkylated product is often the more thermodynamically stable isomer, while the N-2 product is frequently the result of kinetic control.[8]

  • Steric Hindrance : Bulky substituents at the C-3 position can sterically hinder the N-2 position, favoring N-1 alkylation. Conversely, substituents at C-7 can block the N-1 position, leading to excellent N-2 selectivity.[1][9]

  • Solvent and Base : Polar aprotic solvents like DMF combined with bases such as cesium carbonate (Cs₂CO₃) are commonly employed and can influence the N1/N2 ratio.[7]

Detailed Experimental Protocol: Synthesis of 3-Phenyl-2-ethyl-2H-indazole

Materials:

  • 3-Phenyl-1H-indazole

  • Ethyl iodide (or ethyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Vessel Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add 3-phenyl-1H-indazole (1.0 equiv, e.g., 194 mg, 1.0 mmol) and cesium carbonate (1.5 equiv, 488 mg, 1.5 mmol).

  • Solvent Addition : Add anhydrous DMF (e.g., 5 mL) and stir the suspension for 15 minutes at room temperature to form the indazolide anion.

  • Alkylating Agent : Add ethyl iodide (1.2 equiv, 96 µL, 1.2 mmol) dropwise to the stirring suspension.

  • Reaction : Stir the reaction at room temperature for 16-24 hours. The reaction is typically complete at room temperature, but gentle heating (40-50 °C) can be applied if the conversion is slow. Monitor by TLC or LC-MS, comparing against the starting material.

  • Workup : Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash thoroughly with water (to remove DMF) and then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The N-2 isomer is typically less polar than the N-1 isomer, facilitating separation.

Self-Validating System (Characterization):

  • ¹H NMR Spectroscopy is the definitive method to confirm N-2 regiochemistry. The methylene protons (-NCH₂ CH₃) of the N-2 ethyl group typically appear as a quartet further downfield (δ ≈ 4.4-4.6 ppm) compared to the N-1 isomer (δ ≈ 4.2-4.4 ppm) due to the anisotropic effect of the C-7a aromatic ring.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor quality boronic acid.Use a fresh bottle of catalyst or a pre-catalyst. Ensure all solvents are properly degassed and glassware is oven-dried. Use high-purity boronic acid; consider using the corresponding boronate ester.
Dehalogenation of Starting Material Presence of water/protons that quench the Pd-intermediate before transmetalation.Use a stronger, non-nucleophilic base like K₃PO₄. Ensure all reagents are anhydrous.
Poor N1/N2 Selectivity in Ethylation Reaction conditions favoring thermodynamic (N-1) product; Steric hindrance at N-2.Run the reaction at a lower temperature (0 °C to RT) to favor the kinetic N-2 product. Screen different bases (e.g., NaH) and solvents (e.g., THF), as the optimal combination can be substrate-dependent.[7]
Difficult Isomer Separation Similar polarity of N-1 and N-2 products.Use a high-performance silica gel for chromatography. Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing ethyl acetate percentage).

References

  • Cunningham, D., & Ryder, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]

  • Ryder, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Cunningham, D., & Ryder, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Aouad, M. R., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(1), 153. [Link]

  • Cunningham, D., & Ryder, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Kumar, V., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(39), 5139-5142. [Link]

  • Yu, J.-Q., et al. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Doucet, H., et al. (2017). Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst. ResearchGate. [Link]

  • Wang, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Magano, J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(15), 4434. [Link]

  • Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2317-2320. [Link]

  • The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • de la Torre, M. C., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2336-2343. [Link]

  • Bellina, F., et al. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

Sources

Application Note: Strategic One-Pot Architectures for 2-Substituted 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-bromoindazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical junction for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex bioactive agents (e.g., anticancer kinase inhibitors like Pazopanib analogues).

While 1-substituted indazoles are thermodynamically favored and easily accessed, 2-substituted 3-bromoindazoles represent a significant synthetic challenge due to the inherent nucleophilicity difference between the N1 and N2 nitrogens. The N2-isomer often exhibits distinct pharmacological profiles (e.g., bioisosteres of purines), yet "one-pot" methods to access them directly are rare and prone to regiochemical mixtures.

This Application Note details two strategic protocols:

  • Protocol A: The CuBr₂-Mediated Oxidative Cascade , a robust one-pot method for constructing the ring and installing the bromide simultaneously.

  • Protocol B: The Sequential C-H Bromination , a high-precision "telescoped" method for converting 2-substituted precursors directly to the 3-bromo target with exclusive regioselectivity.

Mechanistic Insight: The Regioselectivity Paradox

To master this synthesis, one must understand the competing pathways.

  • The Thermodynamic Trap (N1): In typical cyclizations of 2-alkynylbenzaldehydes with hydrazines, the distal nitrogen (NH) of the hydrazine attacks the alkyne (5-exo-dig), leading to the stable 1-substituted indazole.

  • The Kinetic Opportunity (N2): Accessing the 2-substituted isomer requires forcing a 5-endo-dig cyclization or using steric/electronic control to favor the internal nitrogen's nucleophilicity.

Pathway Visualization

IndazolePathways Start 2-Alkynylbenzaldehyde + R-NHNH2 Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation CuBr2 CuBr2 Activation (Bromonium Ion) Hydrazone->CuBr2 Path1 5-exo-dig Cyclization (Distal N Attack) CuBr2->Path1 Standard Conditions Path2 5-endo-dig Cyclization (Proximal N Attack) CuBr2->Path2 Steric Bulk / Solvent Control Prod1 1-Substituted 3-Bromoindazole (Thermodynamic) Path1->Prod1 Prod2 2-Substituted 3-Bromoindazole (Target) Path2->Prod2

Figure 1: Divergent mechanistic pathways in Cu-mediated cyclization. N2-selectivity requires suppressing the 5-exo-dig pathway.

Protocol A: CuBr₂-Mediated Oxidative Cascade

This method utilizes Copper(II) Bromide as both the Lewis acid catalyst for cyclization and the stoichiometric bromine source. It is the most direct "one-pot" construction from open-chain precursors.

Applicability: Best for substrates where the N-substituent (R) provides steric bulk (e.g., tert-butyl, mesityl) or electronic deactivation, which can shift selectivity toward the N2 isomer.

Materials & Reagents
ReagentRoleEquiv.Notes
2-Ethynylbenzaldehyde Substrate1.0Purity >98% essential
Aryl/Alkyl Hydrazine Nitrogen Source1.2Use HCl salt + base if free base unstable
CuBr₂ Oxidant/Br Source3.0Must be anhydrous (green/black powder)
Cs₂CO₃ Base0.5Optional: Enhances cyclization rate
1,2-Dichloroethane (DCE) Solvent-Anhydrous; 0.1 M concentration
Step-by-Step Procedure
  • Condensation Phase:

    • In a sealed tube, dissolve 2-ethynylbenzaldehyde (1.0 mmol) and the substituted hydrazine (1.2 mmol) in DCE (5 mL).

    • Stir at room temperature for 30 minutes. Monitor by TLC (disappearance of aldehyde) to ensure complete hydrazone formation. Crucial: Incomplete condensation leads to side reactions with CuBr₂.

  • Cascade Cyclization:

    • Add solid CuBr₂ (3.0 mmol) in one portion. The solution will turn dark.

    • Seal the tube and heat to 80°C for 4–6 hours.

    • Observation: The reaction mixture typically transitions from dark green to brown/black.

  • Workup & Purification:

    • Cool to room temperature.[1] Dilute with EtOAc (20 mL).

    • Quench: Add saturated aqueous NH₄Cl/NH₄OH (9:1) solution to chelate copper (turns deep blue).

    • Wash organic layer with Na₂S₂O₃ (to remove trace Br₂) and brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.[2]

Regioselectivity Note: This reaction often produces a mixture. The 2-substituted isomer typically elutes after the 1-substituted isomer on silica gel due to higher polarity (depending on the R group).

Protocol B: Sequential One-Pot C-H Bromination (High Precision)

For applications requiring exclusive 2-substitution, the "Direct Cascade" (Protocol A) may yield insufficient ratios. The superior strategy is a Telescoped C-H Functionalization . This protocol assumes the in situ generation or use of a 2-substituted indazole core (e.g., via the Davis-Beirut reaction or condensation of 2-haloacetophenones) followed immediately by metal-free bromination.

Mechanism: Electrophilic aromatic substitution (SEAr) on the electron-rich 2-substituted indazole ring occurs exclusively at the C3 position.

Materials & Reagents
ReagentRoleEquiv.
2-Substituted Indazole Core Scaffold1.0
N-Bromosuccinimide (NBS) Bromine Source1.1
Ammonium Acetate Catalyst0.1
Acetonitrile (MeCN) Solvent0.2 M
Step-by-Step Procedure
  • Preparation:

    • Dissolve the 2-substituted indazole (1.0 mmol) in MeCN (5 mL).

    • Note: If generating the indazole in situ (e.g., from 2-nitrobenzaldehyde + amine), ensure the solvent is swapped to MeCN or compatible (DCM) before this step.

  • Bromination:

    • Add NH₄OAc (10 mol%) followed by NBS (1.1 mmol) portion-wise at room temperature.

    • Why NH₄OAc? It buffers the reaction and accelerates the electrophilic attack without requiring harsh acids.

  • Monitoring:

    • Stir at 25°C. Reaction is typically complete within 15–60 minutes.

    • Self-Validation: The appearance of a precipitate (succinimide) often indicates progress.

  • Workup:

    • Dilute with water. The product often precipitates out (if solid).

    • If liquid, extract with DCM, wash with NaHCO₃ and water.[3]

    • Yield: Typically >90% with >99:1 regioselectivity for the 3-bromo position.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Hydrazone FormationExtend Step 1 time; add molecular sieves to remove water.
N1 Isomer Dominance Thermodynamic ControlUse Protocol B (Sequential) or increase steric bulk on Hydrazine.
Red/Brown Color in Product Residual Bromine/CopperWash extensively with 10% Na₂S₂O₃ and EDTA/NH₄OH.
Incomplete Bromination (Protocol B) Wet NBSUse freshly recrystallized NBS; protect from light.

References

  • Copper-Mediated Synthesis of 3-Haloindazoles

    • Title: Copper-Mediated One-Pot Synthesis of 3-Halo-2-substituted Indazoles.
    • Source:Journal of Organic Chemistry / Organic Letters (General Methodology Reference).
    • Context: Establishes the CuBr₂ cascade mechanism.
    • Link:

  • Regioselective Halogenation

    • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[4]

    • Source:RSC Advances, 2023.
    • Context: Validates Protocol B (C-H activation)
    • Link:

  • General Indazole Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Indazoles.[4][5][6][7]

    • Source:Chemical Reviews / Molecules.
    • Link:

Sources

Precision Bromination of 2-Ethyl-2H-Indazole at C3: Reagent Selection and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective functionalization of indazoles is a critical step in the synthesis of pharmacological scaffolds, particularly for PARP inhibitors and anti-cancer agents. Unlike their 1H-isomers, 2-substituted indazoles (2H-indazoles) possess a distinct electronic structure that renders the C3 position highly nucleophilic. This application note details the optimal reagents and protocols for the bromination of 2-ethyl-2H-indazole at the C3 position.

We prioritize solid brominating agents (NBS, DBDMH) over elemental bromine (


) to maximize regioselectivity, safety, and operational simplicity.

Mechanistic Rationale: Why C3?

The regioselectivity of electrophilic aromatic substitution (EAS) in indazoles is dictated by the tautomeric form fixed by N-alkylation.

  • 1H-Indazoles: The lone pair on N1 contributes to aromaticity, making the ring system less nucleophilic. Electrophilic attack often prefers C5 or C7 depending on conditions.

  • 2H-Indazoles (Target): The ethyl group at N2 forces the molecule into a quinonoid-like resonance structure. The N1 atom retains a localized lone pair, which can donate electron density into the ring, significantly activating the C3 position .

  • Reaction Pathway: The reaction proceeds via an EAS mechanism where the brominating agent (

    
     source) attacks C3, forming a cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity.
    
Visualization: Electronic Activation of C3

IndazoleMechanism cluster_0 Substrate Activation cluster_1 Electrophilic Attack cluster_2 Product Formation Indazole 2-Ethyl-2H-Indazole (N1 Lone Pair Available) Resonance Quinonoid Resonance (C3 Nucleophilic) Indazole->Resonance Electron Donation SigmaComplex Sigma Complex (Cationic Intermediate) Resonance->SigmaComplex Attacks Br+ Br_Source Br+ Source (NBS or DBDMH) Br_Source->SigmaComplex Product 3-Bromo-2-ethyl-2H-indazole SigmaComplex->Product - H+ Byproduct Succinimide / DMH SigmaComplex->Byproduct

Caption: Mechanistic pathway showing the activation of C3 in 2-ethyl-2H-indazole leading to selective bromination.

Reagent Selection Guide

For the specific substrate 2-ethyl-2H-indazole , we evaluated three common reagent classes.

ReagentReagent TypeSelectivity (C3 vs C5/7)Atom EconomyRecommendation
N-Bromosuccinimide (NBS) Solid ElectrophileHigh ModeratePrimary Choice (Lab Scale)
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)Solid ElectrophileVery High High (Transfers 2 Br)Primary Choice (Green/Scale)
Bromine (

)
LiquidLow to ModerateHighNot Recommended (Safety/Over-bromination risk)

Recommendation: Use NBS for standard laboratory preparations (gram scale) due to its availability and ease of monitoring. Use DBDMH for larger batches or "green" chemistry requirements as it allows for ethanol-based protocols.

Experimental Protocols

Protocol A: Standard NBS Bromination (Recommended)

This protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile or DMF. It is robust, high-yielding (>85%), and minimizes over-bromination.

Materials:

  • Substrate: 2-Ethyl-2H-indazole (1.0 equiv)

  • Reagent: NBS (1.05 - 1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Quench: 10%

    
     (aq)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-ethyl-2H-indazole (e.g., 1.46 g, 10 mmol) and Acetonitrile (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS (1.87 g, 10.5 mmol) portion-wise over 5 minutes. Note: Cooling controls the exotherm and improves selectivity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (higher Rf) should disappear, replaced by a slightly lower Rf spot (3-bromo product).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

    • Dilute residue with Ethyl Acetate (50 mL).

    • Wash with 10%

      
       (2 x 20 mL) to remove excess bromine species.
      
    • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Usually obtained as a pure solid. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Protocol B: Green Ultrasound-Assisted Bromination (DBDMH)

This protocol uses 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Ethanol. It is faster and uses greener solvents.[1][2]

Materials:

  • Substrate: 2-Ethyl-2H-indazole (1.0 equiv)

  • Reagent: DBDMH (0.55 equiv - Note: DBDMH provides 2 Br atoms)

  • Solvent: Ethanol (EtOH)

  • Equipment: Ultrasonic bath (optional, accelerates rate) or standard stirring.

Step-by-Step Methodology:

  • Setup: Dissolve 2-ethyl-2H-indazole (10 mmol) in Ethanol (20 mL).

  • Addition: Add DBDMH (5.5 mmol) in one portion.

  • Reaction: Sonicate at room temperature for 30 minutes OR stir at 40°C for 1 hour.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL).

  • Filtration: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Yield: Typically >90% yield with high purity.

Analytical Validation & QC

To ensure the integrity of the synthesized This compound , the following analytical checkpoints must be met.

MethodExpected ResultInterpretation
1H NMR Loss of Singlet (~8.0-8.4 ppm) The C3-H proton in the starting material is a distinct singlet. Its disappearance confirms substitution.
LC-MS M+ / M+2 (1:1 ratio) Bromine isotopes (

and

) create a characteristic 1:1 doublet pattern in the mass spectrum.
TLC Rf shift Product is typically less polar than starting material (runs higher in non-polar solvents) or slightly more polar depending on the N-substituent.
Workflow Visualization

Workflow cluster_decision Completion Check Start Start: 2-Ethyl-2H-Indazole Reagent Add NBS (1.1 eq) in MeCN at 0°C Start->Reagent Monitor Monitor TLC (Disappearance of SM) Reagent->Monitor Complete Reaction Complete? Monitor->Complete Complete->Reagent No (Add 0.1 eq NBS) Quench Quench with Na2S2O3 Complete->Quench Yes Extract Extract (EtOAc) & Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Validate Validation (NMR/LCMS) Dry->Validate

Caption: Operational workflow for the NBS-mediated bromination protocol.

Troubleshooting & Optimization

  • Issue: Over-bromination (Dibromo species):

    • Cause: Excess reagent or high temperature.

    • Solution: Strictly control stoichiometry (1.05 equiv NBS). Keep reaction at 0°C–RT. Do not heat unless necessary.

  • Issue: Incomplete Conversion:

    • Cause: Wet solvent or old NBS (degraded).

    • Solution: Recrystallize NBS from water (if yellow/brown) or increase equivalents to 1.2.

  • Issue: Regioselectivity drift (C5/C7 bromination):

    • Cause: Highly acidic conditions (protonation of N1 deactivates C3).

    • Solution: Ensure neutral conditions. Avoid adding acids. If using

      
      , buffer with NaOAc.
      

References

  • Zhang, C., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 13, 4958-4962.

  • Luo, Y., et al. (2022). "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." RSC Advances, 13, 686-691.

  • Giraud, F., et al. (2020). "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 38(6).

  • Master Organic Chemistry. "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry."

Sources

Troubleshooting & Optimization

Improving regioselectivity in 3-bromoindazole N-ethylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #IND-3BR-001 Subject: Optimization of Regioselectivity in 3-Bromoindazole N-Ethylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am attempting to N-ethylate 3-bromoindazole using ethyl bromide and potassium carbonate in DMF. I am consistently observing a mixture of


-ethyl (major) and 

-ethyl (minor) isomers (approx. 3:1 ratio), which requires tedious column chromatography to separate. How can I shift the regioselectivity decisively toward the

-isomer, or conversely, access the

-isomer if needed?"

Section 1: The Mechanistic Landscape (Root Cause Analysis)

To solve the regioselectivity issue, we must first understand the unique electronic and steric environment of the 3-bromoindazole scaffold. Unlike simple indoles, indazoles are ambident nucleophiles.

The Tautomeric Equilibrium

The 3-bromoindazole core exists in a tautomeric equilibrium. While the


-tautomer (benzenoid) is thermodynamically more stable than the 

-tautomer (quinoid) by approximately 4–5 kcal/mol, the deprotonated indazolyl anion delocalizes charge across both nitrogens (

and

).
  • 
    -Alkylation (Thermodynamic Pathway):  Preserves the aromaticity of the benzene ring. This is generally the lower-energy product.
    
  • 
    -Alkylation (Kinetic Pathway):  The lone pair on 
    
    
    
    is often more accessible in the neutral species or specific ion-pairs, leading to the "quinoid-like" product.
The "3-Bromo" Effect

The bromine atom at C3 introduces two critical variables distinguishing this substrate from unsubstituted indazole:

  • Electronic (Inductive Effect): The electron-withdrawing nature of Br increases the acidity of the N-H proton (

    
     drops relative to indazole), making the anion easier to form but potentially less nucleophilic.
    
  • Steric Hindrance: The bulky bromine atom is adjacent to

    
    . This creates a "steric wall" that disfavors attack at 
    
    
    
    compared to
    
    
    , provided the reaction conditions allow for thermodynamic equilibration. However, under rapid, irreversible kinetic conditions,
    
    
    attack remains a significant competitor.

Section 2: Decision Matrix & Workflows

Use the following logic gate to select your experimental protocol based on your target isomer.

Indazole_Alkylation_Logic Start Target Isomer Selection N1_Target Target: N1-Ethyl (Thermodynamic) Start->N1_Target N2_Target Target: N2-Ethyl (Kinetic) Start->N2_Target Cond_A Protocol A: Thermodynamic Control Base: NaH (Strong) Solvent: THF or DMF Temp: 50-60°C N1_Target->Cond_A Cond_B Protocol B: Mitsunobu Conditions Reagents: EtOH, PPh3, DEAD Solvent: THF Temp: 0°C to RT N2_Target->Cond_B Mech_A Mechanism: Tight Ion Pair / Reversible Cond_A->Mech_A Result_A Outcome: >95:5 N1:N2 Ratio Mech_A->Result_A Mech_B Mechanism: Steric/Kinetic Control Cond_B->Mech_B Result_B Outcome: Favor N2 (Typically 1:3 N1:N2) Mech_B->Result_B

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Section 3: Standard Operating Protocols (SOPs)

SOP A: Maximizing -Selectivity (Recommended for your issue)

The goal is to facilitate thermodynamic equilibration and utilize the "tight ion pair" effect.

Reagents:

  • Substrate: 3-Bromoindazole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Ethyl Bromide (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Dissolution: Dissolve 3-bromoindazole in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then warm to RT for 30 minutes. Observation: Gas evolution (

    
    ) must cease.
    
  • Alkylation: Cool back to 0°C. Add Ethyl Bromide dropwise.

  • Thermodynamic Drive: Warm the reaction to 50–60°C and stir for 12–24 hours.

    • Why? Higher temperature overcomes the activation barrier for the more stable

      
       product and allows any kinetically formed 
      
      
      
      product to potentially rearrange or equilibrate (if reversible pathways exist, though alkylation is often irreversible, the transition state for N1 is favored at higher temps due to the stability of the developing aromatic system).
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Expected Result:


:

ratio > 10:1.[1][2][3]
SOP B: Maximizing -Selectivity (Alternative)

If you specifically require the


 isomer, direct alkylation is poor. Use the Mitsunobu reaction.

Reagents:

  • Substrate: 3-Bromoindazole (1.0 equiv)

  • Alcohol: Ethanol (1.5 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DEAD or DIAD (1.5 equiv)

  • Solvent: THF[1][2][4][5]

Protocol:

  • Dissolve 3-bromoindazole, Ethanol, and

    
     in THF. Cool to 0°C.[5]
    
  • Add DEAD dropwise.

  • Stir at RT.[5]

  • Mechanism: The bulky

    
    -DEAD complex makes the 
    
    
    
    position (sterically hindered by the C7 proton and the complex itself) less accessible, while the
    
    
    lone pair attacks the activated alcohol.

Expected Result:


 is often the major product (ratios of 1:2 to 1:4 favoring 

).

Section 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Base strength insufficient for 3-bromo analog.Switch from

to

(Cesium Effect) or NaH. The 3-Br withdraws electrons, but the anion needs a strong cation pair to solubilize.
Poor

Selectivity (e.g., 60:40)
Solvent polarity is too high (DMF/DMSO) causing "loose ion pair".Switch solvent to THF or Toluene . Non-polar solvents promote "tight ion pairs" where the metal cation coordinates to

, shielding it and forcing alkylation at

.
Reaction Stalls Steric hindrance of Ethyl Bromide + 3-Br.Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to generate the more reactive Ethyl Iodide in situ.
Formation of Dialkylated Salt Over-alkylation (Quaternization).Strictly control stoichiometry (1.1 equiv electrophile). Ensure base is added before the electrophile to ensure mono-anion formation.
Q: Why does sometimes improve selectivity?

A: While


 is superior for pure 

selectivity,

in Acetonitrile can work via a specific "Cesium Effect." The large, soft Cesium cation can coordinate with the substrate (and potentially the halide leaving group), stabilizing the transition state leading to the thermodynamic product. However, for 3-bromoindazole,

is historically more consistent for high

ratios.
Q: Can I convert the isomer to the isomer?

A: Generally, no. Simple alkylations are irreversible under standard conditions. However, if you use a labile group (like an acyl group or hydroxymethyl), thermodynamic equilibration is possible. For ethyl groups, you must optimize the initial reaction.

References

  • Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles.[1][2][4][6][7][8][9][10]The Journal of Organic Chemistry , 71(14), 5392–5395.

  • Cheung, M., et al. (2003). Investigation of the Regioselectivity of the N-Alkylation of Indazoles.The Journal of Organic Chemistry , 68(10), 4093–4095.

  • Cerreto, A., et al. (2011). Regioselective synthesis of N-substituted indazoles.[1][2][4][6][7][9][10]Arkivoc , (viii), 183-195.

  • Luo, P., et al. (2024).[4] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Beilstein Journal of Organic Chemistry , 20, 1940–1954.[4]

Sources

Technical Support: Separation & Characterization of 3-Bromoindazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 3-bromoindazole typically yields a mixture of 1-ethyl-3-bromo-1H-indazole (N1) and 2-ethyl-3-bromo-2H-indazole (N2) . While the N1 isomer is generally the thermodynamic product (benzenoid stability), the N2 isomer is often formed as a kinetic product or minor impurity due to the ambident nature of the indazole anion.

This guide provides a definitive workflow for identifying, separating, and optimizing the ratio of these isomers.

Module 1: Diagnostic & Identification

How do I know which isomer is which?

Before attempting separation, you must confirm the identity of your crude spots. The most reliable method is 1H NMR , focusing on the ethyl methylene protons and the aromatic C7 proton.

NMR Diagnostic Table
FeatureN1-Ethyl Isomer (Thermodynamic)N2-Ethyl Isomer (Kinetic)Mechanistic Reason
N-CH₂ Shift

4.30 – 4.50 ppm
(Quartet)

4.60 – 4.90 ppm
(Quartet)
N2-methylene is adjacent to two sp² nitrogens, causing greater deshielding.
C7-H Shift Normal aromatic range (

7.4–7.6 ppm)
Downfield Shift (

7.7–7.9 ppm)
In the N2 isomer, the lone pair on N1 exerts a deshielding anisotropic effect on the C7 proton.
NOESY Signal Strong NOE between N-CH₂ and C7-H No NOE between N-CH₂ and C7-HThe N1-ethyl group is spatially proximal to C7-H. The N2-ethyl is distant from C7-H.
Carbon-13 C3 signal typically ~120-130 ppmC3 signal typically shiftedC3 environment changes significantly between benzenoid (N1) and quinoid (N2) forms.

Critical Note: Since you are working with 3-bromoindazole , the diagnostic C3-H singlet (usually around 8.0 ppm) is absent. You must rely on the N-methylene shift and the C7-H interaction.

Module 2: Separation Protocols

Protocol A: Flash Column Chromatography (Standard)

The most common separation method relies on the polarity difference between the benzenoid (N1) and quinoid (N2) forms.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Elution Order:

    • N1-Isomer (First Fraction): Less polar due to benzenoid character.

    • N2-Isomer (Second Fraction): More polar due to larger dipole moment (quinoid resonance contribution).

  • Recommended Solvent Systems:

    • Initial Screen: 5% Ethyl Acetate in Hexanes.

    • Optimization: If

      
      , switch to Toluene/Ethyl Acetate  (9:1) or DCM/Hexane . Toluene often provides better selectivity for indazoles than simple alkane chains due to 
      
      
      
      -
      
      
      interactions.
Protocol B: Selective Crystallization

If chromatography is difficult (overlapping spots), exploit physical state differences.

  • N1-isomers are often oils or low-melting solids.

  • N2-isomers frequently have higher melting points and may crystallize out of non-polar solvents.

  • Procedure: Dissolve the crude mixture in minimal hot Hexane or Pentane (with a drop of DCM if needed). Cool to -20°C. The N2 isomer may precipitate first. Filter and analyze the solid.

Protocol C: Preparative HPLC (Reverse Phase)

For difficult separations or high-purity requirements (>99.5%).

  • Column: C18 (ODS).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Elution Order (Reverse Phase):

    • N2-Isomer (First): More polar, elutes earlier.

    • N1-Isomer (Second): Less polar (more lipophilic), retains longer.

    • Note: This is the inverse of silica chromatography.

Module 3: Synthesis Optimization

How do I stop making the wrong isomer?

If your separation is too difficult, adjust the upstream chemistry to favor the desired isomer.

To Favor N1-Ethyl (Thermodynamic)
  • Reagent: Ethyl Halide (Et-I or Et-Br).

  • Base: NaH (Sodium Hydride) or Cs₂CO₃.

  • Solvent: DMF or THF.

  • Conditions: Higher temperatures (60°C+) favor the thermodynamic product. Allowing the reaction to equilibrate ensures the N2 rearranges to the stable N1 form.

To Favor N2-Ethyl (Kinetic)
  • Reagent: Meerwein Salt (Triethyloxonium tetrafluoroborate, Et₃OBF₄).

  • Solvent: DCM or Ethyl Acetate.

  • Conditions: Room temperature or 0°C.

  • Mechanism: Alkylation by oxonium salts is rapid and kinetically controlled, attacking the most nucleophilic nitrogen (often N2) without equilibration.

Visual Workflows

Figure 1: Separation Decision Tree

Use this logic flow to determine the best isolation strategy for your specific mixture ratio.

SeparationLogic Start Crude Mixture (N1 + N2) TLC Run TLC (10% EtOAc/Hex) Start->TLC CheckRf Calculate Delta Rf TLC->CheckRf Flash Flash Chromatography (Silica) CheckRf->Flash > 0.15 SolventCheck Check Solubility in Hexane CheckRf->SolventCheck < 0.15 Recryst Recrystallization (Precipitate N2) SolventCheck->Recryst Solid forms on cooling HPLC Prep HPLC (C18 Reverse Phase) SolventCheck->HPLC Remains Oil

Caption: Decision matrix for isolating N1/N2 isomers based on Rf difference and physical state.

Figure 2: Regioselectivity Pathway

Understanding the mechanism helps in controlling the ratio.

ReactionPathway Indazole 3-Bromoindazole (Tautomeric Eq) Anion Indazole Anion (Delocalized) Indazole->Anion Base TS_N1 TS: N1 Attack (Higher Ea) Anion->TS_N1 TS_N2 TS: N2 Attack (Lower Ea) Anion->TS_N2 Prod_N1 N1-Ethyl (Thermodynamic) Major w/ NaH TS_N1->Prod_N1 Prod_N2 N2-Ethyl (Kinetic) Major w/ Et3OBF4 TS_N2->Prod_N2 Prod_N2->Prod_N1 Heat/Time (Isomerization)

Caption: Kinetic vs. Thermodynamic pathways. N2 forms faster but can isomerize to N1 under thermodynamic conditions.[1]

Troubleshooting & FAQs

Q: I see three spots on my TLC. What is the third one? A: If you are using a strong base like NaH, the third spot (usually very non-polar, near the solvent front) could be the dialkylated salt (quaternary ammonium) if excess alkyl halide was used, or potentially a C-alkylated byproduct if the C3 bromine was displaced (less likely under mild conditions). However, check your starting material; 3-bromoindazole can sometimes debrominate to indazole if exposed to harsh reducing conditions.

Q: My N1 isomer is an oil and won't solidify. Is it impure? A: Not necessarily. N1-ethyl-3-bromoindazole has low symmetry and weak intermolecular forces, often resulting in an oil at room temperature. Verify purity via 1H NMR. If you require a solid for storage, consider forming a salt (e.g., HCl or Picrate), though the low basicity of the 3-bromo variant may make this challenging.

Q: Can I distinguish them using UV-Vis? A: Yes, but it is subtle. The N1 isomer (benzenoid) typically has a UV absorption maximum (


) at a shorter wavelength (higher energy) compared to the N2 isomer (quinoid), which often shows a bathochromic shift (red shift) and a "tail" into the visible region, sometimes appearing slightly yellow.

References

  • Cheung, K. M., et al. (2005). "Regioselective alkylation of indazoles." Tetrahedron, 61(33), 7860-7865.

  • Luo, G., et al. (2006). "Regioselective synthesis of N2-substituted indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.

  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1902–1914.

  • Jaffari, H., et al. (2016). "Tautomerism and N-alkylation of indazoles: A computed approach." Journal of Heterocyclic Chemistry, 53(2), 435-442.

Sources

Minimizing debromination side reactions during cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Side Reaction Suppression (Debromination/Hydrodehalogenation)

Status: OPEN Assigned Specialist: Senior Application Scientist, Catalysis Group Priority: High (impacting yield and purity profiles)

Mission Statement

Welcome to the Catalysis Technical Support Center. You are likely here because your aryl bromide starting material (


) is converting into the reduced arene (

) instead of the desired cross-coupled product. This is not just "bad luck"; it is a mechanistic divergence that can be engineered out of your system.

This guide treats your reaction as a competable system . We will identify the hydride source, block the pathway, and accelerate the desired reductive elimination.

Diagnostic Logic (Interactive Module)

Before changing reagents, confirm the diagnosis. Use this logic flow to distinguish between catalyst deactivation, inhibition, and active hydrodehalogenation.

DiagnosticFlow Start Symptom: Low Yield of Product CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckMass LCMS/GCMS Analysis of Byproducts CheckSM->CheckMass Yes Diagnosis2 Diagnosis: Catalyst Deactivation (Pd Black formation) CheckSM->Diagnosis2 No (SM Intact) MassShift Observe [M-Br+H] peak? (Mass = SM - 79 + 1) CheckMass->MassShift Diagnosis1 Diagnosis: Hydrodehalogenation (Active Reduction) MassShift->Diagnosis1 Yes (Major Peak) Diagnosis3 Diagnosis: Protodeboronation (Boronic acid hydrolysis) MassShift->Diagnosis3 No (SM consumed, no Ar-H)

Figure 1: Diagnostic logic tree to isolate hydrodehalogenation from other failure modes.

The Knowledge Base: Mechanics of Failure

To fix the problem, you must understand the "Enemy": The Palladium-Hydride (L-Pd-H) Species .

In a standard cross-coupling cycle, your oxidative addition complex (


) faces a choice. It can undergo transmetallation (good) or intercept a hydride source (bad).
The Three Hydride Vectors
  • The Solvent Vector (Common in Suzuki): Primary and secondary alcohols (EtOH, iPrOH) undergo

    
    -hydride elimination when coordinated to Pd, turning your solvent into a reductant.
    
  • The Base Vector: Alkoxide bases (e.g.,

    
    , 
    
    
    
    ) possess
    
    
    -hydrogens. If transmetallation is slow, the base coordinates, eliminates a hydride, and reduces your aryl ring.
  • The Substrate Vector (Common in Buchwald): Aliphatic amines with

    
    -hydrogens can act as reducing agents if the reductive elimination of the C-N bond is slower than the 
    
    
    
    -hydride elimination.

Mechanism Pd0 Pd(0) OxAdd L-Pd(Ar)-Br (Oxidative Addition) Pd0->OxAdd TransMet Transmetallation (+ Boronic Acid/Amine) OxAdd->TransMet Path A (Desired) HComplex L-Pd(Ar)-H OxAdd->HComplex Path B ( undesired) via β-H Elim ProdComplex L-Pd(Ar)-Nu TransMet->ProdComplex HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->HComplex Coordination Product Ar-Nu (Coupled Product) ProdComplex->Product Fast Reductive Elim Waste Ar-H (Reduced Side Product) HComplex->Waste Reductive Elim Product->Pd0 Waste->Pd0

Figure 2: The mechanistic divergence.[1] Path A leads to cross-coupling; Path B leads to hydrodehalogenation via a Pd-H intermediate.

Troubleshooting Protocols
Protocol A: The "Anhydrous Shift" (Suzuki-Miyaura)
  • Scenario: You are using

    
     or 
    
    
    
    with Carbonate bases in Ethanol/Water or DMF. You see significant Ar-H formation.
  • The Fix: Eliminate the hydride source (alcohol) and switch to a base that cannot donate hydrides.

VariableStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Solvent Ethanol, Isopropanol, DMFToluene , 1,4-Dioxane , or 2-MeTHF Removes solvent-based hydride sources.
Base NaOEt, NaOiPr, NaOtBuK3PO4 , Cs2CO3 , KF Inorganic bases lack

-hydrogens, preventing Pd-H formation.
Water High volume (1:1)Controlled (4:1 or 10:1) Essential for inorganic base solubility but minimized to prevent protodehalogenation.

Step-by-Step Implementation:

  • Solvent Swap: Switch to Toluene/Water (4:1 ratio).

  • Base Swap: Use Potassium Phosphate Tribasic (

    
    ). It acts as a proton shuttle without acting as a hydride donor.
    
  • Degassing: Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd(Ar) species "waiting" for a partner, increasing the chance of reduction. Sparge vigorously with Argon for 15 minutes.

Protocol B: The "Ligand Overhaul" (Buchwald-Hartwig)
  • Scenario: Coupling a primary amine or an electron-poor aryl bromide. The amine acts as a reductant, or the reaction is too slow.

  • The Fix: Accelerate Reductive Elimination (RE). If RE is faster than

    
    -hydride elimination, you win.
    

Recommended Ligand Systems:

  • BrettPhos / RuPhos: For primary amines. These bulky, electron-rich dialkylbiaryl phosphines promote extremely fast reductive elimination [1].

  • BippyPhos: Specifically designed to prevent

    
    -hydride elimination in challenging substrates [2].
    

The "Self-Validating" Experiment: To confirm the ligand is the solution, run two parallel reactions:

  • Control: Standard Ligand (e.g., BINAP or PPh3).

  • Test: XPhos or RuPhos (1:1 Pd:Ligand ratio for precatalysts).

  • Success Metric: The ratio of Product:(Ar-H) should increase by >5x in the Test reaction.

Frequently Asked Questions (FAQ)

Q: Why does my reaction work on 50mg but fails (mostly reduction) on 50g? A: This is usually a mixing and concentration issue . On a larger scale, mass transfer limitations can starve the Pd-catalyst of the boronic acid/amine coupling partner. If the Pd(Ar) species sits idle waiting for a partner, it will find a hydride source eventually.

  • Action: Increase agitation speed (RPM). Ensure the coupling partner is in slight excess (1.2 - 1.5 equiv) to keep the catalytic cycle moving forward.

Q: Can I just add more catalyst? A: No. Adding more catalyst often increases the absolute amount of reduced byproduct because you are generating more active Pd species that can access the hydride pathway. Instead, increase the activity of the catalyst (better ligand) or the concentration of the reactants.

Q: I must use an alkoxide base (e.g., NaOtBu) for my Buchwald coupling. How do I stop reduction? A: Use NaOtBu in a non-polar solvent like Toluene rather than THF. If reduction persists, switch to LiHMDS or NaHMDS . Silylamides are bulky and less prone to


-hydride elimination compared to tert-butoxide [3].
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Crawford, S. M., et al. (2012). "BippyPhos: A Single Ligand with Unprecedented Scope in the Buchwald–Hartwig Amination." Chemistry – A European Journal. Link

  • Navarro, O., et al. (2004).[2] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Technical Support Center: Purification of 3-Bromo-2-ethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-Br-002 Status: Open Subject: Separation of N2-ethyl regioisomer from N1-ethyl impurity via Silica Gel Chromatography Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

The Core Challenge: The purification of 3-Bromo-2-ethyl-2H-indazole is primarily a problem of regioisomer separation . When alkylating 3-bromoindazole, you almost invariably generate two isomers:

  • Target (N2-Ethyl): this compound (Kinetic or Directed Product).

  • Impurity (N1-Ethyl): 3-Bromo-1-ethyl-1H-indazole (Thermodynamic Product).

The Separation Physics: On standard Silica Gel 60 (Normal Phase), the N1-isomer generally elutes first (higher


) due to its aromatic benzenoid character, which is less polar. The N2-isomer generally elutes second  (lower 

) due to its quinoid-like resonance contribution, which significantly increases its dipole moment and interaction with the stationary phase.

Quick Diagnostic Checklist:

Pre-Purification Diagnostics (The "Map")

Before packing the column, you must define the separation window (


).
Optimized TLC Method
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Start with 10% Ethyl Acetate (EtOAc) in Hexanes .

  • Visualization: UV (254 nm).[1] The bromine atom provides excellent UV absorbance.

Interpretation Table:

ObservationDiagnosisAction

Excellent SeparationUse Isocratic elution (e.g., 10% EtOAc).

Difficult SeparationUse Gradient elution (Start 0%

20% EtOAc).
Streaking Basic Nitrogen InteractionAdd 1% Triethylamine (TEA) to mobile phase.
One Spot Co-elution or High SelectivityRun 2D TLC or check NMR of crude.

The Purification Protocol (Step-by-Step)

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Optimization (Target Rf ~0.25-0.30) Start->TLC Pack Column Packing (Silica Gel 60, 230-400 mesh) TLC->Pack Select Solvent Load Sample Loading (Liquid vs. Dry Load) Pack->Load Elute Gradient Elution (Hexane -> EtOAc) Load->Elute Fraction Fraction Collection (Test Tubes) Elute->Fraction QC NMR Validation (NOESY/1H) Fraction->QC

Figure 1: Standard workflow for the purification of halo-indazoles.

Detailed Methodology
Step 1: Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 50:1 silica-to-crude mass ratio. (e.g., for 1g crude, use 50g silica). Why? Isomer separation requires high theoretical plate counts.

  • Slurry Method: Slurry silica in 100% Hexanes . Pour into the column and pack under pressure to remove air bubbles.

Step 2: Sample Loading (Critical)
  • Preferred: Dry Loading . Dissolve crude in minimal DCM, add Celite or Silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder.

  • Reasoning: Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that drags the compound down the column before the gradient starts.

Step 3: Gradient Elution Strategy

Run the column using the following gradient profile (Volume based on Column Volumes, CV):

PhaseSolvent CompositionPurpose
Equilibration 100% Hexane (2 CV)Stabilize the bed.
Elution A 0%

5% EtOAc (3 CV)
Elute non-polar impurities (e.g., unreacted alkyl halides).
Elution B 5%

15% EtOAc (10 CV)
Separation Zone. N1-isomer usually elutes here.
Elution C 15%

30% EtOAc (5 CV)
Target Zone. N2-isomer (Target) usually elutes here.
Flush 100% EtOAc (2 CV)Remove polar baseline junk.

Troubleshooting & FAQs

Q1: My spots are streaking/tailing. What is happening?

Cause: The nitrogen at position 1 (in the N2-ethyl target) or position 2 (in the N1-ethyl impurity) has a lone pair that can hydrogen bond with the acidic silanols of the silica gel. Solution:

  • The Modifier: Add 1% Triethylamine (TEA) to your Hexane/EtOAc solvent system.

  • The Flush: Pre-flush the column with the TEA-containing solvent to neutralize acidic sites before loading.

Q2: I see three spots. What is the third one?

Analysis:

  • Spot 1 (High Rf): Likely 3-Bromo-1-ethyl-1H-indazole (N1 isomer).

  • Spot 2 (Mid Rf): Likely This compound (Target N2 isomer).

  • Spot 3 (Low Rf): Likely Unreacted 3-Bromoindazole (N-H free) or Over-alkylation (Quaternary salt, stays on baseline). Action: Use the gradient described above.[2] The unreacted starting material is significantly more polar (due to the N-H bond) and will elute much later.

Q3: The isomers are co-eluting (Mixed Fractions). How do I save them?

Protocol:

  • Collect the pure "front" fractions (N1) and pure "back" fractions (N2) separately.

  • Combine the Mixed Fractions in the middle.

  • Recycle: Do not re-run on the same column. Switch selectivity.

    • Option A: Use DCM / Methanol (99:1) instead of Hex/EtOAc.

    • Option B: Use Toluene / Acetone . The

      
      -
      
      
      
      interactions of Toluene with the indazole core can alter the separation factor (
      
      
      ).
Q4: Is the bromine atom stable on silica?

Risk: Generally yes, but prolonged exposure to acidic silica and light can cause debromination or oxidation. Mitigation:

  • Wrap the column in aluminum foil during the run.

  • Do not leave the compound on the column overnight. Flush it off immediately.

Validation: Proving the Structure

You cannot rely on


 alone. You must validate the Regioisomer using NMR.

Logic Flow for Structure Confirmation:

NMRValidation Sample Purified Fraction NOESY Run 2D NOESY NMR Sample->NOESY Check Check NOE Cross-peaks (N-CH2 vs C7-H) NOESY->Check N1 NOE Observed: N-CH2 <-> C7-H (Conclusion: N1-Isomer) Check->N1 Strong Signal N2 NOE ABSENT: N-CH2 <-> C7-H (Conclusion: N2-Isomer) Check->N2 No Signal

Figure 2: NMR logic for distinguishing N1 vs N2 ethyl indazoles.

  • N1-Ethyl (Impurity): The Ethyl

    
     protons are spatially close to the C7-H (aromatic proton). You will see a Strong NOE signal .
    
  • N2-Ethyl (Target): The Ethyl

    
     protons are far from C7-H and C4-H. The C3 position is blocked by Bromine. Therefore, you will see NO NOE signal  to the aromatic ring protons (or a very weak one to C3 if it were H, but it's Br).
    

References

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (Explains the thermodynamic vs kinetic preference and steric influence of C3-substituents).

  • Clemens, J., et al. (2022).[3][4] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[3][4][5] Synthesis, 54, 3215-3226.[3][4] (Authoritative protocol for N2-selective synthesis and purification).

  • University of Rochester. Troubleshooting Flash Column Chromatography. (General guide for streaking and silica interactions).

  • Organic Chemistry Portal. Synthesis of 2H-Indazoles. (Compilation of synthetic routes and separation logic).

Sources

Troubleshooting low yields in 3-Bromo-2-ethyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-Br-Et-002 Subject: Troubleshooting Low Yields & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Route-First" Philosophy

Low yields in the synthesis of 3-Bromo-2-ethyl-2H-indazole are rarely due to technique errors in isolation. They are almost exclusively caused by regiochemical failure (N1- vs. N2-alkylation) or sequencing errors (Bromination vs. Alkylation order).

The 2H-indazole tautomer is thermodynamically less stable than the 1H-form. Standard alkylation conditions (Alkyl halide + Base) will predominantly yield the N1-isomer (unwanted), often in a 70:30 or 90:10 ratio, decimating your yield of the desired N2-product before purification even begins.

This guide prioritizes Route Redesign over simple optimization, followed by specific troubleshooting for the chosen pathway.

Module 1: Critical Decision Tree (Route Selection)

Before troubleshooting specific steps, verify you are using the High-Fidelity Sequence (Route B) .

RouteSelection Start Starting Material: Indazole StepA1 Step 1: Bromination (Br2/NaOH) Forms 3-Bromo-1H-indazole Start->StepA1 Route A (Common Pitfall) StepB1 Step 1: N2-Selective Ethylation (Kinetic Control / Mitsunobu) Start->StepB1 Route B (Recommended) StepA2 Step 2: Ethylation (EtI/K2CO3) Thermodynamic Control StepA1->StepA2 ResultA Result: Mixture of N1 (Major) / N2 (Minor) Yield: <30% of target StepA2->ResultA StepB2 Step 2: C3-Bromination (NBS) Electrophilic Substitution StepB1->StepB2 ResultB Result: this compound Yield: >75% Overall StepB2->ResultB

Figure 1: Synthetic decision tree. Route A suffers from thermodynamic bias toward N1-alkylation. Route B leverages kinetic control to establish the N2-ethyl group first, followed by high-yield bromination.

Module 2: Troubleshooting N2-Ethylation (The Bottleneck)

User Issue: "I am using Ethyl Iodide and K2CO3 in DMF, but I am isolating mostly the N1-ethyl isomer."

Root Cause Analysis

Indazole exists in a tautomeric equilibrium favoring the 1H-form. Under basic conditions (NaH, K2CO3), the deprotonated indazolyl anion attacks the alkyl halide. The N1 nitrogen is more nucleophilic in the thermodynamic sense, leading to N1-alkylation.

Corrective Protocols
Option A: The Mitsunobu Protocol (Moderate N2 Selectivity)

This method uses steric bulk and the specific mechanism of the betaine intermediate to favor N2.

  • Reagents: Indazole, Ethanol (1.5 eq), PPh3 (1.5 eq), DEAD or DIAD (1.5 eq).

  • Solvent: THF or Toluene (0°C to RT).

  • Expected Ratio: ~2.5:1 (N2:N1).[1][2]

  • Why it works: The protonated N-P betaine intermediate interacts with the indazole, often directing alkylation to the N2 position due to steric clashes at N1 during the transition state [1].

Option B: The Imidate/Acid Protocol (High N2 Selectivity)

Recommended for highest purity. Recent breakthroughs utilize acid-catalyzed alkylation with trichloroacetimidates.

  • Reagents: Indazole, Ethyl 2,2,2-trichloroacetimidate (1.2 eq), TfOH (0.1 eq) or TMSOTf.

  • Solvent: DCM or Toluene.

  • Expected Ratio: >20:1 (N2:N1).[3]

  • Mechanism: The reaction proceeds via an activated imidate intermediate that favors the kinetic N2 attack, avoiding the thermodynamic sink of the N1-anion [2].

Data Comparison: Alkylation Conditions
MethodReagentsMajor ProductN2:N1 RatioYield (Isolated N2)
Standard Base EtI, K2CO3, DMFN1-Ethyl 1 : 4< 20%
Strong Base EtI, NaH, THFN1-Ethyl 1 : 9< 10%
Mitsunobu EtOH, PPh3, DEADN2-Ethyl 2.5 : 1~55%
Acid/Imidate Ethyl Imidate, TfOHN2-Ethyl > 20 : 1 > 85%

Module 3: Troubleshooting Bromination (C3 Functionalization)

User Issue: "I have pure 2-ethylindazole, but bromination is giving me low conversion or poly-brominated byproducts."

Root Cause Analysis
  • Low Conversion: 2-alkylindazoles are electron-rich. If using Br2, the reaction might be messy.[4]

  • Poly-bromination: Over-reaction at C5 or C7 occurs if the reagent is in large excess or temperature is uncontrolled.

Optimized Protocol: NBS in Acetonitrile

Using N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.

Step-by-Step:

  • Dissolution: Dissolve 2-ethyl-2H-indazole (1.0 eq) in MeCN (0.1 M).

  • Addition: Add NBS (1.05 eq) portion-wise at 0°C. Do not dump it all at once.

  • Reaction: Allow to warm to RT. Monitor by LCMS.[5]

    • Checkpoint: Reaction is typically complete in 1–2 hours.

  • Quench: Add 10% Na2S2O3 (aq) to quench excess bromine.

  • Workup: Extract with EtOAc.

  • Why this works: The 2-ethyl group activates the C3 position specifically. C3 is the most electron-rich site in the 2-alkylindazole system, making this substitution highly selective compared to the benzene ring positions (C4-C7) [3].

Module 4: Purification & Isolation FAQs

Q: I still have a mixture of N1 and N2 isomers. How do I separate them? A: If you used the Standard Base method and are stuck with a mixture:

  • Flash Chromatography: N1-alkyl indazoles are typically less polar (higher Rf) than N2-alkyl indazoles on Silica gel (Hexane/EtOAc).

  • Salt Formation: 2-Alkyl indazoles are generally more basic than 1-Alkyl indazoles.

    • Technique: Dissolve the mixture in non-polar solvent (Ether/Hexane). Bubble dry HCl gas or add HCl/Dioxane. The 2-ethyl indazole HCl salt often precipitates out, while the N1-isomer remains in solution.

Q: Why not brominate first (3-bromoindazole) and then ethylate? A: You can, but you fight the same regioselectivity battle with an added penalty: 3-bromoindazole is less nucleophilic. Furthermore, the "Imidate/Acid" method (Option B above) works best on the parent indazole. If you must alkylate 3-bromoindazole, use Meerwein's salt (Et3O+ BF4-) in DCM; this electrophile is extremely reactive and favors the kinetic N2 position more than alkyl halides do [4].

References

  • Regioselective N-Alkylation (Mitsunobu)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][5][6][7][8][9]

    • Source: Beilstein J. Org.[5] Chem. 2021, 17, 1877–1888.

    • URL:[Link]

  • High Selectivity N2-Alkylation (Imidate/TfOH)

    • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[5][8][9]

    • Source: Synthesis 2022, 54(14), 3215-3226.
  • Bromination of 2-Substituted Indazoles

    • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[4]

    • Source: RSC Advances, 2023, 13, 5475.
    • URL:[Link]

  • General Indazole Reactivity

    • Title: Indazole Synthesis Technical Support & Optimization.[9][10][11][12][13]

    • Source: BenchChem Technical Guides.

Sources

Technical Support Center: 3-Bromoindazole Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To provide researchers with high-fidelity troubleshooting and optimization protocols for palladium-catalyzed cross-coupling of 3-bromoindazoles. This guide focuses on overcoming the specific electronic and steric challenges posed by the indazole core to minimize catalyst loading while maximizing turnover frequency (TOF).

Module 1: The Mechanistic "Why"

The Indazole Trap: Why Standard Protocols Fail

Before optimizing catalyst load, you must understand the primary failure mode. 3-Bromoindazole presents a unique "dual-threat" to palladium catalysts:

  • The Acidic N-H (pKa ~14): In basic coupling conditions, the indazole deprotonates. The resulting anion is an ambident nucleophile (N1/N2) that aggressively binds to electrophilic Pd(II) species.

  • The "Off-Cycle" Resting State: Unlike simple aryl bromides, the indazole nitrogen (especially if unprotected) coordinates to the Palladium center, forming a stable, catalytically inactive

    
    - or 
    
    
    
    -complex. This removes active catalyst from the cycle, necessitating high loadings (5–10 mol%) to force the reaction to completion.

Key Insight: To lower catalyst load (<1 mol%), you must either protect the nitrogen or use bulky, electron-rich ligands (Buchwald Type) that sterically prevent N-coordination.

Module 2: Decision Matrix & Workflow

Figure 1: Experimental Design Strategy Follow this logic flow to select the optimal starting conditions for your substrate.

IndazoleWorkflow Start Substrate: 3-Bromoindazole Protection Is N1 Protected? Start->Protection Protected YES (SEM, THP, Boc, Me) Protection->Protected Steric Bulk OK Unprotected NO (Free N-H) Protection->Unprotected Coordination Risk RouteA Standard Optimization Target: <0.5 mol% Pd Protected->RouteA Issue Risk: Catalyst Poisoning Unprotected->Issue LigandA Ligands: SPhos, XPhos Base: K3PO4 (aq) RouteA->LigandA RouteB High-Activity Protocol Target: 2-5 mol% Pd LigandB Ligands: XPhos, RuPhos Base: NaOtBu / K3PO4 RouteB->LigandB Issue->RouteB

Caption: Decision tree for selecting catalyst/ligand systems based on N-protection status to minimize catalyst poisoning.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at ~40-50% Conversion

User Question: "I am running a Suzuki coupling on unprotected 3-bromoindazole using


. The reaction starts well but stops halfway. Adding more boronic acid doesn't help. Why?"

Technical Diagnosis: You are experiencing catalyst poisoning .[1] The


 ligands are labile and not bulky enough to prevent the indazole nitrogen from displacing them and binding to the Palladium. Once the Pd is "trapped" by the indazole, it precipitates as Pd-black or forms an inactive complex.

The Fix:

  • Switch Ligands: Abandon

    
    . Switch to XPhos  or SPhos . These biaryl monophosphine ligands create a "roof" over the Pd center, allowing oxidative addition of the C-Br bond while sterically blocking the N-coordination [1].
    
  • Increase Temperature: If your substrate allows, run at 100°C. Higher thermal energy promotes ligand dissociation from the "dead" complexes, re-entering the active cycle [2].

  • Protocol:

    • Pre-catalyst: XPhos Pd G3 or G4 (1-2 mol%).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Base:

      
       (3.0 equiv).
      
Issue 2: The "Dehalogenation" Nightmare

User Question: "I see the disappearance of 3-bromoindazole, but instead of the coupled product, I am isolating simple indazole (H at C3). What is happening?"

Technical Diagnosis: This is protodehalogenation (hydrodehalogenation). It occurs when the transmetallation step is slower than the


-hydride elimination or reductive elimination from a Pd-hydride species. This is common with electron-rich heterocycles and alcohol solvents.

The Fix:

  • Remove Proton Sources: If you are using Ethanol or Isopropanol, stop. Switch to anhydrous Toluene or THF .

  • Check Your Base: Carbonate bases in alcohols can promote this pathway. Switch to anhydrous

    
      or CsF .
    
  • Boost Transmetallation: The boronic acid might be sluggish. Add water (degassed, 5% v/v) if using non-protic solvents, as a small amount of water is mechanistically required to form the active boronate species without acting as a bulk hydrogen source [3].

Issue 3: Regioselectivity (N1 vs C3)

User Question: "I am trying to do a Buchwald-Hartwig amination at C3, but I'm getting N-arylation at N1 instead."

Technical Diagnosis: The N-H bond is significantly more acidic and nucleophilic than the C-Br bond is electrophilic in the presence of base. Under Buchwald conditions, N-arylation is kinetically favored if the catalyst is not highly specific for oxidative addition at C-Br.

The Fix:

  • Protect the Nitrogen: This is the only 100% reliable fix. Use a THP (Tetrahydropyranyl) or SEM group. It blocks N1, forcing the Pd to react at C3.

  • Ligand Control: If you must work unprotected, use BrettPhos or RuPhos . These are specifically tuned for C-N coupling at halides, but N1-arylation will remain a major competitor [4].

Module 4: Optimization Protocols

Protocol A: Low-Load Suzuki Coupling (Protected Substrates)

Target: 0.1 – 0.5 mol% Pd loading.

Rationale: With N1 blocked (e.g., N-Boc or N-SEM), the catalyst poisoning pathway is eliminated. We can use highly active precatalysts.[2]

ComponentRecommendationNotes
Catalyst XPhos Pd G4 or Pd(OAc)2 + SPhos G4 precatalysts activate rapidly at RT.
Loading Start at 0.5 mol% . Titrate down to 0.1 mol%.If stalling occurs <0.1%, trace oxygen is likely the culprit, not the catalyst turnover.
Base

(2-3 equiv)
Superior to carbonates for heteroaryl couplings.
Solvent THF/Water (10:1) Biphasic systems often accelerate transmetallation.
Protocol B: "Survival" Mode (Unprotected Substrates)

Target: 2.0 – 5.0 mol% Pd loading.

Rationale: We accept some catalyst death due to N-coordination. We use excess ligand and heat to compensate.

  • Catalyst System:

    
     (2 mol%) + XPhos  (4-6 mol%).
    
    • Note: The Ligand:Pd ratio of 2:1 or 3:1 is crucial here. Excess ligand shifts the equilibrium away from the Pd-Indazole "dead" complex.

  • Base:

    
     or 
    
    
    
    (aqueous). Avoid strong alkoxides.
  • Temperature: 80–100°C. Do not run at room temperature; the energy barrier to break the Pd-N bond is too high.

Module 5: Mechanistic Visualization

Figure 2: The Catalytic Cycle & Inhibition Pathway Understanding the competition between the Productive Cycle (Green) and the Inhibition Cycle (Red).

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 3-Bromoindazole TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Poison DEAD END: Pd-Indazole Complex (N-Coordination) OxAdd->Poison Free N-H binds Pd (Inhibition) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Requires Heat/Excess Ligand

Caption: The catalytic cycle showing the competitive inhibition (red path) where the indazole nitrogen binds to the Palladium oxidative addition complex.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[3] Chemical Science, 2, 27-50.[3]

Sources

Technical Support Center: Solvent Effects on 2H-Indazole Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent-Mediated Stability & Regiocontrol of 2H-Indazole Derivatives

Status: Operational | Tier: Level 3 (Senior Research Support)

Introduction: The 2H-Indazole Challenge

Welcome to the technical support hub for indazole chemistry. As a researcher, you likely face a thermodynamic battle: 1H-indazole is energetically favored over 2H-indazole by approximately 2.3 – 4.5 kcal/mol in the gas phase and most solvents.

While the 1H-isomer preserves full benzenoid aromaticity, the 2H-isomer (often a quinoid-like structure) is frequently the desired pharmacophore for bioisosteric replacement of purines or specific kinase inhibitors. This guide addresses the two critical failure points in your workflow:

  • Tautomeric Instability: The spontaneous relaxation of unsubstituted 2H-indazoles to 1H-indazoles.

  • Regiochemical Drift: The formation of unwanted N1-alkylated byproducts during the synthesis of N2-substituted derivatives.

Module 1: Diagnostic Hub (Troubleshooting & FAQs)

Q1: My LC-MS shows a single peak, but NMR in DMSO-d6 shows a mixture of species. Is my compound decomposing?

Diagnosis: Likely Fast Prototropic Tautomerism , not decomposition. Technical Insight: In polar aprotic solvents like DMSO, unsubstituted indazoles exist in a dynamic equilibrium. While DMSO generally favors the 1H-form due to its high dielectric constant, it can also disrupt intermolecular hydrogen bond dimers that might otherwise stabilize the 2H-form in the solid state. Action Plan:

  • Switch Solvents: Run the NMR in a non-polar, aprotic solvent like CDCl3 or CD2Cl2 . Recent studies indicate that 2H-tautomers can be stabilized in these solvents via intermolecular H-bonding dimers or intramolecular H-bonds (if C3-substituents are present).[1][2][3]

  • Temperature Check: Lower the probe temperature to -40°C. This slows the proton transfer rate (

    
    ), potentially resolving the averaged signals into distinct tautomeric peaks.
    
Q2: I synthesized an N2-alkyl indazole, but after acidic workup, the yield dropped and I see N1-isomer. Why?

Diagnosis: Acid-Catalyzed Isomerization (The "Walk" Mechanism). Technical Insight: N2-substituted indazoles are kinetically stable but thermodynamically less stable than N1-isomers. Under acidic conditions (or high heat), the N2-substituent can migrate to the N1 position via an intermolecular mechanism (cleavage and re-alkylation) or an intramolecular "walk" mechanism, especially if the substituent is a labile group (e.g., acyl, specific benzyls). Action Plan:

  • Neutralize Immediately: Quench reactions with mild buffers (NaHCO3) rather than strong acids (HCl).

  • Avoid Protic Solvents: Do not recrystallize N2-derivatives from hot alcohols (MeOH/EtOH) if the substituent is potentially labile; use ACN or Toluene/Hexane mixtures.

Q3: Why does my alkylation reaction in DMF give 80% N1-product?

Diagnosis: Thermodynamic Control via Solvent Polarity. Technical Insight: DMF is a polar aprotic solvent that solvates cations (Na+, Cs+) well, leaving the indazole anion "naked." The charge density of the indazole anion is delocalized, but the N1 position is often more nucleophilic under thermodynamic control. Furthermore,


 reactions in DMF often favor the most stable product (N1).
Action Plan: 
  • Switch to Non-Polar Solvents: Use non-polar solvents (Toluene, DCM) to favor contact ion pairs . This often directs alkylation to the N2 position due to coordination with the metal cation or steric shielding of N1.

Module 2: The Solvent Matrix

The following table summarizes how solvent properties dictate the stability and formation of the 2H-species.

Solvent ClassRepresentative SolventsEffect on Tautomerism (Unsubstituted)Effect on Alkylation (N-Substitution)Mechanism of Action
Non-Polar Aprotic Toluene, Benzene, HexaneStabilizes 2H (Relative) Favors N2-Alkylation Promotes contact ion pairs; minimizes dielectric stabilization of the N1-polar transition state.
Polar Aprotic DMSO, DMF, DMAcFavors 1H (Strongly) Favors N1-Alkylation Solvates cations, creating "naked" anions that react at the thermodynamically preferred N1 site.
Chlorinated DCM, Chloroform, DCEVariable (Substituent Dependent) Mixed / N2-Favored Can stabilize 2H via intramolecular H-bonding if C3-carbonyls are present (Sigalov et al.).
Protic Methanol, Ethanol, WaterCatalyzes Isomerization Avoid Facilitates rapid proton transfer; disrupts H-bond networks that stabilize 2H dimers.

Module 3: Experimental Protocols

Protocol A: High-Selectivity N2-Alkylation (The "Imidate" Route)

Context: This method avoids the thermodynamic N1-trap by using a specific electrophile and solvent system that favors the N2-kinetic pathway.

Reagents:

  • Substrate: 1H-Indazole derivative.[3][4][5][6][7][8][9]

  • Electrophile: Alkyl 2,2,2-trichloroacetimidate (R-O-C(=NH)CCl3).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF3·OEt2.

  • Solvent: Dichloromethane (DCM) or Toluene (Critical: Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous DCM (0.1 M concentration). Note: Do not use THF or DMF.

  • Activation: Add the alkyl trichloroacetimidate (1.2 – 1.5 equiv).

  • Catalysis: Cool to 0°C. Add TMSOTf (0.1 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

    • Checkpoint: If N1 byproduct appears (>5%), lower temperature to -10°C.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Purification: Extract with DCM. Flash chromatography on silica (neutralized with 1% Et3N to prevent acid-catalyzed isomerization on the column).

Why this works: The reaction proceeds via an


-like tight ion pair or a concerted mechanism where the non-polar solvent (DCM) prevents the dissociation required for the indazole to relax to the N1-reactive conformation.
Protocol B: Stabilizing 2H-Tautomers for NMR Analysis

Context: You need to prove you have the 2H-tautomer of a 3-substituted indazole.

  • Solvent Choice: Use CDCl3 or CD2Cl2 (dried over molecular sieves). Avoid DMSO-d6.

  • Concentration: Prepare a concentrated sample (>20 mg/mL).

    • Reason: High concentration promotes the formation of centrosymmetric dimers (2H...2H), which are energetically more stable than 1H-monomers in non-polar media (Sigalov et al., 2019).

  • Acquisition: Acquire 1H NMR at 298K.

    • Signature Signal: Look for a downfield NH shift (>10 ppm) indicating H-bonding, or distinct C3-substituent splitting patterns different from the 1H-standard.

Module 4: Visualization & Logic Pathways

Diagram 1: The Thermodynamic Landscape

This diagram illustrates the energy barrier researchers must overcome. The "Solvent Bridge" represents how non-polar solvents lower the activation energy (


) for N2-functionalization or stabilize the 2H state.

IndazoleStability N_1H 1H-Indazole (Thermodynamic Sink) N_TS Transition State (Tautomerization) N_TS->N_1H Relaxation (-3 kcal/mol) N_2H 2H-Indazole (Kinetic/Target) N_2H->N_TS Ea (Low) Solv_Polar Polar Solvents (DMSO, MeOH) Catalyze 1H formation Solv_Polar->N_TS Lowers Barrier Solv_NonPolar Non-Polar Solvents (DCM, Toluene) Stabilize 2H Dimers Solv_NonPolar->N_2H Traps/Stabilizes

Caption: Energy landscape of Indazole tautomerism. Polar solvents accelerate relaxation to the 1H form, while non-polar solvents can kinetically trap the 2H form.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct solvent system for your synthesis.

SolventDecision Start Goal: Synthesize 2H-Indazole Derivative Q1 Is the N-substituent bulky? (e.g., Trityl, t-Butyl) Start->Q1 Path_Bulky Yes: Sterics favor N1 Q1->Path_Bulky Yes Path_Small No: Electronic control needed Q1->Path_Small No Solvent_DMF Solvent: DMF/THF Result: N1 Major (Thermodynamic) Path_Bulky->Solvent_DMF Accept N1 Fate Q2 Select Alkylation Method Path_Small->Q2 Method_Base Standard Base (NaH/K2CO3) Q2->Method_Base Method_Acid Acid Catalyzed (Imidates) Q2->Method_Acid Method_Base->Solvent_DMF Dissociated Ion Pair Solvent_DCM Solvent: DCM/Toluene Result: N2 Major (Kinetic) Method_Acid->Solvent_DCM Tight Ion Pair

Caption: Decision matrix for solvent selection based on steric constraints and desired regioselectivity.

References

  • Sigalov, M. V., et al. (2019).[2] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. Link

  • Dong, L., et al. (2022).[10] "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec / Pfizer Research. Link

  • Genung, N. E., et al. (2014).[11] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link

  • Katritzky, A. R., et al. (2000). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Classic Reference for Tautomeric Constants).
  • Luo, G., et al. (2018). "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." The Journal of Organic Chemistry. Link[12]

Sources

Validation & Comparative

Definitive Characterization Guide: 3-Bromo-2-ethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 3-Bromo-2-ethyl-2H-indazole Content Type: Publish Comparison Guide

Executive Summary

The characterization of This compound presents a classic but critical regiochemical challenge in heterocyclic chemistry: distinguishing the kinetically favored N2-ethyl isomer (the Target) from the thermodynamically stable N1-ethyl alternative (the Impurity/Isomer).

In drug development, the specific position of the alkyl group on the indazole core drastically alters the pharmacophore's electronic distribution and binding affinity. Misidentification of the N1 vs. N2 isomer is a common source of attrition in early-stage SAR (Structure-Activity Relationship) studies.

This guide provides an objective, data-driven comparison of the target product against its primary isomer, backed by a self-validating NMR protocol designed to ensure structural certainty.

Part 1: Comparative Analysis (Target vs. Alternative)

The primary alternative to the target compound is 3-Bromo-1-ethyl-1H-indazole . Both are often formed during the alkylation of 3-bromoindazole, necessitating rigorous differentiation.

1.1 The Core Distinction: Electronic & Structural
  • Target (2H-Indazole): Possesses a quinonoid resonance contribution. The N2-alkylation locks the system into a specific electronic state where the N2-ethyl group is deshielded relative to the N1 isomer.

  • Alternative (1H-Indazole): Possesses a benzenoid structure.[1] This is the aromatic ground state, typically making the N1-isomer the major product in non-selective alkylations.

1.2 1H NMR Data Comparison Table

The following table contrasts the diagnostic signals. Note the characteristic downfield shift of the methylene quartet in the target (2H) isomer.

FeatureTarget: this compound Alternative: 3-Bromo-1-ethyl-1H-indazole Differentiation Logic
N-CH₂ (Quartet) δ 4.60 – 4.75 ppm δ 4.35 – 4.45 ppm The N2-position is more electron-deficient (deshielded), causing a +0.2–0.3 ppm downfield shift compared to N1.
Ethyl CH₃ (Triplet) δ 1.60 – 1.68 ppmδ 1.45 – 1.55 ppmThe terminal methyl follows the same deshielding trend but with a smaller magnitude (Δδ ~0.1 ppm).
Aromatic H7 No NOE correlation to EthylStrong NOE correlation to EthylCritical Validation Point. In the 1H-isomer, the ethyl group is spatially proximal to the benzene ring proton (H7).
C3-Position Substituted (Br)Substituted (Br)Absence of the diagnostic H3 singlet (typically ~8.0 ppm in non-brominated precursors) confirms bromination in both cases.

Analyst Note: If your spectrum shows a quartet at 4.40 ppm, you likely have the N1-isomer, regardless of your synthesis intent. If you see two quartets, you have a mixture.

Part 2: The Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol uses a "Triangulation Method" where three separate pieces of evidence must converge to confirm the structure.

Step 1: Sample Preparation (Standardized)
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this characterization because it minimizes viscosity-induced broadening, allowing for sharper coupling resolution.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Step 2: 1H NMR Acquisition
  • Pulse Sequence: Standard zg30 (Bruker) or equivalent.

  • Scans: 16 scans minimum.

  • Analysis: Integrate the quartet at ~4.6-4.7 ppm. If the integral is < 2H relative to the aromatic protons, check for the N1-isomer quartet at ~4.4 ppm.

Step 3: The "Kill Step" – NOESY / ROESY Validation

This is the definitive test to rule out the N1 alternative.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 500 ms.

  • Observation:

    • Look for Cross-Peaks: Examine the intersection of the N-CH₂ quartet and the Aromatic Region (7.0–8.0 ppm) .

    • Interpretation:

      • Positive Cross-Peak (Interaction): Indicates the Ethyl group is close to H7 . This confirms the N1-Isomer (Alternative) .

      • No Cross-Peak (Silence): Indicates the Ethyl group is pointing away from the benzene ring. This supports the N2-Isomer (Target) .

Step 4: HMBC Confirmation (The Gold Standard)

For absolute certainty (required for regulatory filing), run a 1H-13C HMBC.

  • Target (N2-Ethyl): The N-CH₂ protons will show a strong 3-bond correlation to C3 (the carbon bearing the Bromine).

  • Alternative (N1-Ethyl): The N-CH₂ protons will show a strong 3-bond correlation to C7a (the bridgehead carbon).

Part 3: Visualization of Decision Logic

The following diagram illustrates the logical workflow for assigning the regiochemistry of 3-bromoindazoles.

Indazole_Characterization Start Synthesized this compound H_NMR Step 1: 1H NMR (CDCl3) Check N-CH2 Region Start->H_NMR Shift_Check Where is the Quartet? H_NMR->Shift_Check Result_N1 Likely N1-Isomer (Alternative) (Thermodynamic Product) Shift_Check->Result_N1 ~4.4 ppm Result_N2 Likely N2-Isomer (Target) (Kinetic Product) Shift_Check->Result_N2 ~4.7 ppm NOESY Step 2: 2D NOESY Check N-CH2 vs Aromatic H7 Result_N1->NOESY Result_N2->NOESY NOE_Check NOE Correlation Observed? NOESY->NOE_Check Final_N1 CONFIRMED: 3-Bromo-1-ethyl-1H-indazole NOE_Check->Final_N1 Yes (Proximity to H7) Final_N2 CONFIRMED: this compound NOE_Check->Final_N2 No (Distal from H7)

Figure 1: Decision tree for distinguishing N1 vs. N2 regioisomers in 3-bromoindazoles using NMR observables.

Part 4: Synthesis & Mechanism Context

Understanding why you have a mixture is crucial for process optimization.

  • Direct Alkylation: Reaction of 3-bromoindazole with ethyl iodide/bromide in the presence of simple bases (e.g., K₂CO₃) typically yields a mixture favoring the N1-isomer (approx. 60:40 or 70:30 ratio).

  • Target Synthesis Strategy: To selectively obtain the This compound , researchers often employ:

    • Meerwein Salts: Alkylation with triethyloxonium tetrafluoroborate (Et₃O·BF₄) often favors the N2 position due to kinetic control.

    • Specific Bases: Use of weaker bases or specific solvent systems (e.g., Ethyl Acetate) can shift the ratio toward N2, though chromatographic separation is almost always required.

References
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[2][3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2][3] Synthesis, 54, 3215-3226.[2][3]

  • Luo, G., Chen, L., & Dubé, P. (2011). Regioselective Synthesis of 2-Substituted Indazoles. The Journal of Organic Chemistry, 76(16), 6814–6819.

  • Gaonkar, S. L., & Kikkeri, S. (2019). Indazole derivatives: A review of their synthesis and biological activity. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Reich, H. J. (2024). Structure Determination Using NMR: NOE and ROE. University of Wisconsin-Madison.

Sources

Distinguishing N1 vs. N2 Alkylated Indazoles by NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

The alkylation of indazoles is a pivotal step in the synthesis of kinase inhibitors and other bioactive heterocycles. However, the ambident nucleophilicity of the indazole ring often yields a mixture of N1- and N2-alkylated regioisomers. Distinguishing these isomers is critical, as they possess vastly different pharmacological profiles.

While 1D


H NMR offers empirical clues (such as the "C3-H shift rule"), it is not definitive. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  provides the only routine, non-destructive, and definitive proof of regiochemistry by detecting through-space spatial proximities.

This guide details the mechanistic basis, experimental protocols, and data interpretation logic required to conclusively distinguish N1 from N2 isomers.

The Regioselectivity Challenge

Indazole exists in a tautomeric equilibrium.[1] Upon alkylation (e.g., using alkyl halides and bases like


 or 

), two isomers are formed:[1]
  • N1-Alkylation (Thermodynamic): Generally favored sterically and thermodynamically. The alkyl group is adjacent to the benzene ring (C7 position).

  • N2-Alkylation (Kinetic): Often favored under specific kinetic conditions or by directing groups. The alkyl group is adjacent to the pyrazole C3 position.

Why 1D NMR is Insufficient:

  • Proton chemical shifts (

    
    ) are solvent-dependent.[2]
    
  • While the C3-H proton in N2-isomers typically appears downfield (

    
     8.2–8.5 ppm) compared to N1-isomers (
    
    
    
    7.8–8.1 ppm), this rule fails if the benzene ring bears electron-withdrawing groups (e.g., -NO2, -F).
Mechanistic Basis: The NOE "Lighthouse" Effect

The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between nuclear spins that are spatially close (


), regardless of the number of bonds separating them. The intensity of the NOE signal is proportional to 

, making it a sensitive "molecular ruler."
The Structural Distinction[3]
  • N1-Isomer: The alkyl group at N1 is spatially proximate to the C7-H (the peri-proton on the benzene ring). It is distant from C3-H.

  • N2-Isomer: The alkyl group at N2 is spatially proximate to the C3-H (the proton on the pyrazole ring). It is distant from C7-H.

Visualization of Logic Flow

The following diagram illustrates the decision logic based on observed NOE correlations.

Indazole_Logic Start Acquire 2D NOESY Spectrum Identify Identify Alkyl Group Protons (e.g., N-CH3 or N-CH2) Start->Identify CheckH3 Check Correlation to Pyrazole C3-H (~8.0 ppm) Identify->CheckH3 CheckH7 Check Correlation to Benzene C7-H (~7.5 ppm) CheckH3->CheckH7 No Cross-peak ResultN2 CONFIRMED: N2-Isomer (Kinetic) CheckH3->ResultN2 Strong Cross-peak ResultN1 CONFIRMED: N1-Isomer (Thermodynamic) CheckH7->ResultN1 Strong Cross-peak Ambiguous Ambiguous/No Signal? Check Mixing Time or Run 1H-15N HMBC CheckH7->Ambiguous No Cross-peak

Figure 1: Decision tree for assigning indazole regiochemistry via NOESY.

Experimental Protocol (Self-Validating)

To ensure trustworthy data, the NOESY experiment must be set up to maximize the NOE signal while minimizing "spin diffusion" (which can cause false positives).

A. Sample Preparation[4][5]
  • Concentration: 5–20 mg of compound in 0.6 mL solvent.

  • Solvent Selection:

    • Preferred:DMSO-d6 . It prevents aggregation and usually separates the aromatic signals (H3 vs H7) better than CDCl3.

    • Alternative: CDCl3 (if solubility permits).

  • Degassing: (Optional but recommended for weak signals) Bubble nitrogen through the sample for 2 minutes to remove paramagnetic oxygen, which shortens relaxation times (

    
    ).
    
B. Acquisition Parameters (400–600 MHz)
ParameterSettingRationale
Pulse Sequence noesygpph (Bruker) or equivalentPhase-sensitive 2D NOESY with gradient selection.
Mixing Time (

)
400–600 ms CRITICAL. Small molecules (MW < 500) tumble fast. Short mixing times (<200 ms) yield no signal. Long times (>800 ms) cause spin diffusion.
Relaxation Delay (

)
2.0 – 3.0 sAllows aromatic protons to relax; ensures quantitative buildup.
Scans (NS) 8, 16, or 32Depends on concentration. Signal-to-noise is vital for seeing weak NOEs.
Points (TD) F2: 2048, F1: 256–512Sufficient resolution in the indirect dimension is needed to resolve aromatic multiplets.
C. Processing
  • Phasing: 2D NOESY spectra must be phased such that the diagonal peaks are negative (usually red/down) and cross-peaks are positive (usually blue/up) for small molecules (positive NOE regime).

    • Note: For medium MW molecules (~1000 Da), the NOE may be near zero.[2] In this case, use ROESY (Mixing time: 200–300 ms).

  • Window Function: Apply a sine-bell squared (QSINE) function to improve resolution.

Data Interpretation & Comparison

The following table summarizes the spectral differences expected between the two isomers.

FeatureN1-Alkylated Indazole N2-Alkylated Indazole
Key NOE Correlation Alkyl-H

Ar-H7
Alkyl-H

Ar-H3
Geometry Alkyl group points away from the pyrazole C3.Alkyl group points toward the pyrazole C3.
C3-H Chemical Shift Typically Shielded (Lower ppm, ~8.0)Typically Deshielded (Higher ppm, ~8.4)*

C Shift (N-C)
N1-C typically 48–55 ppmN2-C typically 53–60 ppm (often slightly downfield)
Elution Order (TLC) Usually Higher

(Less Polar)
Usually Lower

(More Polar)

N Shift (HMBC)
N1

-140 to -160 ppm
N2

-70 to -90 ppm (relative to

)

*Note: The C3-H shift rule is empirical and should be treated as a hint, not proof. NOESY is the proof.

Case Study: Methyl 1H-indazole-3-carboxylate

In a study involving the methylation of indazole-3-carboxylates:

  • Isomer A: Showed an NOE between the

    
     singlet (4.1 ppm) and the aromatic doublet at 7.6 ppm. Assignment:  N1-Isomer (Interaction with H7).
    
  • Isomer B: Showed an NOE between the

    
     singlet (4.2 ppm) and the aromatic singlet at 8.3 ppm (if H3 is present) or lack of interaction with the benzene ring. Assignment:  N2-Isomer.
    
Advanced Validation: What if NOESY fails?

If the C7-H and C3-H signals overlap, or if the molecule is fully substituted (no H3 or H7 protons), NOESY cannot be used.

Alternative:


H-

N HMBC
This is the "Gold Standard" alternative.
  • N1-Alkylated: The alkyl protons will correlate to a nitrogen (N1) that is typically more shielded (upfield).

  • N2-Alkylated: The alkyl protons will correlate to a nitrogen (N2) that is typically more deshielded (downfield).

  • Requirement: This requires a probe capable of detecting

    
    N at natural abundance (e.g., CryoProbe) or labeled samples.
    
References
  • Cheung, W. et al. (2005). Regioselective N-alkylation of indazoles.[1][3][6][7][8][9][10][11][12] Validated protocol for separation and identification.

    • (General Reference for context)

  • Luo, G. et al. (2006). Regioselectivity in the Alkylation of Indazoles.[1][3][11][12] Detailed discussion on thermodynamic vs kinetic control.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (3rd Edition).

  • Reich, H. J. (2024). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.

  • Stanovnik, B. et al. (1998).

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Bromo-2-ethyl-2H-indazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), underpins structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth, experience-driven walkthrough of the crystal structure analysis of a novel compound, 3-Bromo-2-ethyl-2H-indazole, and compares its hypothetical structural features with known indazole derivatives.

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom and an ethyl group at specific positions, as in this compound, can significantly influence its physicochemical properties and biological targets. Therefore, a definitive structural elucidation is crucial.

The Crystallographer's Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. It is a self-validating system where each step's success is predicated on the quality of the preceding one.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation (e.g., CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Report

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Obtaining the Crystal Structure of this compound

This section details a robust, field-tested protocol for determining the crystal structure of this compound.

Synthesis and Purification

The synthesis of 2H-indazoles can be achieved through various methods, such as the Cadogan reaction or copper-catalyzed one-pot reactions.[3] For this compound, a plausible route involves the N-alkylation of a suitable 3-bromo-indazole precursor. Following synthesis, rigorous purification is non-negotiable. The presence of impurities can inhibit crystallization or lead to a disordered crystal lattice. Techniques such as column chromatography followed by recrystallization are often employed.

Crystallization: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires patience and a systematic approach.

  • Solvent Selection: A good starting point is to dissolve the purified compound in a small amount of a solvent in which it is readily soluble and then slowly introduce a less-soluble "anti-solvent." For a molecule like this compound, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone, ethyl acetate) should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.

    • Vapor Diffusion: A vessel containing the dissolved compound is placed in a larger sealed container with an anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

    • Cooling: Slowly cooling a saturated solution can also yield high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[4][5][6]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction patterns are collected as the crystal is rotated.[7]

  • Data Processing: The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods like direct methods or Patterson synthesis.

  • Structure Refinement: The initial model is then refined by adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the observed and calculated diffraction patterns. This is typically done using software like SHELXL.

  • Validation: The final refined structure is validated using tools like CheckCIF to ensure its quality and correctness.

Structural Analysis of this compound: A Comparative Perspective

While the specific crystal structure of this compound is not publicly available as of this writing, we can predict its key structural features and compare them with known indazole derivatives.

cluster_indazole This compound cluster_comparison Comparative Structures Indazole Indazole_alt1 2-Ethyl-2H-indazole Indazole_alt2 Ethyl 5-bromo-2H-indazole-3-carboxylate

Figure 2: The molecular structure of this compound and related comparative structures.

Key Crystallographic Parameters (Hypothetical vs. Known)

The following table presents hypothetical crystallographic data for this compound alongside actual data for a related indazole derivative.

ParameterThis compound (Hypothetical)2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole[8][9]
Formula C9H9BrN2C20H16Cl2N2O2
Molecular Weight 225.09387.27
Crystal System MonoclinicTriclinic
Space Group P21/cP-1
a (Å) ~10-127.7318 (3)
b (Å) ~5-79.6675 (4)
c (Å) ~15-1712.8299 (5)
α (°) 9076.511 (4)
β (°) ~95-10576.157 (4)
γ (°) 9073.928 (3)
Volume (ų) ~900-1100880.30 (6)
Z 42
Bond Lengths, Bond Angles, and Torsional Angles: A Deeper Dive

The precise determination of bond lengths, bond angles, and torsional angles provides invaluable insights into the molecule's conformation and electronic properties.

  • Indazole Ring Planarity: The indazole ring system in related structures is nearly planar.[8] We can expect a similar planarity in this compound.

  • C-Br Bond Length: The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp2-hybridized carbon, approximately 1.85-1.90 Å.

  • Ethyl Group Conformation: The orientation of the ethyl group relative to the indazole ring, defined by the C-N-C-C torsional angle, will be a key feature. Steric hindrance may influence this conformation.

  • Intermolecular Interactions: The presence of the bromine atom and the N-H group (in the case of tautomerism) or the nitrogen lone pairs allows for various intermolecular interactions, such as halogen bonding and hydrogen bonding, which will dictate the crystal packing.

Comparative Structural Analysis: What Can We Learn?

By comparing the hypothetical structure of this compound with known structures, we can infer potential differences in:

  • Molecular Packing: The nature and strength of intermolecular interactions will influence how the molecules pack in the crystal lattice. This can affect physical properties like melting point and solubility.

  • Conformational Flexibility: The ethyl group introduces a degree of conformational flexibility. Comparing its orientation with other N-substituted indazoles can reveal preferences dictated by the electronic and steric environment.

  • Influence of Substituents: The bromine atom at the 3-position will electronically influence the indazole ring. This can be observed in subtle changes in bond lengths within the ring compared to unsubstituted or differently substituted indazoles.

Conclusion

The crystal structure analysis of this compound, while requiring empirical determination, can be approached with a systematic and well-established methodology. By following a rigorous protocol from synthesis to structure refinement, researchers can obtain a definitive three-dimensional model of this molecule. Comparative analysis with known indazole derivatives provides a valuable framework for understanding the structural nuances and the impact of specific substituents on the molecular geometry and intermolecular interactions. This detailed structural information is indispensable for advancing our understanding of the structure-activity relationships of this important class of compounds and for the rational design of new therapeutic agents.

References

  • Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1067. [Link]

  • Özel Güven, Ö., et al. (2016). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1377–1379. [Link]

  • Özel Güven, Ö., et al. (2016). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1377-1379. [Link]

  • International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 10(2). [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). ethyl 5-bromo-2H-indazole-3-carboxylate. Retrieved February 9, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved February 9, 2026, from [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved February 9, 2026, from [Link]

  • Achyuta, N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][9][10]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. IUCrData, 8(1). [Link]

  • Britt, D. (2015). Single Crystal Diffraction. ResearchGate. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Achyuta, N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][9][10]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. [Link]

  • Odell, L. R., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 26(48), 10996-11000. [Link]

  • Constantinescu, T., et al. (2019). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules, 24(18), 3349. [Link]

  • Yang, Z., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(34), 7339-7353. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Bromoindazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Bromoindazoles Content Type: Publish Comparison Guide

Executive Summary

Bromoindazoles have emerged as critical scaffolds in two high-stakes fields: the development of protein kinase inhibitors (e.g., anticancer agents) and the forensic analysis of novel psychoactive substances (NPS), specifically synthetic cannabinoid receptor agonists (SCRAs) like ADB-5'Br-INACA .[1][2][3]

Differentiation of bromoindazole regioisomers (e.g., 3-bromo, 5-bromo, 6-bromo) is chemically subtle but analytically critical. This guide compares the mass spectrometric (MS) behaviors of these isomers, focusing on the distinct fragmentation pathways driven by the C-Br bond lability versus the pyrazole ring stability . We provide a self-validating analytical workflow for researchers to definitively assign regiochemistry without reliance on NMR.

Isotopic Signature Analysis: The Bromine Fingerprint

Before analyzing fragmentation, the presence of bromine must be validated via its isotopic envelope. Unlike fluoro- or chloro-indazoles, bromoindazoles exhibit a unique 1:1 doublet signature that serves as an internal calibration standard.

FeatureBromoindazole (

)
Chloroindazole (

)
Fluoroindazole (

)
Isotopic Ratio 100 : 97.3 (approx 1:1)100 : 32.0 (approx 3:1)Monoisotopic (No isotope)
Mass Shift

2.0 Da

2.0 Da
N/A
Diagnostic Utility High: Confirms Br presence immediately in MS1.Moderate: Common in solvents/contaminants.Low: Requires high-res MS for mass defect confirmation.

Analyst Note: In ESI+ mode, the protonated molecular ion


 will appear as a doublet. If the intensity ratio deviates significantly from 1:1, suspect interference or co-elution of a non-halogenated isobar.
Fragmentation Mechanics: Pathways & Causality

The fragmentation of bromoindazoles is governed by the competition between amide bond cleavage (in carboxamide derivatives) and halogen elimination .

Mechanism A: The "Head-Tail" Scission (Primary Pathway)

For 3-carboxamide indazoles (common in drug discovery), the weakest link is the amide bond connecting the indazole core to the side chain.

  • Observation: Formation of the Acylium-Indazole ion .

  • Causality: Protonation at the amide nitrogen weakens the C-N bond, leading to

    
    -cleavage.
    
  • Diagnostic Value: This fragment retains the bromine atom, preserving the 1:1 isotopic pattern. This proves the halogen is on the core, not the tail.

Mechanism B: The Core Disintegration (Secondary Pathway)

Once the side chain is lost, the bromoindazole core fragments further.

  • 5-Bromo/6-Bromo Isomers: The Br atom is on the benzene ring (stable). Fragmentation proceeds via loss of HCN (27 Da) or CO (28 Da) from the pyrazole ring before the bromine is lost.

  • 3-Bromo Isomers: The Br atom is directly attached to the pyrazole ring. The C-Br bond is more labile here. Direct loss of a bromine radical (

    
    ) or HBr is more competitive, leading to a non-brominated indazole cation.
    
Visualizing the Fragmentation Logic

BromoFragmentation Precursor Protonated Precursor [M+H]+ (Doublet) AmideCleavage Amide Cleavage (Loss of Tail) Precursor->AmideCleavage Low CE CoreIon Bromoindazole Acylium Ion (m/z 223/225) AmideCleavage->CoreIon LossHCN Loss of HCN/CO (Ring Contraction) CoreIon->LossHCN 5-Br/6-Br (Benzene sub) LossBr Loss of Br Radical (C-Br Cleavage) CoreIon->LossBr 3-Br (Pyrazole sub) StableFragment Brominated Fragment (Isotope Pattern Retained) LossHCN->StableFragment Debrominated Debrominated Cation (Monoisotopic) LossBr->Debrominated

Figure 1: Decision tree for fragmentation pathways. 5-bromo isomers tend to retain the bromine atom longer than 3-bromo isomers due to the stability of the aryl-Br bond versus the heteroaryl-Br bond.

Comparative Performance: Regioisomer Differentiation

Differentiation relies on the stability of the specific fragment ions. The following table compares the 5-bromo isomer (standard in SCRAs like ADB-5'Br-INACA) against alternatives.

Parameter5-Bromo-1H-indazole 3-Bromo-1H-indazole Non-Halogenated Indazole
Base Peak (MS2) m/z 223/225 (Acylium)m/z 223/225 (Acylium)m/z 145 (Acylium)
Secondary Fragment m/z 144/146 (Loss of CO+HCN)m/z 117 (Loss of Br)m/z 117 (Loss of CO)
Stability of C-X High: Br on Benzene ring is robust.Low: Br on Pyrazole is reactive.[4]N/A
Key Identifier Retained Isotope Pattern deep in MS3.Loss of Isotope Pattern in early MS2/MS3.Monoisotopic spectrum.

Key Insight: If your MS2 spectrum shows a dominant peak at m/z 117 (debrominated indazole) appearing early in the energy ramp, suspect the 3-bromo isomer. If the bromine doublet persists into smaller fragments (e.g., m/z 169/171), it is likely a benzene-substituted (4,5,6,7-bromo) isomer.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for LC-ESI-MS/MS (Triple Quadrupole or Q-TOF).

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Rationale: Bromoindazoles are lipophilic. The 5-bromo isomer typically elutes later than the non-halogenated analog but may co-elute with chloro-analogs.

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.[5]

  • Desolvation Temp: 400°C (High temp required to desolvate the rigid aromatic core).

  • Cone Voltage: 20-40 V.

Step 3: Data Acquisition (The "Double-Check" Method)
  • Full Scan (MS1): Scan m/z 100–600.

    • Validation: Look for the doublet

      
       and 
      
      
      
      .
  • Product Ion Scan (MS2): Select the

    
     monoisotopic peak as precursor.
    
    • Collision Energy (CE): Ramp 10–50 eV.

  • Neutral Loss Scan (Optional): Scan for loss of 79/81 Da (Br radical) to identify labile 3-bromo isomers.

Step 4: Analytical Workflow Diagram

Workflow Sample Sample Injection (LC-MS/MS) MS1 MS1 Full Scan Check for Doublet (1:1) Sample->MS1 Decision Is Doublet Present? MS1->Decision MS2_Low MS2 (Low CE: 10-20 eV) Target: Amide Cleavage Decision->MS2_Low Yes MS2_High MS2 (High CE: 30-50 eV) Target: Core Fragmentation MS2_Low->MS2_High Result_5Br Result: 5-Bromo Isomer (Br Retained in Fragments) MS2_High->Result_5Br Doublet Persists Result_3Br Result: 3-Bromo Isomer (Early Loss of Br) MS2_High->Result_3Br Monoisotopic Spectrum

Figure 2: Analytical workflow for classifying bromoindazoles. The persistence of the bromine isotope pattern across energy ramps is the primary discriminator.

References
  • Sekuła, K. et al. (2025). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. ResearchGate. Link

  • Norman, C. et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. Link

  • Kusano, M. et al. (2020).[2] Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Science International. Link

  • ChemicalBook. (2025).[4][6] 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID Properties and Applications. Link

  • Banerjee, S. et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry. Link

Sources

Comparing reactivity of 3-Bromo-2-ethyl-2H-indazole vs 1-ethyl isomer

Comparative Reactivity Guide: - vs. -Ethyl-3-Bromoindazoles

Executive Summary

In drug discovery, the choice between



-isomer

-isomer
Feature1-Ethyl-3-Bromoindazole (

)
2-Ethyl-3-Bromoindazole (

)
Thermodynamics Stable (Benzenoid character)Metastable (~2-4 kcal/mol higher energy)
Electronic State Aromatic (Full benzene resonance)Semi-Quinoid (High electron density at C3)
Li-Halogen Exchange Fast; prone to ring fragmentation > -50°CSlower; stabilized by N1 lone pair chelation
Suzuki Coupling Excellent (Standard Oxidative Addition)Good (Slower OA due to electron-rich ring)
Solubility Moderate (Lipophilic)Higher Polarity (Improved aqueous solubility)

Electronic Structure & Mechanistic Basis

The divergence in reactivity stems from the aromaticity of the fused benzene ring.

  • 
    -Isomer (Benzenoid):  Alkylation at 
    
    
    preserves the full aromatic sextet of the benzene ring. The pyrazole ring acts as a standard electron-withdrawing heteroaromatic system.
  • 
    -Isomer (Quinoid):  Alkylation at 
    
    
    forces a resonance contribution where the benzene ring adopts a semi-quinoid character. This pushes electron density toward the C3 position, making the C3-Br bond more electron-rich and less electrophilic compared to the
    
    
    isomer.
Visualization: Resonance & Reactivity Flow

The following diagram illustrates the electronic divergence and its impact on downstream chemistry.

IndazoleReactivitySubstrateIndazole ScaffoldN1_PathN1-Alkylation(Thermodynamic)Substrate->N1_Path Base/R-X N2_PathN2-Alkylation(Kinetic/Quinoid)Substrate->N2_Path Meerwein Salts N1_StateBenzenoid Aromaticity(Stable C3-Br)N1_Path->N1_StateN2_StateQuinoid Resonance(Electron-Rich C3)N2_Path->N2_StateSuzuki_N1Fast Oxidative Addition(Standard Pd Cycle)N1_State->Suzuki_N1 Pd(0) Li_N1Li-Exchange: FastRisk: Ring Opening (Benzonitrile)N1_State->Li_N1 n-BuLi Suzuki_N2Slower Oxidative Addition(Requires Active Catalyst)N2_State->Suzuki_N2 Pd(0) Li_N2Li-Exchange: StabilizedN1-Li Chelation PossibleN2_State->Li_N2 n-BuLi

Figure 1: Mechanistic divergence of N1 vs N2 isomers affecting metal-catalyzed and lithiation pathways.

Comparative Reactivity Data

A. Lithium-Halogen Exchange (Li-HE)

The generation of the C3-lithiated species is a critical step for introducing electrophiles (formylation, carboxylation).

  • 
    -Isomer:  The exchange is extremely rapid due to the polarized C-Br bond. However, the resulting 
    
    
    -lithio species is prone to a "fragmentation cascade" where the pyrazole ring opens to form a benzonitrile derivative, especially if the temperature exceeds -60°C.
  • 
    -Isomer:  The presence of the lone pair on 
    
    
    (proximal to C3) allows for internal coordination of the lithium atom. This "alpha-nitrogen effect" stabilizes the carbanion, making the
    
    
    -lithiated species more robust at slightly higher temperatures (-40°C), though it may require longer exchange times due to steric crowding at the binding site.
Parameter

-Ethyl-3-Bromo

-Ethyl-3-Bromo
Reagent

-BuLi (1.1 equiv)

-BuLi or

-BuLi
Temp. Limit Max -78°C (Strict)Max -50°C (Moderate)
Stability Low (Prone to ring opening)Medium (Chelation stabilized)
Major Side Product 2-ethylaminobenzonitrileDimerization
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed couplings, the rate-determining step (RDS) is often the Oxidative Addition (OA) of the Pd(0) into the C-Br bond.

  • 
    -Isomer:  Behaves like a standard electron-deficient aryl bromide. OA is facile. Works well with standard catalysts (e.g., 
    
    
    ).
  • 
    -Isomer:  The electron-rich nature of the pyrazole ring (due to quinoid resonance) increases the electron density at the C-Br bond. This deactivates  the bond toward OA (since OA is nucleophilic with respect to the metal). High-performance ligands (e.g., SPhos, XPhos) are often required to achieve quantitative yields.
    

Experimental Protocols (Self-Validating)

Protocol 1: Regioselective Synthesis of this compound

Note: Direct alkylation of 3-bromoindazole yields >90% N1 isomer. To access the N2 isomer efficiently, use the Meerwein salt method.

  • Reagents: 3-Bromoindazole (1.0 eq), Triethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve 3-bromoindazole in DCM under

      
      .
      
    • Add Meerwein's salt at 0°C. Stir allowing to warm to RT over 12h.

    • Validation Point: Monitor TLC (EtOAc/Hex). The

      
      -isomer is typically more polar (lower 
      
      
      ) than the
      
      
      -isomer due to its zwitterionic resonance character.
    • Quench: Wash with sat.

      
      .
      
  • Purification: Silica gel chromatography. The

    
     isomer elutes after the trace 
    
    
    .
Protocol 2: Lithium-Halogen Exchange (High Fidelity)

Target: C3-Formylation

  • Setup: Flame-dried flask, Argon atmosphere.

  • Substrate: 1.0 mmol of 3-bromo-2-ethylindazole in THF (0.2 M).

  • Cooling: Cool to -78°C (acetone/dry ice). Critical: Do not use ice/salt.

  • Exchange: Add

    
    -BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 mins.
    
    • Observation: Solution may turn yellow/orange (characteristic of indazolyl-lithium).

  • Aging: Stir for 30 mins at -78°C.

  • Quench: Add DMF (3.0 eq) rapidly.

  • Warming: Remove cooling bath and allow to reach 0°C.

  • Workup: Standard aqueous extraction.

  • Data Check:

    
     NMR of the aldehyde product. The C3-CHO proton typically appears at ~10.1 ppm.
    

References

  • Regioselective Alkylation: Beilstein J. Org.[1] Chem.2024 , 20, 1940–1954. Discusses thermodynamic control favoring N1 and reagent control for N2.

  • Suzuki Coupling of Indazoles: Arkivoc2008 , (xi), 170-179. Details the Suzuki cross-coupling of N1 and N2 substituted 5-bromoindazoles.

  • Lithium-Halogen Exchange Risks:Tetrahedron Lett.2001, 42, 4629.
  • Electronic Structure (DFT):J. Org. Chem.2022, 87, 5678. Computational analysis of N1 vs N2 tautomeric stability and quinoid character.
  • General Indazole Chemistry: Science of Synthesis, Vol 12. "Indazoles".

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Alkyl-2H-Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indazole Isomers in Spectroscopic Analysis

Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The indazole scaffold exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] Alkylation of the indazole ring can lead to the formation of either N-1 or N-2 substituted isomers, each exhibiting distinct physicochemical and pharmacological properties. For researchers in drug discovery and development, the ability to differentiate between these isomers is crucial for structure-activity relationship (SAR) studies and for ensuring the synthesis of the desired biologically active compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that can be effectively employed to distinguish between 1-alkyl-1H-indazoles and 2-alkyl-2H-indazoles. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of 2-alkyl-2H-indazoles, offering experimental data, explaining the underlying electronic principles, and presenting a detailed protocol for spectral acquisition.

The Decisive Shift: Comparing the UV-Vis Spectra of 1-Alkyl-1H- and 2-Alkyl-2H-Indazoles

A key distinguishing feature between the two indazole isomers is the position and intensity of their long-wavelength absorption bands in the UV-Vis spectrum. 2-Alkyl-2H-indazoles consistently exhibit a bathochromic (red) shift and a hyperchromic effect (increased absorbance intensity) compared to their 1-alkyl-1H-indazole counterparts.[2][3]

This phenomenon is clearly illustrated by comparing the spectra of 1-methyl-1H-indazole and 2-methyl-2H-indazole. In acetonitrile, 2-methyl-2H-indazole absorbs at longer wavelengths and with greater intensity than 1-methyl-1H-indazole.[2][3] This observable difference provides a reliable method for distinguishing between the two isomers.

Understanding the Electronic Transitions

The observed spectral differences arise from the distinct electronic structures of the 1H- and 2H-indazole tautomers. The 1H-indazole isomer possesses a benzenoid structure, which is thermodynamically more stable.[4] In contrast, the 2H-indazole isomer has a quinonoid-like structure. This difference in electron distribution affects the energy of the molecular orbitals involved in electronic transitions.

Computational studies, such as those employing Density Functional Theory (DFT), help to elucidate these electronic transitions.[5] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding UV-Vis absorption. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) corresponds to the energy of the absorbed photon. In 2-alkyl-2H-indazoles, the quinonoid structure leads to a smaller HOMO-LUMO gap compared to the benzenoid structure of 1-alkyl-1H-indazoles. This smaller energy gap results in the absorption of lower-energy, longer-wavelength light, hence the observed bathochromic shift.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2];

} caption: "Isomeric Structure and Spectral Shift"

Comparative Spectral Data of Alkyl Indazoles

CompoundIsomerSolventλmax (nm)Molar Absorptivity (ε)
Methylindazole 1-Methyl-1H-Acetonitrile~295Lower
2-Methyl-2H-Acetonitrile~310Higher

Note: The exact λmax and molar absorptivity values can vary slightly depending on the solvent and the specific instrumentation used. The data presented here is a qualitative representation based on published spectra.[2][3]

Experimental Protocol for UV-Vis Spectroscopic Analysis of 2-Alkyl-2H-Indazoles

This protocol provides a standardized procedure for obtaining high-quality UV-Vis absorption spectra of 2-alkyl-2H-indazoles, ensuring reproducibility and accurate comparison.

I. Materials and Instrumentation
  • Analytes: 1-alkyl-1H-indazole and 2-alkyl-2H-indazole samples of high purity.

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or methanol). The choice of solvent can influence the absorption spectrum (solvatochromism), so it is crucial to use the same solvent for all comparative measurements.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: A matched pair of quartz cuvettes with a 1 cm path length.

II. Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the indazole sample (e.g., 1-5 mg) and dissolve it in a precise volume of the chosen spectroscopic grade solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This range ensures optimal signal-to-noise ratio and adherence to the Beer-Lambert Law. A typical starting concentration for the working solution is in the range of 10⁻⁵ to 10⁻⁴ M.

III. Instrumental Setup and Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This step subtracts any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the long-wavelength absorption band.

    • Record the absorbance value at λmax.

    • If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "UV-Vis Spectroscopy Workflow"

Conclusion: A Reliable Tool for Isomer Differentiation

References

  • Schultz, A. G., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 60(32), 17635-17642. [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. [Image]. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Kumar, A., & Kumar, V. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development, 12(2), 1-28. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2016). 1-Ethyl-5-nitro-1H-indazole. [Link]

  • Al-Kahraman, Y. M. S., et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 38-45. [Link]

  • Ibeji, C. U., et al. (2017). Computational Studies on C3H4N2 Isomers. American Research Journal of Chemistry, 3(1), 1-10. [Link]

  • RSC Advances. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • SciELO South Africa. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Wiley Online Library. (2007). Supporting Information for A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes. [Link]

  • MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) A facile synthesis of 2H-indazoles under neat conditions and further transformation i. [Link]

  • Defense Technical Information Center. (1971). Ultraviolet Spectra of Heteroorganic Compounds. [Link]

  • Borges, F., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 10(12), 1541-1558. [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science, 32(1), 131-144. [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b) Cyclic voltammograms collected for heterocycles 2 a–c as 0.1 mM solutions of analyte in dry, degassed CH2Cl2 with 0.1 M [nBu4N][B(C6F5)4] as supporting electrolyte. [Image]. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]

  • University of Southampton. (2016). Crystal Structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. [Link]

  • Nepal Journals Online. (2024). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • MDPI. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

Sources

Optimizing Resolution: HPLC Retention Time Comparison of Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of indazole regioisomers—specifically distinguishing between


-indazole (N1) and 

-indazole (N2) derivatives, as well as ring-substituted isomers (4-, 5-, 6-, 7-)—is a persistent challenge in medicinal chemistry. These isomers often exhibit identical mass-to-charge ratios (

) and overlapping UV spectra, rendering LC-MS/MS and standard UV detection insufficient without chromatographic resolution.

This guide objectively compares the performance of C18 (Octadecyl) versus Biphenyl stationary phases. While C18 remains the industry workhorse, experimental evidence suggests that Biphenyl phases provide superior selectivity (


) for indazole isomers  due to enhanced 

-

interactions, often resolving critical pairs that co-elute on alkyl-bonded phases.

The Isomer Challenge: Mechanistic Insight

To separate indazoles, one must understand the underlying electronic differences that drive retention.

N1- vs. N2-Alkyl Indazoles

When indazole is alkylated, it produces two regioisomers. The separation is governed by their dipole moments :

  • N1-Isomer (Benzenoid structure): The thermodynamic product. It has a lower dipole moment and is generally more lipophilic.

  • N2-Isomer (Quinoid-like resonance): The kinetic product. It possesses a higher dipole moment and is more polar.

Chromatographic Implication: On Reversed-Phase (RP) columns, the more polar N2-isomer typically elutes first , while the less polar N1-isomer elutes later .

Positional Isomers (Ring Substitution)

Substituents on the benzene ring (positions 4, 5, 6, 7) alter the electron density of the


-system.
  • C18 Separation: Relies primarily on hydrophobicity differences (logP).

  • Biphenyl Separation: Relies on hydrophobicity plus the accessibility of the

    
    -electrons. Steric hindrance at the 4- and 7-positions (ortho to the fused ring junction) often dramatically alters retention on Biphenyl columns compared to C18.
    

Comparative Analysis: C18 vs. Biphenyl[1][2]

The following comparison highlights the performance differences between a standard end-capped C18 and a Biphenyl stationary phase.

Experimental Conditions (Standardized)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C

  • Gradient: 5% B to 95% B over 10 minutes

Table 1: Retention Time & Selectivity Comparison (Representative Data)
Analyte PairColumn TypeRetention Time (min)Resolution (

)
Elution OrderMechanism
N-Methylindazole C18 N2: 4.20 N1: 4.551.8 (Marginal)N2

N1
Hydrophobicity driven.
N-Methylindazole Biphenyl N2: 4.35 N1: 5.103.5 (Excellent) N2

N1
Enhanced retention of N1 via

-

overlap.
5- vs 6-Nitroindazole C18 5-NO

: 5.10 6-NO

: 5.15
0.4 (Co-elution)MixedSimilar logP values cause overlap.
5- vs 6-Nitroindazole Biphenyl 5-NO

: 5.25 6-NO

: 5.80
2.2 (Resolved) 5

6
Nitro group position affects

-cloud accessibility.

Key Finding: While C18 can separate N1/N2 isomers based on polarity, it often fails to resolve ring-substituted positional isomers (e.g., 5- vs 6-substitution) where logP values are nearly identical. The Biphenyl phase leverages the electron-withdrawing nature of the nitro group to create a secondary separation mechanism.

Visualizing the Separation Logic

The following diagrams illustrate the decision-making process and the chemical mechanism driving the separation.

Diagram 1: Indazole Regioisomer Workflow

IndazoleWorkflow Start Start: Indazole Mixture CheckType Identify Isomer Type Start->CheckType N1N2 N1- vs N2-Alkyl (Polarity Difference) CheckType->N1N2 Alkyl Region RingPos Ring Substitution (4,5,6,7-Positional) CheckType->RingPos Aromatic Region C18 Standard C18 Column (Hydrophobicity Only) N1N2->C18 Sufficient for simple alkyls Biphenyl Biphenyl/Phenyl-Hexyl (Hydrophobicity + Pi-Pi) N1N2->Biphenyl Required for complex analogs RingPos->C18 Often Fails (Co-elution) RingPos->Biphenyl Recommended (Pi-Selectivity) Result1 N2 elutes first (High Dipole) N1 elutes second C18->Result1 Biphenyl->Result1 Result2 Enhanced Selectivity Resolves co-eluting pairs Biphenyl->Result2

Caption: Decision tree for selecting stationary phases based on the specific type of indazole isomerism encountered.

Diagram 2: Mechanistic Interaction (Pi-Pi Stacking)

PiInteraction Stationary Biphenyl Ligand (Electron Rich) Analyte_N1 N1-Indazole (Aromatic System) Stationary->Analyte_N1 Strong Overlap (Longer Retention) Analyte_N2 N2-Indazole (Quinoid Character) Stationary->Analyte_N2 Weak Overlap (Shorter Retention) Interaction Pi-Pi Stacking Strength Analyte_N1->Interaction Analyte_N2->Interaction

Caption: Mechanism of Biphenyl selectivity. The fully aromatic N1-isomer interacts more strongly with the stationary phase than the N2-isomer.

Recommended Protocol: The "Universal" Screen

For researchers starting a new separation, do not rely solely on C18.[2] Use this screening protocol to ensure no isomers are missed.

Step 1: Column Selection[1][4]
  • Primary: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm or 2.7 µm fused-core).

  • Secondary: C18 (High coverage, fully end-capped).

Step 2: Mobile Phase pH

Indazoles are amphoteric but generally weak bases (pKa of conjugate acid ~1.2) and very weak acids (pKa ~14 for N-H).

  • Acidic (pH 2.5 - 3.0): Use Formic Acid or TFA. This protonates basic impurities but keeps neutral N-alkyl indazoles uncharged, maximizing hydrophobic retention.

  • Neutral (pH 7.0): Not recommended for silica-based columns unless using hybrid particles, as peak tailing may occur due to silanol interactions.

Step 3: The "Focusing" Gradient

To separate close eluters (e.g., 4- vs 5-substituted), use a shallow gradient slope at the target elution point.

  • Hold: 5% B for 1 min (Trapping).

  • Ramp: 5% to 40% B over 5 min (Fast ramp to elution vicinity).

  • Shallow: 40% to 55% B over 10 min (0.15% change/min). This is where isomer separation occurs. [3][4][5][6]

  • Flush: 95% B for 2 min.

References

  • RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Agilent Technologies. (2009).[7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

3-Bromo-2-ethyl-2H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational standard for the disposal of 3-Bromo-2-ethyl-2H-indazole , a halogenated heterocyclic research chemical.

As a Senior Application Scientist, I have structured this protocol to prioritize containment integrity and regulatory compliance . Because specific Safety Data Sheets (SDS) for this exact isomer can be scarce in public databases, this guide applies a Surrogate Safety Assessment , deriving protocols from the toxicology of 3-bromoindazole and general organobromine handling standards.

Executive Summary: Critical Disposal Parameters

ParameterSpecification
Chemical Class Halogenated Nitrogen Heterocycle
Primary Hazard Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral)
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents)
RCRA Status Not P/U-listed; Manage as Characteristic Hazardous Waste
Destruction Method High-Temperature Incineration (via licensed facility)

Hazard Identification & Chemical Safety Profile

To dispose of a chemical safely, you must understand its reactivity. This compound contains two distinct functional motifs that dictate its handling:

  • The Organobromine Group (C-Br): This classifies the waste as halogenated . Halogenated compounds require specific incineration temperatures to prevent the formation of dioxins or free halogens during destruction. They must never be mixed with strong oxidizers or alkali metals.

  • The Indazole Core: Nitrogen-containing heterocycles are often biologically active. While 3-bromoindazole derivatives are generally stable, they can be skin sensitizers and harmful if ingested.

Operational Rule: Treat this compound as a Category 2 Skin/Eye Irritant and Category 4 Acute Toxin (Oral) unless specific assay data proves otherwise.

Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated and non-halogenated wastes often results in significant disposal surcharges or rejection by waste handlers.

The Segregation Logic
  • Stream A: Halogenated Organics (CORRECT): this compound, DCM, Chloroform, Chlorobenzene.[1]

  • Stream B: Non-Halogenated Organics (INCORRECT): Acetone, Methanol, Ethyl Acetate, Hexanes.

  • Stream C: Aqueous/Acid/Base (INCORRECT): Water, HCl, NaOH.

Why this matters: Non-halogenated solvents are often used as fuels in cement kilns (energy recovery). Halogenated compounds cannot be used this way due to acid gas generation (HBr/HCl) upon combustion; they require dedicated hazardous waste incinerators.

Visualization: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: This compound State Physical State? Start->State Solid Solid Waste (Pure compound, contaminated gloves, silica) State->Solid Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid Solution SolidStream Stream: HAZARDOUS SOLID (Lab Trash/Debris) Solid->SolidStream Double Bag & Tag SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Stream: HALOGENATED LIQUID (High BTU Incineration) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream: HALOGENATED LIQUID (Must be treated as Halogenated due to contamination) SolventCheck->NonHaloStream No (e.g., MeOH)

Figure 1: Decision logic for segregating this compound waste. Note that adding even small amounts of halogenated material to a non-halogenated solvent turns the entire container into "Halogenated Waste."

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired shelf-life samples, excess synthesis product.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (100%)".[1]

    • Hazards: Check "Toxic" and "Irritant".[2][3]

  • Secondary Containment: Place the sealed vial/jar inside a clear, sealable plastic bag (4-mil thickness preferred) to contain potential breakage.

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary tub designated for "Toxic Solids."

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, rotovap residues.[1]

  • Solvent Compatibility: Ensure the waste container is compatible with the solvent (e.g., do not use LDPE for chloroform solutions). Glass or HDPE is standard.

  • Bulking: Pour into the Halogenated Solvent carboy.

    • Critical: If you dissolved the compound in Methanol (non-halogenated), you must still pour it into the Halogenated stream because the solute (the indazole) contains bromine.

  • Log Entry: Record the volume and the estimated mass of this compound added to the carboy on the waste log sheet.

Scenario C: Contaminated Debris

Applicability: Syringes, gloves, paper towels, TLC plates.[1]

  • Sharps: Needles contaminated with the compound go into the Biohazard/Sharps container, which is incinerated.

  • Dry Solids: Gloves and paper towels go into the Hazardous Solid Waste bucket (usually a yellow or black bin lined with a heavy-duty bag). Do not throw in regular trash.

Emergency Spill Response (OODA Loop)

In the event of a benchtop spill of solid powder or liquid solution, follow the OODA (Observe, Orient, Decide, Act) loop.

Pre-requisite: You must be wearing PPE (Nitrile gloves, safety glasses, lab coat). If the spill is >50g or outside a fume hood, evacuate and call EHS.

SpillResponse Spill Spill Occurs Observe OBSERVE Is it contained? Is it volatile? Spill->Observe Orient ORIENT Assess Risk: Inhalation vs Contact Observe->Orient Decide DECIDE Select Cleanup Method Orient->Decide ActSolid ACT (Solid) 1. Dampen paper towel 2. Wipe gently (no dust) 3. Place in Haz Waste Decide->ActSolid Powder ActLiquid ACT (Liquid) 1. Apply absorbent pads 2. Wait for absorption 3. Scoop into Haz Waste Decide->ActLiquid Solution

Figure 2: Operational workflow for minor laboratory spills.

Regulatory Compliance & Documentation

  • EPA/RCRA: While this compound is not explicitly listed on the P-list or U-list, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1] Due to the halogen content and potential toxicity, it must be managed as hazardous waste.[4]

  • Documentation:

    • Maintain an inventory of the compound.

    • Ensure the disposal container label is legible and complete.[4]

    • Do not use abbreviations (e.g., write "this compound", not "BEI") on waste tags to ensure the disposal facility can profile it correctly.[1]

References

  • Fisher Scientific. (2023).[5] Safety Data Sheet: 3-Bromoindazole. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (2024).[6] Compound Summary: Ethyl 5-bromo-1H-indazole-3-carboxylate (Structural Analog).[1] Retrieved from

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Classification of Halogenated Organics. Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-ethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities like 3-Bromo-2-ethyl-2H-indazole demands a profound respect for safety. This guide moves beyond a simple checklist, offering a detailed, scientifically-grounded framework for personal protective equipment (PPE) and handling protocols. Our objective is to build a culture of safety that goes beyond compliance, ensuring the well-being of every member of the research team.

Hazard Assessment: Understanding the Risks of this compound

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining the known hazards of structurally similar bromo-indazole compounds. Safety Data Sheets (SDS) for these analogs consistently highlight several key health hazards.

Key Identified Hazards:

  • Acute Oral Toxicity: Classified as harmful if swallowed[1][2][3]. Accidental ingestion can lead to significant adverse health effects, necessitating immediate medical attention[4].

  • Skin Irritation: These compounds are known to cause skin irritation upon direct contact[1][2][4]. Prolonged or repeated exposure can lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][2][3].

Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential.

Core Directive: Engineering Controls as the First Line of Defense

Before any discussion of PPE, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense. The primary method for safe handling of this compound is through robust engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and transfers of this compound in its solid or solution form must be performed inside a certified chemical fume hood. This minimizes the risk of inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors or dusts[5][6].

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory for all personnel handling this compound.

Hand Protection: The Critical Barrier

Due to the risk of skin irritation, appropriate glove selection and use are paramount.

  • Glove Type: Disposable nitrile gloves are the standard recommendation. They provide adequate protection against incidental splashes and contact with solids. Always inspect gloves for tears or punctures before use[1][7].

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashes (e.g., during reaction workups or purifications), it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Change Frequency: Gloves should be changed immediately if they become contaminated. In any case, it is good laboratory practice to change gloves every 30 to 60 minutes during prolonged procedures to mitigate the risk of breakthrough contamination[8].

  • Proper Removal: Never touch the outside of a contaminated glove with your bare hands. Use a proper glove removal technique to avoid skin contact with the chemical[1].

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.

  • Standard Operations: For routine tasks such as weighing or preparing solutions inside a fume hood, safety glasses with permanently attached side shields are the minimum requirement.

  • Splash Hazard Operations: When there is a potential for splashing (e.g., during transfers of solutions, extractions, or when working with reactions under pressure), a full-face shield must be worn in addition to safety glasses or goggles[1]. This provides a barrier for the entire face.

Body Protection: Preventing Skin Contact

Protective clothing prevents the contamination of personal clothing and skin.

  • Laboratory Coat: A clean, buttoned laboratory coat with long sleeves and tight-fitting cuffs is mandatory at all times in the laboratory[7].

  • Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

When engineering controls like a fume hood are properly used, the risk of inhalation is low. However, in specific situations, respiratory protection may be necessary.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel during cleanup[7].

  • Maintenance or Non-Routine Operations: If work must be performed in an area where ventilation is compromised, a risk assessment must be conducted to determine the appropriate level of respiratory protection.

Procedural Plans: Donning, Doffing, and Emergency Response

A systematic approach to using and removing PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

The following diagrams illustrate the correct sequence for putting on and taking off PPE to ensure safety.

G cluster_donning PPE Donning Sequence Don1 1. Lab Coat Don2 2. Safety Glasses / Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don5 5. Gloves (First Pair) Don3->Don5 Don4 4. Gloves (Second Pair) Don5->Don4

Caption: Correct sequence for donning PPE before handling chemicals.

G cluster_doffing PPE Doffing Sequence Doff1 1. Gloves (Outer Pair) Doff2 2. Gloves (Inner Pair) Doff1->Doff2 Doff3 3. Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Safety Glasses / Goggles Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for doffing PPE to prevent contamination.

Emergency First Aid Plan

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][4]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][4]

Spill and Disposal Plan

Proper containment and disposal are essential to protect both personnel and the environment.

Spill Cleanup
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles with a face shield. For large spills, respiratory protection may be needed[7].

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place into a labeled, sealed container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with a detergent solution and then with water[7].

  • Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed container and disposed of as hazardous chemical waste.

Waste Disposal
  • Chemical Waste: All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous waste.

  • Consult Regulations: Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4][10]. Do not empty into drains[4].

Summary of PPE Requirements

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Single pair of nitrile glovesSafety glasses with side shieldsLab coatWork within a chemical fume hood.
Preparing Solutions/Transfers Double pair of nitrile glovesSafety goggles and face shieldLab coatWork within a chemical fume hood.
Reaction Workup/Purification Double pair of nitrile glovesSafety goggles and face shieldLab coat and chemical-resistant apronWork within a chemical fume hood.
Large Spill Cleanup (outside of hood) Double pair of nitrile glovesSafety goggles and face shieldLab coatNIOSH-approved respirator required.

By adhering to these detailed protocols, we can ensure a safe and productive research environment for the development of new and innovative therapies.

References

  • Thor Specialities (UK) LTD. (2019, November 6). Safety Data Sheet: ACTICIDE LT 2. Retrieved from [Link]

  • S D Fine-Chem Limited. GHS Safety Data Sheet: 3-BROMOANISOLE. Retrieved from [Link]

  • Nebraska Extension Publications. Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. Bromoethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • University of Washington. Chemical Process SOP Example. Retrieved from [Link]

  • PubChem. (2025, December 13). ethyl 5-bromo-2H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Amerigo Scientific. 5-Bromo-7-ethyl-1H-indazole. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.